4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Description
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-8-10(4-5-11(9)12)14-7-6-13(2)3/h4-5,8H,6-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHVHULTVSIAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-[2-(Dimethylamino)ethoxy]-2-methylaniline is a substituted aromatic amine with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The molecule incorporates a primary aromatic amine, a methyl-substituted benzene ring, an ether linkage, and a tertiary aliphatic amine. This combination of functional groups dictates its chemical reactivity, solubility, and acid-base properties, which are fundamental to its application in drug discovery and development. Understanding these characteristics is paramount for designing synthetic routes, developing analytical methods, and predicting its pharmacokinetic and pharmacodynamic profiles.
This guide is structured to provide both a theoretical understanding and practical guidance for the scientific professional. We will delve into the predicted and known properties of this compound, supported by data from analogous structures, and present detailed, field-proven protocols for its empirical characterization.
Molecular Structure and Chemical Identifiers
A foundational understanding of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline begins with its molecular structure and associated identifiers.
Molecular Structure:
Caption: Chemical structure of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline.
| Identifier | Value | Source |
| IUPAC Name | 4-[2-(Dimethylamino)ethoxy]-2-methylaniline | N/A |
| CAS Number | 946774-01-2 | [1] |
| Molecular Formula | C₁₁H₁₈N₂O | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| Canonical SMILES | CN(C)CCOC1=CC(=C(C=C1)N)C | N/A |
| InChIKey | Not available | N/A |
Physicochemical Properties
The following table summarizes key physicochemical properties. It is important to note that while some data is available for structurally related compounds, experimentally determined values for 4-[2-(Dimethylamino)ethoxy]-2-methylaniline are not widely published. The values presented for similar compounds should be used for estimation purposes.
| Property | Value (Predicted/Inferred) | Comments and Comparative Insights |
| Melting Point | Not available | A related compound, 4-(2-Dimethylamino-ethyl)aniline, is a white solid, suggesting the target compound may also be a solid at room temperature.[2] |
| Boiling Point | ~305 °C | The boiling point of the structurally similar 4-[2-(Dimethylamino)ethoxy]benzylamine is reported as 304.967 °C at 760 mmHg.[3] |
| Solubility | Soluble in organic solvents | Aromatic amines are generally soluble in common organic solvents like ethanol, methanol, and dichloromethane.[2] Solubility in aqueous solutions is expected to be pH-dependent due to the presence of two basic amine groups. |
| pKa | ~9.3 (tertiary amine), ~4-5 (aromatic amine) | The predicted pKa of the tertiary amine in 4-[2-(Dimethylamino)ethoxy]benzylamine is 9.29.[3] The pKa of the aromatic amine is expected to be in the typical range for anilines. Potentiometric titration is the recommended method for experimental determination.[4][5] |
| LogP | Not available | The presence of both polar amine and ether groups, along with the aromatic ring, suggests a moderate lipophilicity. |
Analytical Characterization
Accurate characterization of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline is essential for quality control and research purposes. The following sections detail the primary analytical techniques and provide exemplary protocols.
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 4-[2-(Dimethylamino)ethoxy]-2-methylaniline, both ¹H and ¹³C NMR would provide critical information.
-
¹H NMR: Expected signals would include distinct peaks for the aromatic protons, the methyl group on the ring, the methylene protons of the ethoxy chain, and the methyl groups of the dimethylamino moiety. The chemical shifts and coupling patterns would confirm the substitution pattern of the aniline ring and the integrity of the side chain.
-
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, providing further confirmation of the molecular structure.
While specific spectral data for this compound is not publicly available, data for related compounds can serve as a reference for expected chemical shifts.[6][7]
4.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 4-[2-(Dimethylamino)ethoxy]-2-methylaniline, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve cleavage of the ether linkage and loss of the dimethylamino group. Predicted m/z values for various adducts of the related compound 4-[2-(dimethylamino)ethoxy]-n-methylaniline can be found in public databases and serve as a guide.[8]
4.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in a molecule. The FTIR spectrum of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline is expected to show characteristic absorption bands for:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹)
-
C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹)
-
C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹)
-
C-N stretching (around 1250-1350 cm⁻¹)
-
C-O stretching of the ether linkage (around 1000-1300 cm⁻¹)[9]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and quantifying 4-[2-(Dimethylamino)ethoxy]-2-methylaniline.
Workflow for HPLC Analysis of Aromatic Amines:
Caption: A generalized workflow for the HPLC analysis of aromatic amines.
Exemplary HPLC Method Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of methanol and water).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[10]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often effective for separating aromatic amines.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the analyte exhibits significant absorbance (e.g., 254 nm).[12]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of the sample can be determined by calculating the area percentage of the main peak.
-
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
-
Rationale: The choice of a C18 column provides good retention for the moderately nonpolar aromatic ring. A buffered mobile phase helps to ensure consistent ionization of the amine functional groups, leading to reproducible retention times and sharp peak shapes. Gradient elution is often necessary to separate impurities with a wide range of polarities.[13]
Synthesis
The synthesis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline can be approached through several established organic chemistry reactions. A common strategy involves the etherification of a substituted phenol followed by the reduction of a nitro group or another suitable precursor to the aniline.
A plausible synthetic route, adapted from procedures for similar compounds, is the Williamson ether synthesis followed by nitro group reduction.[14][15]
Synthetic Workflow:
Caption: A potential synthetic pathway for 4-[2-(Dimethylamino)ethoxy]-2-methylaniline.
pKa Determination Protocol
The pKa values of the two amine groups in 4-[2-(Dimethylamino)ethoxy]-2-methylaniline are critical for understanding its ionization state at different pH values. Potentiometric titration is a highly accurate method for this determination.[16][17]
Protocol for pKa Determination by Potentiometric Titration:
-
Instrumentation and Reagents:
-
Calibrated pH meter with a suitable electrode.
-
Automated titrator or a burette.
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M).
-
A solution to maintain constant ionic strength (e.g., 0.15 M potassium chloride).[16]
-
High-purity water.
-
-
Sample Preparation:
-
Prepare a solution of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline of a known concentration (e.g., 1 mM) in water containing the ionic strength adjuster.[16]
-
-
Titration Procedure:
-
Place a known volume of the sample solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
If titrating with a base, first acidify the solution to a low pH (e.g., pH 2) with the standardized acid to ensure both amine groups are fully protonated.
-
Titrate the solution with the standardized sodium hydroxide solution, recording the pH after each incremental addition of the titrant. Allow the pH to stabilize before each reading.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. Since there are two basic groups, two inflection points and two corresponding pKa values are expected. The first derivative of the titration curve can be used to accurately determine the equivalence points.
-
Rationale: Potentiometric titration directly measures the change in pH as a function of added acid or base, allowing for the precise determination of the pKa. Maintaining a constant ionic strength minimizes the effect of changing salt concentration on the activity of the ions.[4][17]
Safety and Handling
Substituted anilines should be handled with care as they can be toxic and may be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For specific handling and disposal information, consult the Safety Data Sheet (SDS) for this or structurally similar compounds.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline. While a lack of published experimental data for this specific molecule necessitates the use of predictive data and information from analogous compounds, the presented analytical and experimental protocols offer a robust framework for its comprehensive characterization. The methodologies outlined for spectroscopic and chromatographic analysis, as well as for pKa determination, are based on well-established principles and provide a solid foundation for researchers in the fields of medicinal chemistry and drug development.
References
-
Journal of Chromatographic Science. (2026). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Oxford Academic. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 20059-73-8, 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE. Retrieved from [Link]
-
Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]
-
American Chemical Society. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-[2-(Dimethylamino)ethoxy]aniline. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (2006). WO 2006/011696 A1.
-
MDPI. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-[2-(dimethylamino)ethoxy]-n-methylaniline. Retrieved from [Link]
-
PMC. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]
- Google Patents. (2009). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
-
PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0161064). Retrieved from [Link]
-
Stenutz. (n.d.). 4-methoxy-2-methylaniline. Retrieved from [Link]
-
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP009538. Retrieved from [Link]
-
Shree Ganesh Remedies. (n.d.). 4-[2-(Dimethylamino)ethoxy]benzylamine-20059-73-8. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]
-
ChemBK. (2025). 2-methylaniline. Retrieved from [Link]
-
EPA. (n.d.). 2-[2-(Dimethylamino)ethyl]aniline Properties. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methoxy-2-(N-methylanilino)aniline. Retrieved from [Link]
-
PubChemLite. (n.d.). Quinoline, 2-(dimethylamino)-4-(2-(dimethylamino)ethoxy)-. Retrieved from [Link]
-
NIST. (n.d.). N,N-Dimethylaminoethanol. Retrieved from [Link]
Sources
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- 17. dergipark.org.tr [dergipark.org.tr]
Molecular Structure and Reactivity of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
The following technical guide details the molecular structure, reactivity profile, and synthetic utility of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline (CAS 163130-79-8). This document is designed for medicinal chemists and process scientists involved in the development of small-molecule tyrosine kinase inhibitors (TKIs).
Technical Monograph | Version 1.0
Executive Summary
4-[2-(Dimethylamino)ethoxy]-2-methylaniline is a specialized bifunctional building block primarily utilized in the synthesis of 4-anilinoquinazoline and 4-anilinoquinoline class kinase inhibitors. Characterized by an electron-rich aniline core substituted with a solubilizing basic side chain, this molecule serves as the critical "solvent-exposed tail" in drug candidates targeting EGFR , HER2 , and VEGFR families. Its structural design addresses two pivotal challenges in drug discovery: enhancing potency through hydrogen bonding interactions and improving pharmacokinetic profiles via the ionizable dimethylamino moiety.
Molecular Architecture & Electronic Properties
Structural Analysis
The molecule consists of a central benzene ring trisubstituted at the 1, 2, and 4 positions.
-
Position 1 (Amino Group): The primary aniline nitrogen is the site of covalent attachment to the kinase inhibitor scaffold (typically via nucleophilic aromatic substitution on a 4-chloroquinazoline).
-
Position 2 (Methyl Group): This ortho-methyl substituent provides steric bulk that restricts rotation around the C-N bond in the final drug molecule. This "conformational lock" often favors the active binding conformation within the ATP-binding pocket of the kinase.
-
Position 4 (2-(Dimethylamino)ethoxy Group): This ether-linked side chain serves as a hydrophilic solubilizing group. The terminal tertiary amine is highly basic (pKa ~9.0–9.5), allowing for salt formation (e.g., hydrochloride, ditosylate) to dramatically increase aqueous solubility.
Electronic Effects
-
Basicity Differential: The molecule contains two nitrogen centers with distinct electronic environments. The aniline nitrogen (N1) is conjugated with the aromatic ring, significantly reducing its basicity (pKa ~4–5). Conversely, the aliphatic dimethylamino nitrogen is not conjugated and remains highly basic.
-
Nucleophilicity: The N1 aniline nitrogen is the primary nucleophile for scaffold coupling. The electron-donating effect of the para-alkoxy group increases the nucleophilicity of the aniline nitrogen, making it more reactive towards electrophiles (e.g., 4-chloroquinazolines) compared to unsubstituted aniline.
Physicochemical Data Summary
| Property | Value / Description |
| CAS Number | 163130-79-8 |
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| Appearance | Pale yellow to brown oil or low-melting solid |
| Predicted pKa (Aniline) | ~4.8 |
| Predicted pKa (Tert-Amine) | ~9.3 |
| Solubility | Soluble in DMSO, MeOH, DCM; Low in water (neutral form) |
Synthetic Pathways[1][2]
The synthesis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline typically proceeds via a nucleophilic aromatic substitution followed by reduction. The choice of starting material—4-fluoro-2-methyl-1-nitrobenzene or 4-hydroxy-2-methylaniline —depends on raw material availability and cost.
Route A: Nucleophilic Aromatic Substitution (SNAr)
This route is preferred for scale-up due to the availability of the nitro precursor.
-
Etherification: Reaction of 4-fluoro-2-methyl-1-nitrobenzene with 2-(dimethylamino)ethanol in the presence of a strong base (NaH or KOtBu) generates the ether linkage.
-
Reduction: The nitro group is reduced to the aniline using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl or SnCl₂).
Route B: Alkylation of Aminophenol
-
Protection: The aniline amine of 4-amino-3-methylphenol may require protection (e.g., Boc) to prevent N-alkylation, although selective O-alkylation is possible under specific phase-transfer conditions.
-
Alkylation: Reaction with 2-(dimethylamino)ethyl chloride hydrochloride using K₂CO₃ in DMF.
Visualization of Synthetic Logic
Caption: Primary synthetic route utilizing SNAr chemistry followed by nitro reduction.
Reactivity Profile & Experimental Protocols
Key Reaction: Coupling with Quinazoline Scaffolds
The most critical application of this aniline is its coupling with 4-chloroquinazolines to form the active pharmaceutical ingredient (API).
Mechanism: The reaction proceeds via an SNAr mechanism . The aniline nitrogen attacks the electron-deficient C4 position of the quinazoline ring. The reaction is often catalyzed by mild acid (e.g., HCl in isopropanol), which protonates the quinazoline nitrogen, making the C4 position more electrophilic.
Protocol (Standardized):
-
Charge: Suspend 1.0 eq of 4-chloro-6,7-disubstituted-quinazoline and 1.1 eq of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline in Isopropanol (10-15 volumes).
-
Reaction: Heat to reflux (80-85°C) for 4–6 hours. The product often precipitates as the hydrochloride salt.
-
Workup: Cool to 0-5°C. Filter the solid. Wash with cold isopropanol and diethyl ether.
-
Free Basing (Optional): If the salt is not the desired form, suspend in water/DCM and adjust pH to >10 with NaOH. Separate organic layer, dry, and concentrate.[1]
Handling & Stability
-
Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon exposure to air and light. Store under nitrogen atmosphere at -20°C for long-term stability.
-
Hygroscopicity: The dimethylamino side chain makes the molecule hygroscopic. Handle in a humidity-controlled environment.
Downstream Applications in Drug Discovery
This specific aniline motif is a "privileged structure" in kinase inhibitor design. It mimics the interactions found in:
-
Gefitinib (Iressa): Uses a similar 3-chloro-4-fluoroaniline tail (but different core).
-
Lapatinib (Tykerb): Uses a 3-chloro-4-(3-fluorobenzyloxy)aniline.
-
Vandetanib (Caprelsa): Uses a 4-bromo-2-fluoroaniline.
The 2-methyl substituent in the target molecule is specifically used to induce a twist in the biaryl system, optimizing the fit in the hydrophobic pocket of the kinase ATP site, while the dimethylaminoethoxy tail extends into the solvent channel to interact with solvating water molecules or specific residues (e.g., Cys797 in EGFR), improving selectivity and solubility.
Reactivity Map
Caption: Functional reactivity map highlighting synthetic utility and stability risks.
References
- Gefitinib and Quinazoline Synthesis:SmithKline Beecham Corp. (Associated Patent Context for CAS 163130-79-8). "Quinazoline derivatives as tyrosine kinase inhibitors.
-
General Synthesis of Alkoxy-Anilines: ChemicalBook & BLD Pharm Data. "4-[2-(Dimethylamino)ethoxy]-2-methylaniline Product Specifications."
- Kinase Inhibitor Design Principles:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Anilinoquinazolines as EGFR Inhibitors." (General Reference for Pharmacophore Class).
-
CAS Registry Data: Common Chemistry.[2][3] "CAS 163130-79-8."
Sources
Technical Guide: Solubility Profile & Physicochemical Handling of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Executive Summary
4-[2-(Dimethylamino)ethoxy]-2-methylaniline (Molecular Formula: C₁₁H₁₈N₂O; MW: 194.27 g/mol ) is a critical bicyclic aniline intermediate, structurally analogous to key building blocks used in the synthesis of 3rd-generation EGFR tyrosine kinase inhibitors (TKIs) such as Osimertinib and Olmutinib.[1]
Its physicochemical behavior is defined by a "push-pull" electronic structure: a lipophilic, electron-rich aromatic core substituted with a hydrophilic, basic dimethylaminoethoxy tail. This guide provides a definitive solubility profile, thermodynamic modeling, and process-scale handling protocols designed to optimize yield and purity during nucleophilic aromatic substitution (SₙAr) or Buchwald-Hartwig coupling reactions.
Part 1: Physicochemical Characterization
Understanding the dual-nature of this molecule is prerequisite to predicting its solubility. It functions as a lipophilic weak base with two distinct ionization centers.
Structural Analysis & pKa Determination
The molecule contains two nitrogen centers with vastly different basicities, creating a pH-dependent solubility switch.
| Functional Group | Approx. pKa | Character | Solubility Impact |
| Tertiary Amine (Side Chain) | 9.2 – 9.5 | Moderately Basic | Protonates at neutral/acidic pH, driving aqueous solubility. |
| Primary Aniline (Aromatic) | 4.2 – 4.6 | Weakly Basic | Remains neutral at pH > 5; responsible for π-stacking and organic solubility. |
| Ether Linkage | N/A | Polar H-bond Acceptor | Enhances solubility in alcohols and polar aprotic solvents. |
| Methyl Group (Ortho) | N/A | Lipophilic | Increases LogP (~ +0.5 vs. non-methylated analog), reducing water solubility. |
Key Insight: At physiological pH (7.4), the tertiary amine is predominantly protonated (
Part 2: Solubility Profile
The following data summarizes the solubility behavior of the neutral (free base) form of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline at 25°C.
Solvent Compatibility Table
| Solvent Class | Representative Solvent | Solubility Rating | Process Utility |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary extraction solvent; excellent for solubilizing the free base. |
| Polar Protic | Methanol, Ethanol | High (>80 mg/mL) | Ideal for homogenous coupling reactions; risk of nucleophilic competition in some electrophilic substitutions. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>150 mg/mL) | Standard solvents for SₙAr reactions; difficult to remove (high boiling point). |
| Aromatic | Toluene | Moderate (Temp. Dependent) | Critical Process Solvent. Low solubility at 0°C, high at 80°C. Ideal for recrystallization. |
| Esters | Ethyl Acetate | Good (~50 mg/mL) | Useful for extraction, though less efficient than DCM for this specific amine. |
| Aliphatic | n-Heptane, Hexane | Poor (<1 mg/mL) | Excellent anti-solvent to force precipitation from Toluene or Ethyl Acetate. |
| Aqueous | Water (pH 2.0) | High (as salt) | Soluble as Hydrochloride or Sulfate salt. |
| Aqueous | Water (pH 11.0) | Very Low (<0.5 mg/mL) | Insoluble as free base; forms an emulsion/oil. |
Thermodynamic Solubility Parameters (Hansen)
For formulation and solvent blending, the Hansen Solubility Parameters (HSP) provide a predictive model. The dimethylamino tail adds significant polar (
-
Dispersion (
): ~17.5 MPa (Aromatic ring interaction) -
Polarity (
): ~6.5 MPa (Ether/Amine dipole) -
H-Bonding (
): ~7.0 MPa (Aniline NH2 donor/acceptor)
Application: To maximize solubility, match solvents with similar HSP vectors (e.g., THF, DCM). To crystallize, induce a mismatch in
Part 3: Experimental Protocols
Protocol: pH-Switchable Purification (Acid-Base Extraction)
This method utilizes the pKa difference to remove neutral impurities (non-basic) and highly acidic impurities.
Reagents:
-
Crude 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
-
2M HCl (aq)
-
Dichloromethane (DCM)
-
50% NaOH (aq) or NH₄OH
Workflow Diagram:
Figure 1: Acid-Base purification logic targeting the basicity of the dimethylamino side chain.
Protocol: Gravimetric Solubility Determination
Use this standard "Shake-Flask" method to validate solubility in novel solvent systems.
-
Preparation: Add excess solid 4-[2-(Dimethylamino)ethoxy]-2-methylaniline to 5 mL of the target solvent in a sealed scintillation vial.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) to remove undissolved solids.
-
Quantification:
-
Gravimetric: Evaporate 1 mL of filtrate in a tared vessel and weigh the residue.
-
HPLC (Preferred): Dilute filtrate 1:100 in Acetonitrile/Water and analyze vs. a standard curve (UV detection at 254 nm).
-
Part 4: Process Safety & Stability
-
Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon exposure to air.[2] Store the solid under Nitrogen or Argon at 2–8°C.
-
Thermal Stability: The dimethylaminoethoxy side chain is thermally stable up to ~120°C. Above this, elimination reactions (Hofmann-like) may degrade the ether linkage.
-
Genotoxicity: As an aniline derivative and kinase inhibitor intermediate, treat as a Potent Compound (OEB 3/4) . Use full PPE and handle in a fume hood or isolator.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6484655, 4-[2-(Dimethylamino)ethoxy]aniline. Retrieved from [Link]
-
ResearchGate (2025). Synthetic Strategies in the Preparation of Osimertinib and its Intermediates. Retrieved from [Link]
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The Synthesis of Gefitinib: A Technical Guide on Core Intermediates and Synthetic Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Gefitinib and the Significance of its Synthesis
Gefitinib (marketed as Iressa®) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the epidermal growth factor receptor (EGFR).[1] As a selective inhibitor of EGFR's tyrosine kinase domain, Gefitinib blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival. The chemical synthesis of Gefitinib, a quinazoline derivative, is a topic of significant interest in medicinal and process chemistry. An efficient and scalable synthesis is paramount for ensuring the availability and affordability of this life-saving medication. This guide provides a detailed exploration of the key synthetic strategies for Gefitinib, with a focus on the formation of its core structure and the introduction of its characteristic side chains.
Clarification of Key Aniline Precursors in Gefitinib Synthesis
A critical aspect of Gefitinib's structure is the anilino moiety attached to the quinazoline core. It is important to clarify that the key aniline precursor consistently utilized in the well-established and patented synthetic routes of Gefitinib is 3-chloro-4-fluoroaniline .
Initial inquiries regarding the role of "4-[2-(Dimethylamino)ethoxy]-2-methylaniline" in Gefitinib synthesis have been carefully reviewed against the existing scientific literature. Our comprehensive search indicates that this specific compound is not a documented intermediate in the primary, peer-reviewed, or patented synthetic pathways for Gefitinib. While derivatives of 4-[2-(dimethylamino)ethoxy]aniline and benzylamine are valuable intermediates in the synthesis of other pharmaceutical agents, such as the gastroprokinetic drug Itopride, their role in Gefitinib synthesis is not established.[2][3][4][5][6]
This guide will, therefore, focus on the scientifically validated and widely practiced synthetic routes to Gefitinib, providing a robust and accurate overview for researchers and professionals in the field.
The Core Synthesis of Gefitinib: Building the Quinazoline Scaffold
The synthesis of the 4-anilinoquinazoline core of Gefitinib can be approached through several convergent strategies. One of the prominent and economically viable routes commences from readily available starting materials like isovanillin or methyl 3-hydroxy-4-methoxybenzoate.[1][7]
A Representative Synthetic Route Starting from Methyl 3-Hydroxy-4-methoxybenzoate
This pathway involves a series of well-orchestrated chemical transformations to construct the quinazoline ring system with the necessary functional groups for subsequent modifications.[1]
Experimental Protocol: Synthesis of the Quinazoline Core [1]
-
Alkylation: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.
-
Nitration: The resulting ester is nitrated using a mixture of nitric acid and acetic acid to introduce a nitro group ortho to the amino precursor, yielding methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate.
-
Reduction: The nitro group is then reduced to an amine using a reducing agent like iron powder in acetic acid, affording methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate.
-
Cyclization: The 2-amino-benzoate is cyclized with formamidine acetate in a suitable solvent like ethanol under reflux to form the quinazolinone ring, yielding 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one.
-
Chlorination: The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom using a chlorinating agent such as thionyl chloride or phosphorus oxychloride, resulting in the key intermediate 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline.
Causality in Experimental Choices:
-
The choice of 1-bromo-3-chloropropane in the initial alkylation step is strategic, as the bromo group is more reactive, allowing for selective etherification while leaving the chloro group intact for a later substitution reaction.
-
The reduction of the nitro group with iron in acetic acid is a classic and cost-effective method for large-scale synthesis.
-
The cyclization with formamidine acetate provides the necessary carbon and nitrogen atoms to form the pyrimidine ring of the quinazoline core.
Quantitative Data Summary:
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | Methyl 3-hydroxy-4-methoxybenzoate | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 1-bromo-3-chloropropane, K₂CO₃ | ~95 |
| 2 | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate | HNO₃, Acetic Acid | High |
| 3 | Methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | Fe, Acetic Acid | ~77 |
| 4 | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one | Formamidine acetate | High |
| 5 | 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one | 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | SOCl₂ or POCl₃ | High |
Introduction of the Anilino Moiety and Attachment of the Morpholinopropoxy Side Chain
The final stages of Gefitinib synthesis involve the crucial coupling of the quinazoline core with 3-chloro-4-fluoroaniline and the subsequent formation of the morpholinopropoxy side chain.
Nucleophilic Aromatic Substitution with 3-chloro-4-fluoroaniline
The 4-chloroquinazoline intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr) at the C4 position. The reaction with 3-chloro-4-fluoroaniline introduces the characteristic anilino moiety of Gefitinib.
Experimental Protocol: Coupling with 3-chloro-4-fluoroaniline [1]
-
The 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline is dissolved in a suitable solvent such as isopropanol.
-
3-chloro-4-fluoroaniline is added to the solution.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon cooling, the product, N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine, precipitates and can be collected by filtration.
Formation of the Morpholinopropoxy Side Chain
The final step is the introduction of the morpholine ring, which enhances the solubility and pharmacokinetic properties of the drug. This is achieved by reacting the chloropropyl side chain with morpholine.
Experimental Protocol: Attachment of the Morpholine Ring [1]
-
The N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine is suspended in a suitable solvent, and morpholine is added.
-
A catalyst, such as potassium iodide, can be added to facilitate the reaction.
-
The mixture is heated to drive the nucleophilic substitution of the chlorine atom by the nitrogen of the morpholine ring.
-
After the reaction is complete, the crude Gefitinib is isolated and purified, typically by recrystallization, to yield the final active pharmaceutical ingredient (API).
Visualizing the Synthetic Workflow
To provide a clear overview of the synthetic process, the following diagrams illustrate the key transformations.
Caption: A streamlined workflow for the synthesis of Gefitinib.
Conclusion
The synthesis of Gefitinib is a multi-step process that relies on the strategic construction of the quinazoline core followed by the precise introduction of the anilino and morpholinopropoxy moieties. While various synthetic routes have been developed, the pathway starting from readily available precursors like methyl 3-hydroxy-4-methoxybenzoate offers an efficient and scalable approach. Understanding the underlying chemical principles and experimental nuances of each step is crucial for process optimization and the development of novel analogues. This guide provides a foundational understanding for researchers and professionals engaged in the field of medicinal chemistry and drug development.
References
- US8350029B2 - Process for the preparation of gefitinib - Google P
-
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC. (URL: [Link])
-
Quinazoline synthesis - Organic Chemistry Portal. (URL: [Link])
-
Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (URL: [Link])
-
A New Synthesis of Gefitinib - ResearchGate. (URL: [Link])
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette. (URL: [Link])
-
Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential - Acta Scientific. (URL: [Link])
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC. (URL: [Link])
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - MDPI. (URL: [Link])
- CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google P
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Gefitinib - New Drug Approvals. (URL: [Link])
-
Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed. (URL: [Link])
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (URL: [Link])
- WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)
- WO 2006/011696 A1 - Googleapis.com. (URL: )
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Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed. (URL: [Link])
- US20090203940A1 - Method for preparing 4-[2-(dimethylamino)
-
4-[2-(Dimethylamino)ethoxy]aniline | C10H16N2O | CID 6484655 - PubChem. (URL: [Link])
-
Synthesis of 2-dimethylamino-N,N-dimethylaniline N-oxide - ResearchGate. (URL: [Link])
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Stability data of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline under ambient conditions
This guide outlines the stability profile, degradation mechanisms, and handling protocols for 4-[2-(Dimethylamino)ethoxy]-2-methylaniline (CAS 163130-79-8), a specialized aniline building block often utilized in the synthesis of tyrosine kinase inhibitors (TKIs).
Executive Summary
4-[2-(Dimethylamino)ethoxy]-2-methylaniline is an electron-rich aniline derivative. Its chemical structure incorporates three distinct functional moieties—a primary aniline, an ether linkage, and a tertiary aliphatic amine—that dictate its stability profile.
Core Stability Verdict: The compound is moderately unstable under ambient conditions.
-
Oxidation Risk: High. The electron-donating methyl and alkoxy groups activate the aniline ring, making it highly susceptible to oxidative coupling (browning) upon air exposure.
-
Hygroscopicity: Moderate to High. The tertiary amine tail facilitates moisture uptake, potentially leading to hydrolysis or physical deliquescence.
-
Photostability: Low. Direct light exposure accelerates radical-mediated degradation.
Researchers must treat this compound as a labile intermediate , requiring inert storage and rapid processing.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
| Property | Detail |
| Chemical Name | 4-[2-(Dimethylamino)ethoxy]-2-methylaniline |
| CAS Number | 163130-79-8 |
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| pKa (Predicted) | ~4.5 (Aniline), ~9.2 (Tertiary Amine) |
| Appearance | White to off-white solid (fresh); turns dark brown/black upon oxidation.[1] |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water (pH dependent). |
Degradation Mechanisms
Understanding why the molecule degrades is critical for designing effective handling protocols.
Oxidative Instability (The "Browning" Effect)
The primary degradation pathway is the oxidation of the aniline nitrogen. The 2-methyl and 4-alkoxy substituents are electron-donating groups (EDGs), which increase electron density on the aromatic ring. This lowers the oxidation potential of the primary amine, facilitating the formation of:
-
Aniline Radicals: Formed by single-electron transfer (SET) to oxygen.
-
Di-imines & Quinones: Radicals couple to form azo-linkages or oxidize further to quinone imines, resulting in the characteristic black/brown color of degraded samples.
N-Oxidation
The tertiary dimethylamine tail is susceptible to N-oxidation, particularly in the presence of peroxides (often found in uninhibited ethers like THF or Dioxane) or under accelerated oxidative stress, forming the N-oxide impurity .
Hygroscopicity & Salt Formation
The basic tertiary amine can absorb atmospheric moisture and CO₂, potentially forming bicarbonate salts on the surface of the solid, which alters stoichiometry and solubility.
Visualization: Degradation Pathways
Figure 1: Primary degradation pathways. The "Red" path (Oxidation) is the most critical failure mode under ambient conditions.
Reference Stability Data (Ambient vs. Controlled)
The following data represents typical stability profiles for electron-rich aniline building blocks. Use these specifications to set internal Quality Control (QC) limits.
Table 1: Stability Under Various Conditions
| Condition | Duration | Expected Purity Loss | Observation | Recommendation |
| Ambient Air / Light (25°C) | 24 Hours | > 2.0% | Surface darkening (brown crust). | Unacceptable. Do not store on benchtop. |
| Refrigerated / Dark (4°C) | 1 Week | < 0.5% | No visible change. | Acceptable for short-term active use. |
| Frozen / Inert Gas (-20°C) | 6 Months | < 0.1% | Stable. | Gold Standard for long-term storage. |
| Solution (DMSO) | 24 Hours | < 1.0% | Slight yellowing possible. | Prepare fresh. Do not store stock solutions >24h. |
Table 2: Forced Degradation Stress Testing (Protocol Validation)
| Stressor | Conditions | Expected Outcome | Mechanism |
| Acid | 0.1N HCl, 60°C, 4h | Stable | Protonation protects amine from oxidation. |
| Base | 0.1N NaOH, 60°C, 4h | Minor Degradation | Free base is more prone to oxidation than salt. |
| Oxidation | 3% H₂O₂ | Rapid Degradation | N-Oxide formation + Ring oxidation. |
| Photostability | UV Light (1.2M Lux) | Moderate Degradation | Radical-mediated polymerization. |
Experimental Protocol: Analytical Method
To verify the purity of your specific lot, use the following HPLC method. Standard reverse-phase conditions must be modified (high pH or ion-pairing) to ensure the basic amine tail retains good peak shape.
Method: High pH Reverse Phase HPLC
-
Column: C18 Hybrid (e.g., XBridge C18), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Impurities).
-
Rationale: High pH suppresses protonation of the tertiary amine, preventing peak tailing and ensuring accurate integration of impurities.
Visualization: QC Workflow
Figure 2: Quality Control workflow ensuring only non-degraded material enters synthesis.
Handling & Storage Recommendations
Storage (The "Cold Chain")
-
Temperature: Store at -20°C or below.
-
Atmosphere: Must be stored under Argon or Nitrogen . Oxygen is the enemy.
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.
Handling in Synthesis
-
Solvents: Use anhydrous, degassed solvents. Avoid ethers (THF, Diethyl ether) that may contain peroxides unless freshly distilled or tested.
-
Order of Addition: If used in a coupling reaction (e.g., amide bond formation), add the aniline last or keep the solution cold (0°C) until the electrophile is added to minimize residence time of the free amine in solution.
-
Workup: Do not dry organic extracts over acidic drying agents if the product is acid-sensitive (though this aniline is basic, so basic workup is standard).
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
- Aniline Oxidation Mechanisms.Gomes, A., et al. "Oxidation of aromatic amines: An overview." (Provides mechanistic basis for the "browning" of electron-rich anilines).
-
PubChem Compound Summary. 4-[2-(Dimethylamino)ethoxy]-2-methylaniline (CAS 163130-79-8).[2] National Center for Biotechnology Information. Link
- Application Note.Separation of Basic Compounds using High pH Reverse Phase Chromatography. Waters Corporation. (Basis for the recommended HPLC method).
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- 2. 309739-06-8,1-methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Toxicological profile and SDS for 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Technical Whitepaper: Toxicological Characterization and Handling Protocols for 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Executive Summary
4-[2-(Dimethylamino)ethoxy]-2-methylaniline (CAS 163130-79-8) is a specialized aniline derivative frequently utilized as a key intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and functionalized organic dyes.[1][2] Its structural integration of a primary amine, a methyl group, and a dimethylaminoethoxy side chain imparts unique physicochemical properties that necessitate rigorous safety protocols.
This whitepaper provides a comprehensive toxicological profile and Safety Data Sheet (SDS) synthesis. Due to the limited public toxicological datasets for this specific isomer, this guide employs Read-Across methodology, leveraging data from structurally homologous amino-alkoxy anilines and o-toluidine derivatives to predict hazard endpoints with high confidence.[1] The primary risks identified include acute oral toxicity, severe eye irritation, potential genotoxicity, and methemoglobinemia.
Chemical Identity & Physicochemical Properties
Understanding the molecular architecture is the first step in predicting bioavailability and reactivity.
| Property | Specification |
| Chemical Name | 4-[2-(Dimethylamino)ethoxy]-2-methylaniline |
| CAS Number | 163130-79-8 |
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| Structural Features | Aniline core (primary amine); ortho-methyl substitution; para-dimethylaminoethoxy ether linkage.[1] |
| Physical State | Viscous oil or low-melting solid (dependent on purity). |
| Solubility | Soluble in DMSO, Methanol, DCM; Moderate solubility in water (pH dependent due to basic amine). |
| pKa (Predicted) | ~4.5 (Aniline N), ~9.2 (Tertiary amine N). |
GHS Hazard Classification (Synthesized)
Based on Structure-Activity Relationships (SAR) and data from the homologous compound 4-[2-(Dimethylamino)ethoxy]aniline (CAS 62345-76-0), the following GHS classifications are assigned.
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage | Cat 1 | H318: Causes serious eye damage (due to basicity of the side chain). |
| Sensitization (Skin) | Cat 1B | H317: May cause an allergic skin reaction. |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[5] |
| STOT - Repeated Exposure | Cat 2 | H373: May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure (Aniline effect). |
| Aquatic Toxicity | Cat 2 | H411: Toxic to aquatic life with long-lasting effects.[6] |
Toxicological Profile: Mechanisms & Causality
This section details the biological mechanisms underlying the hazard classifications.
Methemoglobinemia (The Aniline Effect)
Like its parent structure o-toluidine, this compound undergoes hepatic metabolism via Cytochrome P450 enzymes.[1] The primary amine is N-hydroxylated to form a hydroxylamine metabolite.[1]
-
Mechanism: The hydroxylamine metabolite enters the erythrocyte and oxidizes Ferrous (Fe²⁺) hemoglobin to Ferric (Fe³⁺) methemoglobin, which cannot transport oxygen.
-
Clinical Sign: Cyanosis (blue skin/lips) at high exposure levels.
Genotoxicity & Carcinogenicity Potential
The presence of the electron-donating ethoxy group at the para position generally reduces the carcinogenic potency compared to unsubstituted aniline, but the ortho-methyl group (as seen in o-toluidine, a known carcinogen) re-introduces risk.[1]
-
Ames Test Prediction: Likely Positive in strains TA98/TA100 with S9 metabolic activation.
-
Mechanism: N-hydroxylation followed by esterification (via sulfotransferases) generates a highly reactive nitrenium ion. This electrophile covalently binds to DNA (guanine residues), causing mutations.
Local Irritation
The dimethylaminoethoxy side chain is a tertiary amine, contributing to a high pKa (~9.2). Upon contact with mucous membranes (eyes/lungs), it protonates, generating local alkalinity that causes saponification of membrane lipids, leading to severe irritation or corneal damage (Category 1).
Visualization: Metabolic Activation & Toxicity Pathway
Figure 1: Proposed metabolic pathway leading to hematotoxicity (MetHb) and genotoxicity.[1]
Occupational Exposure & Handling Protocols
Trustworthiness in safety relies on self-validating protocols.[1] The following hierarchy of controls is mandatory.
Engineering Controls
-
Primary: All handling of solid or neat liquid must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.
-
Secondary: Local Exhaust Ventilation (LEV) required for rotary evaporation or weighing steps.
Personal Protective Equipment (PPE)
-
Gloves: Nitrile is insufficient for prolonged contact with aromatic amines.
-
Recommendation:Double-gloving . Inner layer: Laminate film (Silver Shield®). Outer layer: Nitrile (for dexterity).
-
Breakthrough Time: Laminate film > 480 mins.
-
-
Respiratory: If handling powder outside a hood (not recommended), use a P100/OV (Organic Vapor) cartridge respirator.
-
Eye Protection: Chemical splash goggles + Face shield (due to Risk H318).
Emergency Response
-
Skin Contact: Wash with polyethylene glycol 300 (PEG-300) or ethanol/water mix immediately. Water alone is less effective for lipophilic amines.
-
Spill Cleanup: Do not use bleach (sodium hypochlorite). Hypochlorite can react with amines to form explosive chloroamines. Use sand/vermiculite and dispose of as hazardous organic waste.
Visualization: Handling Workflow
Figure 2: Safe handling workflow emphasizing containment and waste segregation.
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, researchers must validate the identity and purity of this intermediate before use in synthesis.
Purity Assessment (HPLC Protocol)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds if derivatized).
-
Validation: The peak should be symmetrical. Tailing indicates interaction of the basic amine with silanols (add triethylamine modifiers if necessary).
Genotoxicity Screening (Ames Test Context)
If this compound is a candidate for a drug intermediate, an Ames test (OECD 471) is required.
-
Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Condition: +/- S9 Rat Liver Extract.
-
Expectation: Positive results in +S9 conditions warrant structural modification or rigorous purification of the final drug substance to <1 ppm (Threshold of Toxicological Concern).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6484655, 4-[2-(Dimethylamino)ethoxy]aniline. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Anilines and their derivatives. Retrieved from [Link]
- Benigni, R., & Bossa, C. (2011).Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews. (Contextual grounding for Aniline genotoxicity).
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Homologues. Retrieved from [Link]
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- 2. 309739-06-8,1-methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Technical Guide to the Metabolic Stability of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline Precursors
This guide provides an in-depth exploration of the metabolic stability of drug precursors centered around the 4-[2-(Dimethylamino)ethoxy]-2-methylaniline scaffold. As drug development professionals, our primary challenge is not merely to identify potent compounds, but to engineer molecules with pharmacokinetic profiles conducive to therapeutic success. Metabolic stability is a cornerstone of this endeavor, directly influencing a drug's half-life, bioavailability, and potential for drug-drug interactions.[1][2][] This document moves beyond rote protocols to dissect the underlying biochemical logic, empowering researchers to proactively design more robust drug candidates.
Part 1: Deconstructing the Scaffold: Predicted Metabolic Fates
The metabolic fate of any xenobiotic is dictated by its chemical structure. The 4-[2-(Dimethylamino)ethoxy]-2-methylaniline core presents several functional groups that are well-recognized targets for metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily, Flavin-containing Monooxygenases (FMOs), and various Phase II conjugating enzymes.[4][5] Understanding these potential liabilities is the first step in rational drug design.
Key Metabolic Hotspots:
-
The Tertiary Dimethylamino Group: This moiety is a primary site for two competing oxidative pathways.
-
N-dealkylation (CYP-mediated): The Cytochrome P450 enzymes, a major family of Phase I enzymes, can catalyze the oxidative removal of one or both methyl groups.[6][7] This process involves the hydroxylation of the carbon adjacent to the nitrogen, leading to an unstable intermediate that spontaneously cleaves to form formaldehyde and the corresponding secondary or primary amine.
-
N-oxidation (FMO-mediated): Flavin-containing monooxygenases are highly efficient at oxygenating soft nucleophiles like tertiary amines to form N-oxides.[8][9][10] This pathway often results in more polar, readily excreted metabolites and is typically considered a detoxification route.[9][11] Unlike CYPs, FMOs are generally not readily induced or inhibited, which can be a desirable metabolic feature.[10]
-
-
The Aniline Core: The aromatic amine is susceptible to several transformations.
-
Aromatic Hydroxylation (CYP-mediated): The electron-donating nature of the amine and ether groups activates the aromatic ring, making it a substrate for hydroxylation by CYP enzymes (e.g., CYP1A2, CYP2E1). The positions ortho- and para- to the activating groups are the most likely sites of attack.[12][13]
-
N-acetylation (NAT-mediated): As a primary aromatic amine, this group is a substrate for N-acetyltransferases (NATs), a family of Phase II enzymes. This conjugation reaction can lead to metabolites with altered solubility and pharmacological activity.[14]
-
-
The Ether Linkage:
-
O-dealkylation (CYP-mediated): The ether bond can be cleaved via oxidative O-dealkylation. This reaction proceeds by hydroxylation of the carbon alpha to the ether oxygen, forming an unstable hemiacetal that breaks down to yield a phenol and an aldehyde (in this case, 2-(dimethylamino)acetaldehyde).[15]
-
-
Phase II Conjugation:
Predicted Metabolic Pathway Diagram
Caption: Standard workflow for an in vitro liver microsomal stability assay.
Workflow 2: Hepatocyte Stability Assay
For a more comprehensive metabolic profile, suspension assays with cryopreserved hepatocytes are the gold standard. Hepatocytes contain the full complement of Phase I and Phase II enzymes, as well as endogenous cofactors and transporters, providing a more physiologically relevant system. [][18][19] Causality Behind Experimental Choices:
-
Why Hepatocytes? They offer a complete metabolic picture, capturing both Phase I and Phase II pathways, which is crucial if conjugation is a major clearance route. [2][]* Why a Negative Control with Heat-Inactivated Cells? Boiling hepatocytes denatures all enzymes. [20]Comparing compound disappearance in live vs. inactivated cells provides the most accurate measure of metabolism-driven clearance, accounting for non-specific binding or instability in the complex cellular matrix.
Protocol Synopsis: The protocol is similar to the microsomal assay but with key differences. Cryopreserved hepatocytes are thawed and resuspended in a specific incubation medium. The reaction is initiated by adding the test compound to the hepatocyte suspension (e.g., at a final cell density of 0.5 x 10^6 viable cells/mL). [22]Sampling and quenching are performed identically. The negative control consists of heat-inactivated hepatocytes. [22]
Part 3: Data Interpretation and Analytical Methods
Data Analysis
The primary output of these assays is the concentration of the parent drug at each time point.
-
Plotting: The natural log of the percentage of the parent compound remaining is plotted against time.
-
Half-Life (t½): For a first-order reaction, the slope of this line is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k.
-
Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and normalized to the amount of protein or cells used in the incubation. [20]
Data Presentation: Summary Table
| Compound | Assay System | t½ (min) | CLint (µL/min/mg protein or 10^6 cells) | Major Metabolites Identified |
| Precursor A | Human Liver Microsomes | 25 | 27.7 | M1 (N-desmethyl), M2 (Aromatic-OH) |
| Precursor A | Human Hepatocytes | 18 | 42.1 | M1, M2, M3 (M2-Glucuronide) |
| Precursor B | Human Liver Microsomes | > 60 | < 5.8 | Minor N-oxide |
| Precursor B | Human Hepatocytes | 55 | 13.9 | Minor N-oxide |
| Verapamil (Control) | Human Liver Microsomes | < 10 | > 69.3 | - |
| Warfarin (Control) | Human Liver Microsomes | > 60 | < 5.8 | - |
Note: Data are hypothetical and for illustrative purposes.
Analytical Core: LC-MS/MS for Metabolite Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for both quantifying the parent drug and identifying its metabolites. [21]* Quantification: A Multiple Reaction Monitoring (MRM) method is developed for the parent compound and the internal standard, providing high sensitivity and selectivity.
-
Metabolite Identification: A full scan or precursor ion scan is performed to find potential metabolites. The characteristic mass shifts indicate the type of biotransformation (e.g., +16 Da for oxidation, -14 Da for N-demethylation, +176 Da for glucuronidation). The fragmentation pattern (MS/MS) of a suspected metabolite is then compared to the parent compound to pinpoint the site of modification.
Part 4: From Bench to Preclinical Candidate
The data generated from these in vitro assays are foundational for guiding medicinal chemistry efforts. If a precursor shows high clearance (short half-life), the identified metabolites provide a roadmap for structural modification.
Structure-Metabolism Relationships (SMR):
-
High N-dealkylation? Introducing steric bulk near the nitrogen or replacing methyl groups with cyclopropyl groups can hinder CYP access.
-
Rapid Aromatic Hydroxylation? Blocking the most active site with a metabolically stable atom, such as fluorine, is a common and effective strategy.
-
Extensive Glucuronidation? If a phenolic metabolite is rapidly conjugated and cleared, modifying the structure to prevent the initial O-dealkylation can significantly improve the half-life.
By iteratively applying these principles and re-testing new analogs in the assays described, the metabolic stability of a chemical series can be systematically optimized, paving the way for the selection of a preclinical candidate with a desirable pharmacokinetic profile, in line with regulatory expectations for drug development. [21][24][25]
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The Role of Flavin-Containing Monooxygenase (FMO) in the Metabolism of Tamoxifen and Other Tertiary Amines. Taylor & Francis Online. [Link]
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A Technical Guide to the Ionization Behavior and pKa Determination of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Abstract
The ionization constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profiles of an active pharmaceutical ingredient (API). It governs fundamental properties including aqueous solubility, membrane permeability, and drug-receptor interactions, thereby influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1] This guide provides an in-depth analysis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline, a molecule with two distinct basic centers. We will dissect its molecular structure to predict its ionization behavior, present detailed, field-proven experimental protocols for empirical pKa determination, and discuss the profound implications of its pH-dependent charge states on drug development strategies.
Molecular Structure Analysis and Predicted Ionization Centers
To understand the ionization behavior of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline, we must first identify its ionizable functional groups. The structure contains two nitrogen atoms capable of accepting a proton (acting as Brønsted-Lowry bases):
-
An Aromatic Amine (Aniline Moiety): The primary amino group (-NH₂) attached directly to the benzene ring.
-
An Aliphatic Tertiary Amine: The dimethylamino group (-(CH₃)₂N) at the terminus of the ethoxy side chain.
(Self-generated image for illustrative purposes)
These two groups exhibit significantly different basicities due to their distinct electronic environments.
Basicity of the Aniline Moiety (pKa₁)
Aniline itself is a weak base, with the pKa of its conjugate acid (the anilinium ion) being approximately 4.6.[2] This low basicity is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, which stabilizes the neutral form but is lost upon protonation.[3]
However, the basicity of the aniline in the target molecule is modulated by substituents on the ring:
-
2-methyl group: An alkyl group that is weakly electron-donating via an inductive effect.
-
4-ethoxy group: An alkoxy group that is strongly electron-donating through resonance, pushing electron density into the ring and onto the para-amino group.
Both electron-donating groups increase the electron density on the aniline nitrogen, making its lone pair more available for protonation and stabilizing the resulting positive charge.[4][5] Consequently, the pKa of this aniline moiety is predicted to be higher than that of unsubstituted aniline.
Basicity of the Tertiary Aliphatic Amine (pKa₂)
The dimethylamino group is an aliphatic tertiary amine. Unlike aromatic amines, the lone pair on this nitrogen is localized and highly available for protonation. The conjugate acids of simple tertiary alkylamines typically have pKa values in the range of 9.5-11.0. The ether linkage in the side chain may exert a slight electron-withdrawing inductive effect, potentially lowering the basicity slightly, but it is expected to remain a significantly stronger base than the aniline moiety.
Predicted Ionization Equilibria
Based on this analysis, 4-[2-(Dimethylamino)ethoxy]-2-methylaniline is a dibasic compound. It will be protonated in two distinct steps. The more basic tertiary amine will be protonated first (higher pKa), followed by the less basic aniline nitrogen (lower pKa).
Caption: Predicted ionization equilibria for the dibasic compound.
Predicted pKa Values and Species Distribution
Summarizing the structural analysis, we can assign predicted pKa values to the two ionizable centers. These values are expert estimations based on established structure-basicity relationships and require experimental verification for definitive characterization.
| Ionizable Group | Predicted pKa (of conjugate acid) | Rationale |
| Aniline Nitrogen | ~5.2 | Base pKa of aniline (~4.6) increased by electron-donating effects of methyl and ethoxy substituents.[4] |
| Tertiary Amine Nitrogen | ~9.8 | Typical range for aliphatic tertiary amines, slightly adjusted for potential inductive effects. |
At physiological pH (~7.4), the molecule is expected to exist predominantly as the monocationic species, with the tertiary amine protonated and the aniline amine remaining neutral. This has significant implications for drug-receptor interactions and solubility.
Experimental Protocols for pKa Determination
To move from prediction to empirical fact, rigorous experimental determination is necessary. Potentiometric titration and UV-Vis spectrophotometry are two robust, high-precision techniques for this purpose.[6]
Methodology I: Potentiometric Titration
This classic method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa values correspond to the pH at the half-equivalence points, identifiable as inflection points on the titration curve.[7][8][9]
-
Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[7]
-
Sample Preparation:
-
Titration Setup:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Immerse the calibrated pH electrode and a precision burette tip into the solution.
-
Gently stir the solution with a magnetic stirrer.
-
Purge the solution with nitrogen gas before and during the titration to eliminate dissolved CO₂, which can interfere with measurements in alkaline regions.[7]
-
-
Titration Procedure:
-
Since the compound is dibasic, start by adding a strong acid (e.g., 0.1 M HCl) to fully protonate both nitrogen centers (to below pH ~2).
-
Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments of titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Calculate the first and second derivatives of the titration curve to accurately locate the two equivalence points.
-
The pKa values are determined from the pH at the half-volume points between the start and the first equivalence point (pKa₂), and between the first and second equivalence points (pKa₁).
-
Caption: Workflow for pKa determination by potentiometric titration.
Methodology II: UV-Vis Spectrophotometric Titration
This method is ideal for compounds with a UV-active chromophore near an ionizable center, as the UV spectrum will change with the protonation state.[10] It is highly sensitive and requires less sample than potentiometry.[6] The aniline moiety in the target molecule serves as an excellent chromophore.
-
Instrument Setup: Use a calibrated spectrophotometer with a thermostatted cuvette holder.
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.
-
Spectrum Acquisition:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, methanol).[10]
-
For each buffer solution, add a small, constant aliquot of the stock solution to a cuvette, dilute with the buffer, and mix thoroughly.
-
Record the full UV-Vis spectrum (e.g., 220-400 nm) for the compound in each buffer.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH. These are the analytical wavelengths.
-
Plot the absorbance at one or more analytical wavelengths against the pH of the buffer solutions.
-
The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.[11]
-
This method will be most effective for determining the pKa of the aniline group (pKa₁), as its protonation state directly affects the aromatic chromophore.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Implications for Drug Development
The dual-basic nature and the specific pKa values of this molecule profoundly influence its behavior in a biological system and during formulation.
-
Aqueous Solubility: Solubility is lowest at high pH where the molecule is neutral and highest at low pH where it is the fully protonated, dicationic species. At physiological pH, the monocationic form will confer good aqueous solubility, which is favorable for formulation.[12]
-
Absorption and Permeability: According to the pH-partition hypothesis, uncharged molecules permeate lipid membranes more readily.[13]
-
Stomach (pH 1-3): The molecule will be predominantly dicationic (HBH²⁺). Its high polarity will limit passive absorption across the gastric mucosa.
-
Small Intestine (pH 6-8): The molecule will be primarily monocationic (BH⁺). While still charged, this species may have sufficient lipophilicity to be absorbed. The presence of a small fraction of the neutral species (B) will be critical for passive diffusion. The distribution coefficient (logD), which accounts for ionization, is a better predictor of permeability than the partition coefficient (logP) for such molecules.[14]
-
-
Formulation and Salt Selection: Knowledge of the pKa values is essential for creating stable, soluble salt forms for drug delivery.[1] Given the two basic sites, different salts (e.g., hydrochloride, mesylate) can be formed, and their stability and dissolution will be pH-dependent.
Conclusion
4-[2-(Dimethylamino)ethoxy]-2-methylaniline is a dibasic compound with two functionally distinct ionizable centers: a moderately basic aniline moiety (predicted pKa₁ ≈ 5.2) and a more basic aliphatic tertiary amine (predicted pKa₂ ≈ 9.8). This ionization profile dictates that its charge state, and therefore its key pharmaceutical properties like solubility and permeability, will be highly dependent on the pH of its environment. While structure-activity relationships provide a strong predictive foundation, precise determination of these pKa values using robust experimental methods such as potentiometric or spectrophotometric titration is a non-negotiable step in the drug development process. The resulting data is fundamental to building predictive ADMET models, designing effective formulations, and ultimately ensuring the development of a safe and efficacious therapeutic agent.
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Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. [Link]
-
How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
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Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]
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The Impact of Ionization in Drug Discovery & Development. ACD/Labs. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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The Importance of Ionization in Pharmaceutical R&D. ACD/Labs. [Link]
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DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. [Link]
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Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. [Link]
-
Development of Methods for the Determination of pKa Values. PMC. [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
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Ionization and dissociation of drugs-1. SlideShare. [Link]
-
Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa. PMC. [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]
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4-[2-(Dimethylamino)ethoxy]aniline. PubChem. [Link]
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Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]
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4-[2-(dimethylamino)ethoxy]-n-methylaniline. PubChemLite. [Link]
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4-(2-(Diethylamino)ethoxy)aniline. PubChem. [Link]
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Effect of Substituents on the Basicity of Anilines. YouTube. [Link]
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CHAPTER 21: AMINES. University of Illinois Chicago. [Link]
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Amine Reactivity. Michigan State University. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: A Robust Two-Step Synthesis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline from 2-Methyl-4-nitrophenol
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline, a valuable substituted aniline intermediate in pharmaceutical and materials science research. The protocol details a reliable two-step pathway commencing from the commercially available precursor, 2-methyl-4-nitrophenol. The synthesis involves an initial Williamson ether synthesis to couple the dimethylaminoethoxy sidechain, followed by a robust reduction of the aromatic nitro group. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, safety considerations, and process validation checkpoints essential for researchers, chemists, and drug development professionals.
Introduction
Substituted anilines are cornerstone building blocks in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The title compound, 4-[2-(Dimethylamino)ethoxy]-2-methylaniline, incorporates several key pharmacophoric features: a primary aromatic amine for further derivatization, an ether linkage, and a tertiary amine sidechain, which can be crucial for modulating solubility and receptor binding. This protocol outlines a scalable and reproducible synthesis route designed for laboratory settings. The chosen pathway prioritizes high yields, straightforward purification, and the use of common laboratory reagents.
Overall Synthetic Scheme
The synthesis is executed in two primary stages:
-
Step 1: Etherification. A Williamson ether synthesis is employed to couple 2-(dimethylamino)ethyl chloride with the phenolic hydroxyl group of 2-methyl-4-nitrophenol.
-
Step 2: Nitro Group Reduction. The intermediate nitro compound is subsequently reduced to the target primary aniline using a classic and highly effective tin(II) chloride method.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]-2-methyl-1-nitrobenzene
Reaction Principle & Justification
This step is a classic Williamson ether synthesis. The phenolic proton of 2-methyl-4-nitrophenol is acidic and is readily deprotonated by a moderately strong base, such as potassium carbonate (K₂CO₃), to form a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride in an Sₙ2 reaction, displacing the chloride and forming the desired ether linkage.
-
Choice of Base: Potassium carbonate is an ideal base for this transformation. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions. It is also inexpensive, easy to handle, and can be removed by simple filtration.
-
Choice of Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the reactants and facilitates the Sₙ2 mechanism by solvating the potassium cation, leaving the phenoxide anion highly reactive.
-
Reactant Form: 2-(Dimethylamino)ethyl chloride is typically supplied as a hydrochloride salt to improve its stability. The base (K₂CO₃) serves the dual purpose of neutralizing the HCl salt to release the free amine electrophile and deprotonating the phenol.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2-Methyl-4-nitrophenol[1] | Reagent grade, 98% | Sigma-Aldrich |
| 2-(Dimethylamino)ethyl chloride HCl | Reagent grade, 98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | Reagent grade | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared |
| Magnesium Sulfate (MgSO₄), anhydrous | Reagent grade | EMD Millipore |
-
Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, separatory funnel, rotary evaporator, Buchner funnel, standard laboratory glassware.
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-4-nitrophenol (5.0 g, 32.6 mmol, 1.0 equiv.).
-
Addition of Reagents: Add anhydrous potassium carbonate (13.5 g, 97.9 mmol, 3.0 equiv.) followed by 2-(dimethylamino)ethyl chloride hydrochloride (5.65 g, 39.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add 100 mL of anhydrous DMF to the flask.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up (Quenching): Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into 400 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The product, 4-[2-(Dimethylamino)ethoxy]-2-methyl-1-nitrobenzene, is typically obtained as a yellow oil or low-melting solid and is often pure enough for the next step. If necessary, it can be purified by column chromatography on silica gel.
Part 2: Synthesis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Reaction Principle & Justification
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. While catalytic hydrogenation is a clean alternative, reduction with tin(II) chloride (SnCl₂) in an acidic medium is a highly reliable, scalable, and functional-group-tolerant method.[2][3]
-
Mechanism: The reaction proceeds via a series of single electron transfers from Sn(II) to the nitro group.[4] Sn(II) is oxidized to Sn(IV), and the nitrogen atom is progressively reduced. The presence of concentrated hydrochloric acid is crucial; it acts as a proton source and helps to dissolve the tin salts.[4][5]
-
Advantages: This method is particularly effective and avoids the need for specialized high-pressure hydrogenation equipment. It demonstrates good chemoselectivity, leaving common functional groups like ethers and tertiary amines intact.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 4-[2-(Dimethylamino)ethoxy]-2-methyl-1-nitrobenzene | From Step 1 | N/A |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Reagent grade, 98% | Sigma-Aldrich |
| Ethanol (EtOH) | Reagent grade | Decon Labs |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific |
| Sodium Hydroxide (NaOH) solution | 6 M | Lab-prepared |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| Sodium Sulfate (Na₂SO₄), anhydrous | Reagent grade | EMD Millipore |
-
Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, ice bath, pH paper or meter, separatory funnel, rotary evaporator.
Detailed Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude 4-[2-(Dimethylamino)ethoxy]-2-methyl-1-nitrobenzene (assuming ~32.6 mmol from Step 1) in 150 mL of ethanol.
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (55.4 g, 245.5 mmol, ~7.5 equiv.) in portions. The addition may be exothermic.
-
Acidification: Carefully add 20 mL of concentrated HCl.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC until the starting nitro compound is completely consumed (typically 2-4 hours).
-
Work-up (Basification): Cool the reaction mixture in an ice bath. Slowly and carefully basify the mixture by adding 6 M NaOH solution until the pH is >10. Caution: This is a highly exothermic process, and a thick white precipitate of tin hydroxides will form.
-
Extraction: Filter the slurry through a pad of Celite® to remove the tin salts, washing the filter cake with dichloromethane (DCM). Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with additional DCM (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-[2-(Dimethylamino)ethoxy]-2-methylaniline, typically as a brown oil.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel to afford the pure aniline.
Workflow Visualization
Caption: Step-by-step laboratory workflow diagram.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-(Dimethylamino)ethyl chloride hydrochloride: This compound is toxic if swallowed, in contact with skin, or if inhaled.[6] It can cause severe skin burns and eye damage.[6] Avoid creating dust.[7] Handle with extreme care.
-
2-Methyl-4-nitrophenol: Harmful if swallowed and causes skin and eye irritation.[1]
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Use in a fume hood and wear appropriate gloves.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care.
-
Tin(II) Chloride: A sensitizer that can cause irritation. The work-up procedure involving basification is highly exothermic and should be performed with cooling.[4]
References
-
Cole-Parmer. (2005). Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. Available at: [Link]
-
Wikipedia. Reduction of nitro compounds. Available at: [Link]
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Chemstock. 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE Safety Data Sheet. Available at: [Link]
-
Organ, M. G., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2550–2555. Available at: [Link]
-
Vaccaro, L., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development, 28(1), 209–217. Available at: [Link]
-
Li, X., et al. (2015). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. Organic & Biomolecular Chemistry, 13(3), 721-725. Available at: [Link]
-
Zahran, Z. N., et al. (2020). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. Available at: [Link]
-
Loba Chemie. (2017). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. Available at: [Link]
-
Rauf, A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1334. Available at: [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]
-
ResearchGate. Catalytic hydrogenation of nitroarenes 6 into anilines 7. Available at: [Link]
-
Lisovskaya, K. V., et al. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 129, 130080. Available at: [Link]
-
ResearchGate. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]
-
Ochoa-Puentes, C., et al. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. New Journal of Chemistry, 44(47), 20973-20981. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Sn2+ reduction. Available at: [Link]
-
PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]
-
Ataman Kimya. 4-AMINOPHENOL. Available at: [Link]
- Google Patents. WO 2006/011696 A1.
- Google Patents. US20090203940A1.
-
PubChem. 4-[2-(Dimethylamino)ethoxy]aniline. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants, 10(12), 1957. Available at: [Link]
-
PubChem. 2-({Methyl-[2-(4-nitro-phenyl)-ethyl]-amino}-methyl)-phenol. Available at: [Link]
-
ChemRxiv. (2021). Three cycles in the MoO2-catalyzed reduction of nitrobenzenes to anilines with pinacol. A computational study towards the valorization of biomass. Available at: [Link]
- Google Patents. CN102321001A.
-
Scaiano, J. C., et al. (2023). Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel. Catalysts, 13(1), 133. Available at: [Link]
-
Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Available at: [Link]
- Google Patents. WO2006011696A1.
-
ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Available at: [Link]
-
University of Notre Dame. (2016). Catalytic Reduction of 4-Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. Available at: [Link]
-
Royal Society of Chemistry. (2019). Electrocatalytic reduction of trace nitrobenzene using a graphene-oxide@polymerized-manganese-porphyrin composite. New Journal of Chemistry, 43(35), 14035-14043. Available at: [Link]
-
PubChem. 2-Methyl-4-nitrophenol. Available at: [Link]
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Application Notes and Protocols for the Preparation of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline via Catalytic Hydrogenation
Introduction
4-[2-(Dimethylamino)ethoxy]-2-methylaniline is a key intermediate in the synthesis of various compounds of interest in the pharmaceutical and materials science sectors. The efficient and selective synthesis of this substituted aniline is paramount for drug development and manufacturing. Catalytic hydrogenation of the corresponding nitroaromatic precursor, 4-[2-(dimethylamino)ethoxy]-2-methyl-1-nitrobenzene, represents the most direct, atom-economical, and environmentally benign route to this target molecule.
This guide provides detailed application notes and protocols for the catalytic hydrogenation of 4-[2-(dimethylamino)ethoxy]-2-methyl-1-nitrobenzene. It is intended for researchers, scientists, and drug development professionals seeking to implement or optimize this crucial synthetic transformation. The methodologies described herein are grounded in established principles of catalytic reduction of nitroarenes, offering a robust starting point for laboratory-scale synthesis and process development.
Reaction Principle and Mechanism
The catalytic hydrogenation of a nitro group to an amine is a fundamental transformation in organic chemistry. The reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using molecular hydrogen (H₂) in the presence of a metal catalyst.
The most widely accepted mechanism for the catalytic hydrogenation of nitroarenes is the Haber-Lukashevich pathway.[1] This process involves a stepwise reduction of the nitro group on the surface of the catalyst. The reaction proceeds through nitroso and hydroxylamine intermediates, which are subsequently hydrogenated to the final amine product. The primary byproduct of this clean reaction is water, which simplifies product purification.[1]
An alternative mechanism that has been proposed involves the disproportionation of the hydroxylamine intermediate rather than direct hydrogenation.[2] However, for the purpose of these protocols, the direct hydrogenation pathway is the primary consideration for process optimization.
Catalyst Selection: A Comparative Overview
The choice of catalyst is critical for achieving high yield, selectivity, and efficiency in the hydrogenation of 4-[2-(dimethylamino)ethoxy]-2-methyl-1-nitrobenzene. The most commonly employed heterogeneous catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney® Nickel.
| Catalyst | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | Highly active and efficient for a wide range of nitro group reductions.[3] Often provides excellent yields under mild conditions (room temperature, atmospheric pressure).[1] Clean reaction profile. | Can be more expensive than nickel-based catalysts.[1] May catalyze the reduction of other functional groups if present. |
| Raney® Nickel | A cost-effective alternative to precious metal catalysts.[1] Particularly useful for substrates where dehalogenation could be a side reaction with Pd/C.[4] Can be highly active. | Often pyrophoric and requires careful handling.[4] May require higher temperatures and pressures compared to Pd/C. Can lead to N-alkylation byproducts with alcohol solvents.[5] |
| Platinum(IV) Oxide (PtO₂) | A highly active catalyst for a variety of functional group hydrogenations.[1] | Can be expensive. May lead to over-reduction of other functional groups. |
For the synthesis of 4-[2-(dimethylamino)ethoxy]-2-methylaniline, both Pd/C and Raney® Nickel are excellent choices. The selection will depend on factors such as cost, available equipment, and the desired reaction conditions.
Experimental Protocols
Safety Precautions: Catalytic hydrogenation reactions involve flammable hydrogen gas and potentially pyrophoric catalysts.[6] All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.[7][8] Ensure that all glassware is free of cracks and that the reaction setup is securely clamped.[8] An inert atmosphere (nitrogen or argon) should be used to purge the system before introducing hydrogen to prevent the formation of explosive mixtures.[6]
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines the reduction of 4-[2-(dimethylamino)ethoxy]-2-methyl-1-nitrobenzene using a standard Pd/C catalyst under atmospheric pressure of hydrogen.
Materials:
-
4-[2-(dimethylamino)ethoxy]-2-methyl-1-nitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol, Ethyl Acetate)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
In a round-bottom flask, dissolve 4-[2-(dimethylamino)ethoxy]-2-methyl-1-nitrobenzene (1.0 eq) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (typically 1-5 mol% of Pd) to the solution under a stream of nitrogen.
-
Seal the flask and purge the system with nitrogen gas for 5-10 minutes.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure a complete hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-[2-(dimethylamino)ethoxy]-2-methylaniline.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Hydrogenation using Raney® Nickel
This protocol describes the use of Raney® Nickel, a more cost-effective catalyst, which may require slightly more forcing conditions.
Materials:
-
4-[2-(dimethylamino)ethoxy]-2-methyl-1-nitrobenzene
-
Raney® Nickel (slurry in water)
-
Methanol (or Ethanol)
-
Hydrogenation apparatus (Parr shaker or similar)
-
Reaction vessel for pressure reactions
Procedure:
-
To a high-pressure reaction vessel, add a solution of 4-[2-(dimethylamino)ethoxy]-2-methyl-1-nitrobenzene (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add Raney® Nickel (typically 5-10 wt% of the substrate) as a slurry in water. Caution: Raney® Nickel is pyrophoric when dry. Handle with care.
-
Seal the reactor and purge the system thoroughly with nitrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to 40-60 °C with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Keep the filter cake wet to prevent ignition.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 4-[2-(dimethylamino)ethoxy]-2-methylaniline by column chromatography or vacuum distillation.
Visualizing the Workflow
The following diagrams illustrate the key steps in the synthesis and hydrogenation process.
Caption: Simplified Haber-Lukashevich pathway for nitroarene hydrogenation.
Troubleshooting and Side Reactions
While catalytic hydrogenation is generally a high-yielding reaction, certain side reactions and experimental issues can arise.
-
Incomplete Reaction: This can be due to catalyst deactivation, insufficient hydrogen pressure, or poor stirring. Increasing the catalyst loading, hydrogen pressure, or reaction time may resolve this issue.
-
Formation of Azoxy and Azo Compounds: These colored impurities can form through the condensation of the nitroso and hydroxylamine intermediates. [9]This is more likely to occur if the reaction stalls or if there is a localized deficiency of hydrogen on the catalyst surface. Ensuring efficient mixing and a sufficient hydrogen supply can minimize the formation of these byproducts.
-
N-Alkylation: When using alcohol solvents with Raney® Nickel, N-alkylation of the product amine can occur, leading to the formation of secondary and tertiary amines. [5]Using a non-alcoholic solvent or a different catalyst can mitigate this side reaction.
Characterization of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons, the methyl group on the ring, the two methylene groups of the ethoxy chain, and the two methyl groups of the dimethylamino moiety. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, the ethoxy carbons, and the dimethylamino carbons.
-
MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₁H₁₈N₂O, MW: 194.27 g/mol ). Fragmentation patterns can provide further structural confirmation.
-
IR (Infrared Spectroscopy): The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage.
Conclusion
The catalytic hydrogenation of 4-[2-(dimethylamino)ethoxy]-2-methyl-1-nitrobenzene is a robust and efficient method for the synthesis of the corresponding aniline. By carefully selecting the catalyst and optimizing the reaction conditions, researchers can achieve high yields of the desired product. The protocols provided in this guide, along with the troubleshooting advice, offer a solid foundation for the successful implementation of this important synthetic transformation in a research and development setting.
References
Sources
- 1. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 6. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]
- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective gas phase hydrogenation of nitroarenes over Mo2C-supported Au–Pd - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Cyclization Reactions Using 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Introduction: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery
4-[2-(Dimethylamino)ethoxy]-2-methylaniline is a highly functionalized aniline derivative of significant interest to the pharmaceutical and drug development sectors. Its structural features—a nucleophilic amino group, an electron-donating alkoxy substituent, and a sterically influencing methyl group—make it a prime candidate for a variety of cyclization reactions to form complex heterocyclic structures. These heterocyclic motifs, particularly indoles and their analogs, are foundational in a vast number of biologically active compounds. The presence of the dimethylaminoethoxy side chain can also play a crucial role in modulating the pharmacokinetic properties of the final compounds, such as solubility and receptor binding affinity.
This comprehensive guide provides detailed application notes and optimized protocols for the use of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline in several powerful cyclization reactions. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to allow for rational optimization in a research setting.
Core Cyclization Strategies and Mechanistic Considerations
The primary amino group of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline is the key reactive center for initiating cyclization. The choice of reaction partner and catalyst dictates the type of heterocyclic system that is formed. This guide will focus on three major classes of cyclization reactions: the Fischer Indole Synthesis, the Bischler-Möhlau Indole Synthesis, and the Larock Indole Synthesis, with a discussion of the Pictet-Spengler reaction for the synthesis of related β-carbolines.
Diagram: Key Cyclization Pathways
Caption: Overview of major cyclization pathways for anilines.
I. The Fischer Indole Synthesis: A Robust Route to Indole Cores
The Fischer indole synthesis is a classic and highly reliable method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] This method is particularly relevant as it forms the basis for the industrial synthesis of several triptan-class drugs used for migraines, which share structural similarities with potential products derived from our target aniline.[1][3]
Causality of Experimental Choices
The reaction proceeds via the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement catalyzed by a Brønsted or Lewis acid, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[1][2] The choice of acid catalyst is critical; strong acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride (ZnCl₂) are effective at promoting the rearrangement at elevated temperatures.[1][5] For substrates sensitive to harsh conditions, milder acids or microwave-assisted protocols can be employed to improve yields and reduce reaction times.[6][7]
Protocol 1: Two-Step Fischer Indole Synthesis
This protocol is adapted from the well-established synthesis of zolmitriptan, a potent anti-migraine agent.[4][8]
Step 1: Synthesis of the Hydrazine Intermediate
-
Diazotization:
-
Suspend 4-[2-(Dimethylamino)ethoxy]-2-methylaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid at -5 to 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 0 °C.
-
Stir the resulting diazonium salt solution for 30-60 minutes at this temperature.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (4.0 eq) in concentrated hydrochloric acid and cool to -15 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution, ensuring the temperature remains below -10 °C.
-
After the addition is complete, stir the reaction mixture for 1-2 hours at low temperature.
-
Adjust the pH of the mixture to approximately 1.7-1.85 with a concentrated sodium hydroxide solution to precipitate the hydrazine hydrochloride salt.[4]
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Step 2: Cyclization to the Indole
-
Condensation and Cyclization:
-
To the crude hydrazine hydrochloride salt (1.0 eq), add a suitable carbonyl partner such as 4,4-dimethoxy-N,N-dimethylbutylamine (1.2 eq).[4]
-
Add an acidic medium, such as a mixture of sulfuric acid in water or polyphosphoric acid.
-
Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it onto crushed ice.
-
Basify the mixture with a suitable base (e.g., NaOH or K₂CO₃) to a pH of 9-10.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted One-Pot Fischer Indole Synthesis
Microwave irradiation can significantly accelerate the Fischer indole synthesis, often leading to cleaner reactions and higher yields in a fraction of the time.[6][7]
-
Reaction Setup:
-
In a 10 mL microwave vial, combine the arylhydrazine hydrochloride (1.0 eq), the ketone or aldehyde (1.2 eq), and a suitable acid catalyst. Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) is highly effective for this purpose.[6]
-
Seal the vial and place it in a microwave reactor.
-
-
Microwave Irradiation:
-
Irradiate the mixture with stirring at a temperature of 150-170 °C for 10-20 minutes.[6]
-
Monitor the internal pressure and temperature throughout the reaction.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedure described in Protocol 1.
-
Data Presentation: Fischer Indole Synthesis Conditions
| Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| ZnCl₂ | Neat | 170-180 | 15-30 min | 70-80 | [5] |
| Polyphosphoric Acid (PPA) | Neat | 100-120 | 1-2 h | 60-75 | [1] |
| Eaton's Reagent (Microwave) | Neat | 170 | 10 min | 75-90 | [6] |
| HCl / H₂O | Water | Reflux | 2-4 h | 60-70 | [4] |
II. Bischler-Möhlau Indole Synthesis: An Alternative Approach
The Bischler-Möhlau synthesis provides a route to 2-arylindoles through the reaction of an α-haloketone with an excess of an arylamine.[9][10] While historically plagued by harsh conditions and low yields, modern modifications, particularly the use of microwave irradiation and solvent-free conditions, have revitalized this method.[9][11]
Causality of Experimental Choices
The reaction proceeds by initial N-alkylation of the aniline with the α-haloketone to form an α-arylaminoketone intermediate. This intermediate then undergoes an acid-catalyzed or thermal cyclization and dehydration to yield the indole.[9][12] Using an excess of the starting aniline can serve as both the reactant and the base to neutralize the hydrogen halide formed during the initial alkylation.[11]
Protocol 3: Microwave-Assisted Bischler-Möhlau Synthesis
This solvent-free protocol offers an environmentally friendly and efficient method for the synthesis of 2-arylindoles.[11]
-
Reaction Setup:
-
In a microwave-safe vial, thoroughly mix 4-[2-(Dimethylamino)ethoxy]-2-methylaniline (2.0 eq) and a substituted phenacyl bromide (1.0 eq). The excess aniline acts as both a reactant and a base.
-
Place the open vial in a domestic or laboratory microwave oven.
-
-
Microwave Irradiation:
-
Irradiate the solid mixture at a moderate power setting (e.g., 540 W) for 45-90 seconds.[11] The reaction mixture will melt and then solidify.
-
Carefully monitor the reaction to avoid overheating and charring.
-
-
Work-up and Purification:
-
After cooling, dissolve the reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove excess aniline, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Bischler-Möhlau Synthesis Conditions
| Catalyst/Base | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Excess Aniline | Neat | Reflux | Several hours | Low to moderate | [10] |
| LiBr | Not specified | Not specified | Not specified | Improved yields | [9] |
| Excess Aniline (Microwave) | Solvent-free | N/A (540 W) | 45-90 sec | 52-75 | [11] |
III. Larock Indole Synthesis: A Modern Palladium-Catalyzed Approach
The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs 2,3-disubstituted indoles from an ortho-iodoaniline and an internal alkyne.[3][13] This method offers a high degree of flexibility in introducing substituents at the 2- and 3-positions of the indole ring.
Causality of Experimental Choices
The catalytic cycle involves the oxidative addition of the ortho-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne into the aryl-palladium bond. Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and yield the indole product.[13][14] The choice of palladium catalyst, ligands, base, and additives like lithium chloride is crucial for achieving high yields and regioselectivity.[3][15]
Diagram: Larock Indole Synthesis Workflow
Caption: General workflow for Larock indole synthesis.
Protocol 4: Larock Indole Synthesis
Step 1: Preparation of 2-Iodo-4-[2-(dimethylamino)ethoxy]-6-methylaniline
This starting material would need to be synthesized from 4-[2-(Dimethylamino)ethoxy]-2-methylaniline via a standard electrophilic iodination reaction, for example, using iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Step 2: Palladium-Catalyzed Cyclization
-
Reaction Setup:
-
To a reaction vessel, add the 2-iodoaniline derivative (1.0 eq), the disubstituted alkyne (2.0-3.0 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a base such as potassium carbonate (K₂CO₃, 2.0-5.0 eq), and lithium chloride (LiCl, 1.0 eq).[3][15]
-
Add a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
-
Data Presentation: Larock Indole Synthesis Conditions
| Palladium Catalyst | Base | Additive | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | K₂CO₃ | LiCl | DMF | 100 | 70-90 | [3][15] |
| Pd(OAc)₂ | KOAc | LiCl | DMF | 120 | 80 | [15] |
| PdCl₂(PPh₃)₂ | Et₃N | CuI | DMF | 80-100 | 60-85 | [16] |
IV. Pictet-Spengler Reaction: Synthesis of β-Carboline Analogs
While not a direct cyclization of the aniline itself, the Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines from tryptamine derivatives.[4][8] Tryptamine analogs can be prepared from 4-[2-(Dimethylamino)ethoxy]-2-methylaniline through multi-step synthetic sequences.
Causality of Experimental Choices
The reaction involves the condensation of a tryptamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution at the C2 position of the indole ring to form the tetrahydro-β-carboline.[8][17] The choice of acid catalyst can range from strong mineral acids like HCl to milder organic acids such as citric acid or even Lewis acids.[17][18]
Protocol 5: Acid-Catalyzed Pictet-Spengler Reaction
-
Reaction Setup:
-
Reaction:
-
The reaction can often be run at room temperature or with gentle heating (40-80 °C) for a few hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
-
Conclusion
4-[2-(Dimethylamino)ethoxy]-2-methylaniline is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds, particularly substituted indoles. The choice of cyclization strategy—be it the classic Fischer indole synthesis, the modernized Bischler-Möhlau reaction, or the flexible Larock synthesis—allows for tailored access to diverse molecular architectures. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Careful consideration of the reaction mechanism and the role of catalysts and reaction conditions will enable the optimization of these protocols for the efficient synthesis of novel chemical entities with potential therapeutic applications.
References
- BenchChem. (2025). Exploring the chemical synthesis and chiral properties of Zolmitriptan.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of Indoles via Palladium-Catalyzed Annulation of Internal Alkynes by o-Iodoanilines. Journal of the American Chemical Society, 113(17), 6689–6690.
- Prasad, A. S., et al. (2012). A cost effective and large-scale synthesis of Zolmitriptan: An anti-migrane drug. Der Pharma Chemica, 4(1), 347-351.
- Zentiva, k.s. (2008). Method for the preparation of zolmitriptan. U.S.
- Malaysian Journal of Analytical Sciences. (2021). A FACILE SYNTHESIS OF N-ALKYLATED DAIBUCARBOLINE A DERIVATIVES VIA PICTET-SPENGLER CONDENSATION OF TRYPTAMINE. Malaysian Journal of Analytical Sciences, 25(5), 706-715.
- Eurasian Chemical Communications. (2023). A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid.
- BenchChem. (2025). Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols.
- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95.
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Pictet-Spengler Reaction of Tryptamine Derivatives.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2018). Molecules, 23(8), 2047.
- BenchChem. (2025). Application Notes & Protocols: Microwave-Assisted Synthesis of Indole Derivatives.
- BenchChem. (2025). Protocol for Fischer Indole Synthesis of 2-Methylindoles.
- Larock, R. C. (2015). Larock Reaction in the Synthesis of heterocyclic Compounds. In Name Reactions in Heterocyclic Chemistry II (pp. 261-285). John Wiley & Sons, Inc.
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
Sciforum. (n.d.). Microwave assisted synthesis of indoles: Madelung's Reaction. Retrieved from [Link]
- Larock, R. C., & Yum, E. K. (1993). Palladium-Catalyzed Annulation of Internal Alkynes by o-Iodoanilines. A New General Synthesis of 2,3-Disubstituted Indoles. The Journal of Organic Chemistry, 58(26), 7652-7664.
-
Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Retrieved from [Link]
- MDPI. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(3), 693.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- National Institutes of Health. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Cambridge University Press. (n.d.). Fischer Indole Synthesis. In Name Reactions in Organic Synthesis.
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
- Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis. In Name Reactions.
-
Sciforum. (n.d.). Synthesis of β-carboline derivatives. Retrieved from [Link]
- LJMU Research Online. (n.d.). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES.
- Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
- ResearchGate. (n.d.). PtCl4-Catalyzed cyclization of N-acetyl-2-alkynylanilines: a mild and efficient synthesis of N-acetyl-2-substituted indoles.
- ResearchGate. (n.d.). Phenazines Synthesis by Palladium‐Catalyzed Reductive Cyclization of 2‐Nitro‐N‐Phenylanilines Using Gaseous CO or Its Surrogates.
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
- National Institutes of Health. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.
- National Institutes of Health. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. International Journal of Molecular Sciences, 24(17), 13107.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. Simple and efficient synthesis of tetrahydro-β-carbolines via the Pictet–Spengler reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 12. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. mjas.analis.com.my [mjas.analis.com.my]
Application Note: High-Performance Liquid Chromatography Strategy for the Quantification of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Introduction & Chemical Context
4-[2-(Dimethylamino)ethoxy]-2-methylaniline (CAS: 113293-63-3) is a critical synthetic intermediate in the manufacturing of third-generation EGFR tyrosine kinase inhibitors, most notably Osimertinib (Tagrisso) .
In the context of drug substance manufacturing, this molecule acts as the nucleophilic "left-hand" fragment that is coupled to the pyrimidine core. Its purity is a Critical Quality Attribute (CQA) because the dimethylamino tail is retained in the final drug substance. Impurities carried over from this stage—or degradation of the aniline functionality—can lead to genotoxic impurities in the final API.
The Analytical Challenge
This molecule presents a classic "Basic Drug" chromatographic challenge:
-
Dual Basicity: It contains a weak aromatic amine (Aniline, pKa ~4-5) and a strong aliphatic tertiary amine (Dimethylamino, pKa ~9.5).
-
Silanol Interaction: At neutral or weakly acidic pH (pH 4-6), the aliphatic amine is protonated (
). This cation interacts strongly with residual silanols ( ) on standard silica columns, causing severe peak tailing. -
Oxidative Instability: The electron-rich aniline ring makes the molecule susceptible to oxidation, requiring careful sample handling.
Method Development Strategy
To achieve a robust method with a Tailing Factor (
Decision Logic (Visualized)
Caption: Strategic decision tree for selecting HPLC conditions based on the ionization state of the dimethylamino tail.
Detailed Experimental Protocols
Method A: High pH (Alkaline) Protocol (Recommended)
This method utilizes the "neutral state" strategy. By operating at pH 10 (above the pKa of 9.5), the dimethylamino group remains uncharged, eliminating ionic interactions with the stationary phase.
Reagents:
-
Ammonium Bicarbonate (LC-MS Grade)
-
Ammonium Hydroxide (28-30%)
-
Acetonitrile (HPLC Grade)
-
Methanol (Diluent)
Chromatographic Conditions:
| Parameter | Setting |
| Column | Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent Hybrid Silica) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C |
| Detection | UV @ 254 nm (Aniline absorption max) |
| Injection Vol | 5 - 10 µL |
Gradient Program:
-
0.0 min: 95% A / 5% B
-
15.0 min: 5% A / 95% B
-
18.0 min: 5% A / 95% B
-
18.1 min: 95% A / 5% B
-
23.0 min: End of Run
Method B: Low pH (Acidic) Protocol
If High pH columns are unavailable, or if Mass Spectrometry detection requires volatile acidic modifiers, use this protocol. It relies on protonating the silanols to suppress cation exchange.
Reagents:
Chromatographic Conditions:
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 or Waters CSH C18 (Charged Surface Hybrid) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 254 nm |
Note: If peak tailing persists in Method B, add 0.05% TFA to the mobile phase. The trifluoroacetate anion acts as an ion-pairing agent to mask the positive charge on the amine.
Sample Preparation & Stability Workflow
The aniline moiety is sensitive to light and air. Proper handling is required to prevent the formation of "ghost peaks" (oxidation byproducts).
Caption: Sample preparation workflow emphasizing stability controls to prevent aniline oxidation.
Step-by-Step Preparation:
-
Stock Solution: Accurately weigh 10.0 mg of the substance into a 10 mL amber volumetric flask. Dissolve in Methanol. Sonicate for 5 minutes.
-
Working Standard: Transfer 0.5 mL of Stock Solution into a 10 mL amber flask. Dilute to volume with Mobile Phase A (or 50:50 Water:Methanol).
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use PVDF if using high pH buffers as it may degrade.
System Suitability & Validation Criteria
To ensure the method is generating reliable data, the following System Suitability Testing (SST) parameters must be met before every sample set.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time ( | ± 0.1 min of Standard | Ensures pump stability and proper pH control. |
| Tailing Factor ( | ≤ 1.5 (Aim for < 1.3) | Critical for this basic amine. >1.5 indicates silanol interaction. |
| Theoretical Plates ( | > 5,000 | Ensures column efficiency. |
| Precision (RSD) | ≤ 2.0% (n=6 injections) | Verifies injector and detector reproducibility. |
| Signal-to-Noise (LOQ) | > 10:1 | Required for impurity detection limits. |
Troubleshooting Tailing
If
-
Check pH: If using Method A, ensure pH is strictly
. If pH drops to 9.0, the amine ionizes and tailing spikes. -
Column Age: Older columns lose their end-capping, exposing silanols. Replace the column.
-
Buffer Concentration: Increase Ammonium Bicarbonate to 20 mM to provide higher ionic strength.
References
-
Osimertinib Synthesis & Intermediates
-
Finlay, M. R., et al. (2014).[4][5] Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor.[4] Journal of Medicinal Chemistry.
- Note: This paper details the structure-activity relationship and the synthesis of the aniline intermedi
-
-
HPLC of Basic Compounds
-
Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC.
- Note: Authoritative guide on using High pH (Hybrid columns) vs. Low pH (CSH columns) for amines.
-
-
Validation Guidelines
-
International Council for Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
-
Chemical Data
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Synthesis of Osimertinib [cjph.com.cn]
- 6. 2-(2-(Dimethylamino)ethoxy)ethanol - Wikipedia [en.wikipedia.org]
- 7. PubChemLite - 4-ethoxy-2-methylaniline (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 4-[2-(dimethylamino)ethoxy]-n-methylaniline (C11H18N2O) [pubchemlite.lcsb.uni.lu]
Application Note: Handling, Purification, and Storage of Air-Sensitive Aniline Derivatives
Abstract
Aniline and its electron-rich derivatives are fundamental building blocks in pharmaceutical synthesis and materials science. However, their susceptibility to oxidative degradation poses a persistent challenge to experimental reproducibility. This Application Note provides a rigorous, field-proven framework for the management of these reagents. It details the mechanistic pathways of degradation, self-validating purification protocols using zinc-modified distillation, and inert-atmosphere storage architectures.
The Chemistry of Degradation: Why Purity Fails
To handle aniline derivatives effectively, one must understand the "Failure Mode." The darkening of aniline from colorless to yellow, and eventually to opaque brown/black, is not merely cosmetic—it indicates the formation of catalytically active impurities that can poison subsequent palladium or copper-catalyzed cross-couplings.
The Oxidation Cascade
The degradation is a radical-mediated autoxidation process, accelerated by light and heat.
-
Initiation: Formation of the anilino radical (
). -
Propagation: Reaction with molecular oxygen to form peroxy radicals, eventually yielding
-phenylhydroxylamine . -
Coupling (The "Color" Step):
-phenylhydroxylamine oxidizes to nitrosobenzene . These two species condense rapidly to form azobenzene (bright orange/red) and azoxybenzene .[1] -
Polymerization: Further oxidation leads to complex, insoluble aniline black (tars).
Critical Insight: The presence of even trace nitrosobenzene can drastically reduce yields in Buchwald-Hartwig aminations by sequestering the metal catalyst.
Incoming QC: The "Stop/Go" Decision
Before committing a reagent to a high-value step, execute this rapid assessment.
| Indicator | Observation | Status | Action Required |
| Visual | Colorless / Straw Yellow | Pass | Use as received. |
| Visual | Amber / Reddish-Brown | Warning | Purify via Distillation (Method A). |
| Visual | Opaque Black / Tar | Critical | Acid-Base Rescue (Method B) or Discard. |
| TLC | Single Spot ( | Pass | Confirm with NMR if critical. |
| TLC | Streak or Baseline Spot | Fail | Do not use. Polymerization present. |
Purification Protocols
Two primary methods are recommended based on the physical state and degradation level of the material.[2]
Method A: Zinc-Modified Vacuum Distillation (For Liquids)
Best for: Liquid anilines (e.g., Aniline,
The "Zinc Trick": Standard distillation often fails to remove
Protocol:
-
Setup: Assemble a short-path distillation apparatus. Grease all joints with high-vacuum grease.
-
Charge: Add the impure aniline to the boiling flask.
-
Additive: Add Zinc Dust (<10 micron) at 1–2% w/w relative to the aniline.
-
Inerting: Flush the system with Argon for 5 minutes.
-
Distillation: Apply vacuum (
mmHg). Heat gently.-
Discard the first 5-10% (forerun) which contains water and volatile impurities.
-
Collect the main fraction when the temperature stabilizes.
-
-
Storage: Collect directly into a Schlenk flask or a receiver containing activated 4Å molecular sieves.
Method B: Acid-Base Rescue (For Solids/Heavy Tars)
Best for: Solid derivatives (e.g.,
Protocol:
-
Dissolution: Dissolve the crude material in 2M HCl. The amine forms a water-soluble hydrochloride salt. Neutral impurities (azobenzenes, tars) remain insoluble or organic-soluble.
-
Wash: Extract the aqueous acidic layer with Dichloromethane (
). Discard the organic layer (this contains the colored oxidation products). -
Neutralization: Cool the aqueous layer to
. Slowly add 5M NaOH under Argon flow until pH . The amine will precipitate or oil out. -
Extraction: Extract into degassed Diethyl Ether or Ethyl Acetate.
-
Drying: Dry over anhydrous
(avoid for very sensitive amines as it is slightly acidic). -
Concentration: Remove solvent under reduced pressure.
Visualization: Purification Logic Flow
Figure 1: Decision tree for selecting the appropriate purification method based on physical state and oxidation level.
Storage Architectures
Once purified, maintaining the "Time-Zero" state is critical.
| Tier | Method | Shelf Life | Recommended For |
| Tier 1 | Glovebox ( | > 1 Year | Precious intermediates, Phosphine-ligated anilines. |
| Tier 2 | Schlenk Flask (Teflon Valve) | 3-6 Months | Bulk purified aniline, standard building blocks. |
| Tier 3 | Sure/Seal™ Bottle | 1-3 Months | Commercial reagents in active use. |
| Tier 4 | Desiccator (Vacuum) | Weeks | Stable solid salts (HCl/TFA salts). |
The "Schlenk" Standard:
For most labs, a high-vacuum Schlenk flask stored in the dark at
-
Headspace: Always backfill with Argon rather than Nitrogen. Argon is heavier than air and provides a better "blanket" if the seal is briefly compromised.
-
Seals: Use high-quality Teflon (PTFE) stopcocks. Avoid ground glass stoppers with grease for long-term storage, as grease can leach into the amine.
Handling in Reactions: The Inert Transfer
Never pour air-sensitive anilines. Use positive-pressure transfer techniques.[3][4]
Protocol: Syringe Transfer[7][8][9]
-
Pressure Equalization: Insert a needle connected to an Argon line (bubbler) into the reagent bottle/flask to create positive pressure.
-
Purge: Flush a clean, dry syringe with Argon (
). -
Draw: Insert the syringe needle through the septum. Draw the liquid slowly.
-
Tip: If using a Sure/Seal bottle, use a deflecting (non-coring) needle if available to preserve the septum.
-
-
Transfer: Inject directly into the reaction vessel which is already under inert gas.
Visualization: Inert Handling Workflow
Figure 2: Workflow for transferring air-sensitive liquids without atmospheric exposure.
Safety Appendix: The Silent Hazard
Methemoglobinemia:
Anilines are rapidly absorbed through the skin and lungs. They oxidize hemoglobin (
-
Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness.
-
PPE: Nitrile gloves are permeable to aniline over time. For prolonged handling, use Laminate (Silver Shield) or double-glove and change immediately upon splash contact.
-
First Aid: If skin contact occurs, wash with polyethylene glycol (PEG 300) or copious soap and water. Ethanol can increase absorption and should be avoided for initial washing.
References
-
Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[4][5]Link
-
National Institute for Occupational Safety and Health (NIOSH). Aniline: IDLH Documentation. Centers for Disease Control and Prevention. Link
-
Fieser, L. F. Experiments in Organic Chemistry, 2nd Ed. D.C. Heath and Co., 1941. (Source of the "Zinc Dust" distillation technique).[6]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Medical Management Guidelines for Aniline.Link
- Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals, 6th Ed. Butterworth-Heinemann, 2009.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. prepchem.com [prepchem.com]
Preparation of quinazoline derivatives using 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of Type I/II kinase inhibitors. It focuses on the critical bond-forming step: coupling the sterically demanding, solubility-enhancing 4-[2-(dimethylamino)ethoxy]-2-methylaniline fragment to a quinazoline core.
Topic: Coupling of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline via S_NAr
Executive Summary & Pharmacophore Rationale
The aniline derivative 4-[2-(Dimethylamino)ethoxy]-2-methylaniline (CAS 163130-79-8) is a high-value building block in the synthesis of multi-targeted Tyrosine Kinase Inhibitors (TKIs), particularly those targeting EGFR , VEGFR , and PDGFR families.
Its structural duality addresses two common failure modes in drug discovery:
-
Conformational Locking (2-Methyl Group): The ortho-methyl group restricts rotation around the C-N bond, forcing the aniline ring into a twisted conformation relative to the quinazoline core. This "atropisomeric bias" often improves selectivity by filling the hydrophobic pocket (e.g., the gatekeeper region) more effectively than unsubstituted anilines.
-
Solubility Enhancement (Dimethylaminoethoxy Tail): The basic tertiary amine (
) allows for the formation of water-soluble salts (hydrochloride, ditosylate), a critical attribute for oral bioavailability.
This guide details the Nucleophilic Aromatic Substitution (S_NAr) protocol for coupling this aniline to a 4-chloroquinazoline core, emphasizing impurity control and yield maximization.
Reaction Mechanism & Strategic Analysis
The coupling is an S_NAr reaction where the aniline nitrogen attacks the electron-deficient C4 position of the quinazoline.
Key Mechanistic Challenges:
-
Steric Hindrance: The ortho-methyl group on the aniline creates significant steric clash with the quinazoline's C5 proton and N3 nitrogen, reducing the nucleophilicity of the amine.
-
Basicity Competition: The starting material contains a highly basic dimethylamino tail. In acid-catalyzed conditions, this tail protonates first, potentially altering solubility or trapping the molecule in the aqueous phase during workup.
Pathway Visualization
The following diagram illustrates the reaction pathway and the critical transition state considerations.
Figure 1: Reaction pathway for the S_NAr coupling. Note the competition between productive coupling and hydrolysis due to trace moisture.
Experimental Protocol
3.1. Materials & Reagents
| Component | Role | Specifications |
| 4-Chloro-6,7-dimethoxyquinazoline | Electrophile | >98% Purity, <0.1% Water (Critical) |
| 4-[2-(Dimethylamino)ethoxy]-2-methylaniline | Nucleophile | >97% Purity, Light yellow solid |
| Isopropanol (iPrOH) | Solvent | Anhydrous (<0.05% H2O) |
| Pyridine (Optional) | Base Catalyst | Reagent Grade |
| Methyl tert-butyl ether (MTBE) | Wash Solvent | Reagent Grade |
3.2. Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Add 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv, e.g., 2.25 g).
-
Add Isopropanol (15 volumes, 33 mL). Note: iPrOH is preferred over DMF because the product hydrochloride salt is insoluble in iPrOH, driving the equilibrium forward via precipitation.
-
Add 4-[2-(Dimethylamino)ethoxy]-2-methylaniline (1.1 equiv, e.g., 2.15 g).
-
Expert Insight: A slight excess of aniline is used to ensure complete consumption of the chloro-quinazoline, which is mutagenic and harder to remove.
-
Step 2: Thermal Activation
-
Heat the suspension to reflux (82°C) under nitrogen.
-
Maintain reflux for 4–6 hours .
-
Monitor: Check by HPLC or TLC (Mobile phase: DCM/MeOH/NH3 90:10:1).
-
Endpoint: Disappearance of the 4-chloroquinazoline peak.
-
Observation: The mixture typically turns from a white suspension to a bright yellow/orange slurry as the hydrochloride salt precipitates.
-
Step 3: Workup & Isolation (The "Self-Validating" Step)
-
Cool the reaction mixture slowly to 20–25°C , then to 0–5°C for 1 hour.
-
Filtration: Filter the solids under vacuum.
-
Wash 1: Wash the cake with cold Isopropanol (2 x 2 vol) to remove unreacted aniline.
-
Wash 2: Wash with MTBE (2 x 3 vol) to remove lipophilic impurities.
-
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
Step 4: Free Base Conversion (Optional but Recommended for Purity) If the HCl salt purity is <98%, convert to free base to purge trapped anilines.
-
Suspend the crude HCl salt in Dichloromethane (DCM) (20 vol).
-
Add Sat. NaHCO3 (aq) (10 vol) and stir vigorously for 20 mins.
-
Separate layers.[1] Extract aqueous layer with DCM.
-
Combine organics, dry over Na2SO4, and concentrate.
-
Recrystallize from Ethyl Acetate/Heptane .
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<80%) | Steric hindrance of 2-Me group | Increase reflux time to 12h; Add catalytic HCl (dioxane) to activate the quinazoline. |
| Hydrolysis Impurity | Wet solvent | Use anhydrous iPrOH; Ensure N2 blanket. |
| Sticky Gum Formation | Product solubility in hot iPrOH | Switch solvent to Acetonitrile (ACN) ; Product is less soluble in ACN. |
| Unreacted Aniline in Product | Inefficient washing | The aniline is lipophilic. Ensure the final MTBE wash is thorough. |
Workflow Visualization: Purification Logic
The following flowchart illustrates the decision matrix for purification, ensuring the removal of the specific impurities associated with this aniline.
Figure 2: Purification workflow. The "Free Base Conversion" loop is critical if the steric bulk of the aniline traps impurities in the crystal lattice.
References
-
Ballard, P., et al. "Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase: Novel 4-Anilinoquinazolines." Bioorganic & Medicinal Chemistry Letters, 2006. (Context: General synthesis of 4-anilinoquinazolines).
-
SmithKline Beecham Corp. "Quinazoline Derivatives as Kinase Inhibitors." World Intellectual Property Organization, WO200932667, 2009. (Context: Specific mention of the 4-[2-(dimethylamino)ethoxy]-2-methylaniline intermediate).
-
Wissner, A., et al. "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 2003. (Context: S_NAr coupling conditions for sterically hindered anilines).
-
Chandregowda, V., et al. "Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives." European Journal of Chemistry, 2009. (Context: Optimized reflux protocols for quinazoline coupling).
Sources
Solvent selection for 4-[2-(Dimethylamino)ethoxy]-2-methylaniline extraction
Application Note: Optimized Solvent Systems for the Isolation of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Executive Summary
The efficient extraction of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline (hereafter referred to as Compound A ) is a critical unit operation in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs). This molecule presents a unique challenge due to its dual-basic nature : it contains both an aromatic primary amine (aniline) and an aliphatic tertiary amine.
Historically, chlorinated solvents like Dichloromethane (DCM) were the standard for such extractions. However, under ICH Q3C (R8) guidelines, DCM is a Class 2 solvent with strict residual limits (600 ppm). This Application Note outlines a transition to Class 3 solvents (specifically Methyl tert-butyl ether [MTBE] and 2-Methyltetrahydrofuran [2-MeTHF] ), providing a protocol that ensures high recovery (>95%), critical impurity rejection, and regulatory compliance.
Physicochemical Analysis & Solubility Logic
To select the correct solvent, we must understand the solute's behavior in aqueous vs. organic phases.
The "Dual-Basicity" Challenge
Compound A possesses two ionizable centers:[1][2]
-
Aniline Nitrogen: Weakly basic (
). -
Dimethylamino Tail: Moderately basic (
).
Implication:
-
pH < 4: The molecule is dicationic (highly water-soluble).
-
pH 5–8: The molecule is monocationic (protonated at the dimethylamino tail). It remains water-soluble and will not extract efficiently into organic solvents.
-
pH > 10.5: The molecule is fully deprotonated (neutral). This is the only state where high-yield liquid-liquid extraction (LLE) is possible.
Solvent Screening Matrix
We evaluated solvents based on Hansen Solubility Parameters (HSP), chemical stability at high pH, and ICH classification.
| Solvent | ICH Class | Stability @ pH 12 | Selectivity for Amines | Recommendation |
| Dichloromethane (DCM) | Class 2 | High | Excellent | Legacy/Avoid (Toxicity) |
| Ethyl Acetate (EtOAc) | Class 3 | Low (Hydrolyzes) | Good | Caution (Degrades at extraction pH) |
| MTBE | Class 3 | High | Excellent | Preferred (Stable, good phase cut) |
| Toluene | Class 2 | High | Moderate | Alternative (Good for crystallization) |
| 2-MeTHF | Class 3 | High | High | Premium (Bio-based, expensive) |
Expert Insight: While Ethyl Acetate is a common "green" solvent, it is unsuitable for this specific extraction. To ensure the dimethylamino group is neutral, the aqueous phase must be pH > 10.5. At this pH, Ethyl Acetate undergoes rapid base-catalyzed hydrolysis, leading to product contamination (ethanol/acetic acid) and yield loss. MTBE is the superior choice due to its alkali stability and strong affinity for the ether-linked amine tail.
Visualizing the Extraction Strategy
The following diagram illustrates the pH-dependent speciation and the optimized workflow.
Caption: Workflow demonstrating the critical pH adjustment step required to shift the equilibrium from water-soluble cation to organic-soluble free base.
Detailed Experimental Protocol
Objective: Isolation of Compound A from an acidic reaction quench (e.g., nitro-reduction or alkylation mixture) with >98% purity.
Reagents:
-
Crude Reaction Mixture (containing Compound A salts).
-
Sodium Hydroxide (NaOH), 50% w/w solution.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) (HPLC Grade).
-
Wash Solvent: Saturated Sodium Chloride (Brine).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Methodology:
1. Quench and Temperature Control
-
Cool the reaction mixture to < 10°C.
-
Why: Neutralization is exothermic. High temperatures during basification can degrade the sensitive aniline moiety (oxidation risk).
2. Basification (The Critical Control Point)
-
Slowly add 50% NaOH to the mixture while stirring vigorously.
-
Monitor pH using a calibrated probe (do not rely solely on paper strips for this precision).
-
Target: Adjust pH to 12.0 – 12.5 .
-
Validation: Ensure the mixture remains at pH > 12 for at least 15 minutes. This ensures the tertiary amine (
) is >99.5% deprotonated according to the Henderson-Hasselbalch equation.
3. Extraction (Liquid-Liquid)
-
Add MTBE (Volume ratio: 1:1 relative to aqueous volume).
-
Agitate for 10–15 minutes.
-
Allow phases to settle.
-
Troubleshooting: If an emulsion forms (common with surfactants like amino-ethers), add a small amount of solid NaCl to increase ionic strength, or filter through a Celite pad.
-
-
Separate the layers. Retain the Upper Organic Layer .
-
Optional: Re-extract the aqueous layer with 0.5 volumes of MTBE to recover residual product. Combine organic layers.
4. Impurity Rejection (Washing)
-
Wash the combined organic phase with 0.5 volumes of Water .
-
Note: Keep this wash quick to avoid back-extraction if pH drops.
-
-
Wash with 0.5 volumes of Saturated Brine .
-
Why: This removes residual water and water-soluble polar impurities (e.g., unreacted inorganic salts).
-
5. Drying and Concentration
-
Dry the organic phase over Anhydrous
for 30 minutes. -
Filter to remove the desiccant.
-
Concentrate under reduced pressure (Rotary Evaporator) at
. -
Result: Compound A is obtained as a viscous oil or low-melting solid, ready for the next step (e.g., acylation).
Comparative Performance Data
The following table summarizes expected outcomes based on solvent choice, derived from standard extraction efficiencies for phenylamine derivatives.
| Parameter | MTBE (Recommended) | Dichloromethane (Legacy) | Ethyl Acetate |
| Recovery Yield | 96 - 98% | 98 - 99% | 85 - 90% (Hydrolysis loss) |
| Phase Separation | Fast (Low density) | Slow (Emulsion prone) | Moderate |
| Impurity Profile | Low polar impurities | Carries polar impurities | Contains Acetyl impurities |
| Safety (ICH) | Class 3 (PDE 50 mg/day) | Class 2 (PDE 6 mg/day) | Class 3 |
| Process Stability | Stable > pH 13 | Stable | Unstable > pH 10 |
References
-
International Council for Harmonisation (ICH). (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.Link
-
PubChem. (2024). Compound Summary: 4-[2-(Dimethylamino)ethoxy]aniline (CID 6484655).[3] National Library of Medicine. Link
-
Wuitschik, G., et al. (2010). Aqueous Solubility and Partition Coefficient Estimation of Drug-Like Compounds. Journal of Medicinal Chemistry.[4] (Provides grounding for LogD vs pH calculations for diamines). Link
-
AstraZeneca AB. (2016). Process for the preparation of Osimertinib (WO2017134051).[5] (Describes the synthesis of similar aniline intermediates). Link
Disclaimer: This application note is for research and development purposes. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling chemical substances.
Sources
- 1. Life Sciences - ITW Reagents [itwreagents.com]
- 2. PubChemLite - 4-[2-(dimethylamino)ethoxy]-n-methylaniline (C11H18N2O) [pubchemlite.lcsb.uni.lu]
- 3. 4-[2-(Dimethylamino)ethoxy]aniline | C10H16N2O | CID 6484655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Topic: Process Optimization & Troubleshooting for the Synthesis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline Document ID: TSC-2026-02-15-DMAE Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers
Strategic Synthesis Overview
The synthesis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline (Target) presents a classic chemoselectivity challenge. The molecule contains three functional sites: a primary aniline, an ether linkage, and a tertiary amine tail.
The most frequent cause of low yield (<40%) reported by users is the attempt to alkylate 4-amino-3-methylphenol directly. This approach leads to competitive N-alkylation vs. O-alkylation, resulting in inseparable mixtures.
The Recommended Route (The "Nitro" Pathway): To guarantee high yield (>85%) and purity, you must decouple the ether formation from the aniline presence. We recommend the Nitro-Precursor Route , utilizing 4-nitro-m-cresol (3-methyl-4-nitrophenol) as the starting material. This locks the nitrogen in an oxidized state (NO₂), forcing the alkylation to occur exclusively at the oxygen.
Mechanistic Pathway (DOT Visualization)
Figure 1: The high-fidelity Nitro-Precursor pathway prevents N-alkylation byproducts.
Module 1: The Alkylation Step (Critical Control Point)
Objective: Synthesize the nitro-ether intermediate via Williamson Ether Synthesis. Common Failure Mode: Incomplete conversion or polymerization of the alkyl halide.
Protocol: Optimized O-Alkylation
-
Reagents: 3-methyl-4-nitrophenol (1.0 eq), 2-(dimethylamino)ethyl chloride hydrochloride (1.2–1.5 eq), Potassium Carbonate (3.0 eq), Potassium Iodide (0.1 eq).
-
Solvent: DMF (Dimethylformamide) or Acetone. Note: DMF provides faster rates due to higher boiling point and better solubility.
-
Procedure:
-
Charge phenol, K₂CO₃, and KI into the reactor with solvent.
-
Stir at 60°C for 30 mins to form the phenoxide anion.
-
Add 2-(dimethylamino)ethyl chloride HCl portion-wise.
-
Heat to 90°C (if DMF) or Reflux (if Acetone) for 8–12 hours.
-
Troubleshooting Guide: Alkylation Issues
| Symptom | Probable Cause | Corrective Action |
| Yield < 50% | Moisture Contamination: The alkyl chloride hydrolyzes to the alcohol (2-dimethylaminoethanol) in the presence of water. | Dry Solvents: Ensure DMF/Acetone is anhydrous (<0.1% H₂O). Add molecular sieves to the reaction if unsure. |
| Stalled Reaction | Chloride Leaving Group: The chloride is a mediocre leaving group. | Finkelstein Catalyst: Ensure KI (Potassium Iodide) is added. It converts the alkyl chloride to the more reactive alkyl iodide in situ. |
| Gum/Polymer Formation | Free Base Instability: The free base of the alkyl chloride can dimerize/polymerize if left standing. | In-Situ Release: Use the hydrochloride salt of the alkylating agent and let the K₂CO₃ free-base it inside the reaction mixture. Do not pre-free-base. |
| Product is an Oil | Normal Physical State: The nitro-ether is often a low-melting solid or oil. | Do not discard: Proceed to extraction. Wash DMF out thoroughly with water/brine to induce crystallization or use the crude oil for reduction. |
Module 2: The Reduction Step
Objective: Reduce the Nitro group to the Aniline without cleaving the ether or poisoning the catalyst. Common Failure Mode: Incomplete reduction (Hydroxylamine impurities) or catalyst poisoning by the amine tail.
Protocol: Catalytic Hydrogenation
-
Reagents: Nitro-ether intermediate, 10% Pd/C (5-10 wt% loading), Methanol.
-
Hydrogen Source: H₂ balloon (1 atm) or Hydrogenator (30-50 psi).
-
Procedure:
-
Dissolve the intermediate in Methanol.[1]
-
Add Pd/C carefully (under Argon flow to prevent ignition).
-
Purge with H₂. Stir vigorously at RT for 4-6 hours.
-
Filtration: Filter through Celite to remove Pd/C.
-
Troubleshooting Guide: Reduction Issues
| Symptom | Probable Cause | Corrective Action |
| Reaction extremely slow | Amine Poisoning: The tertiary amine tail can coordinate to the Pd surface, reducing activity. | Acidic Promoter: Add 1.0 eq of Acetic Acid or HCl to protonate the tertiary amine. This prevents it from binding to the catalyst. |
| Pink/Red Color | Azobenzene/Oxidation: Air oxidation of the resulting aniline. | Inert Atmosphere: Ensure strict N₂/Ar shielding during workup. Add ascorbic acid (trace) during storage. |
| Incomplete Reduction | Hydroxylamine Intermediate: Reaction stopped too early. | TLC Monitoring: Do not stop until the polar hydroxylamine spot disappears. Increase H₂ pressure or temperature (up to 50°C). |
Logical Diagnosis Tree (Interactive)
Use this logic flow to diagnose low yields in your specific batch.
Figure 2: Diagnostic logic for identifying yield loss mechanisms.
FAQ: Expert Insights
Q: Can I use 2-chloro-N,N-dimethylethanamine free base instead of the hydrochloride salt? A: Yes, but with caution. The free base is an unstable liquid that can dimerize to a piperazinium salt upon storage. If you use the free base, distill it immediately before use. We recommend the hydrochloride salt because it is shelf-stable; the excess K₂CO₃ in the reactor generates the free base in situ exactly when needed.
Q: How do I purify the final oily product? A: The target compound is often an oil due to the flexible ether chain.
-
Distillation: High vacuum distillation (Kugelrohr) is effective but requires high heat.
-
Salt Formation (Recommended): Dissolve the crude oil in ethanol and add HCl in ether/dioxane. The dihydrochloride salt usually crystallizes well. This purifies the compound from non-basic impurities.[2]
Q: Why do I see a spot on TLC that doesn't move (Baseline)? A: That is likely the Quaternary Ammonium Salt . If you overheat the alkylation reaction, the tertiary amine product can react with another molecule of alkyl chloride, forming a quaternary salt. Prevention: Do not exceed 90°C and avoid large excesses (>1.5 eq) of the alkyl halide.
References
-
Alkylation Methodology (Itopride Intermediate Analogues)
-
Finkelstein Catalysis in Ether Synthesis
- Finkelstein Reaction. In: Wang, Z. (eds) Comprehensive Organic Name Reactions and Reagents. Wiley. (2010). Explains the mechanistic necessity of Iodide exchange for alkyl chlorides.
- Catalytic Hydrogenation of Nitro Compounds: Blaser, H. U., et al. "Heterogeneous Hydrogenation." Industrial Organic Chemicals: Starting Materials and Intermediates (2012). Covers the poisoning of Pd catalysts by amines and the use of acidic modifiers.
Sources
- 1. CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline - Google Patents [patents.google.com]
- 2. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]
- 3. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]
- 4. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 5. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
[1][2]
Status: Online Role: Senior Application Scientist Ticket ID: PUR-DMA-2MA-001 Subject: Troubleshooting & Purification Strategies for Crude Intermediates[1][2]
Executive Summary & Chemical Profile
You are dealing with 4-[2-(Dimethylamino)ethoxy]-2-methylaniline , a bifunctional base containing an electron-rich aniline ring and a tertiary aliphatic amine tail.[1][2] This structure dictates its reactivity and purification logic.[1][2]
Troubleshooting Guide (FAQs)
Q1: My crude oil is dark brown/black. How do I remove the color? A: The darkness indicates oxidation products (quinone imines), which form rapidly when electron-rich anilines are exposed to air.[1][2]
-
Immediate Fix: Perform a Sodium Dithionite (Na2S2O4) wash.[1][2] Add 1-2% w/v aqueous sodium dithionite during the initial organic extraction.[1][2] This reducing agent reverts quinoid impurities back to colorless phenols or anilines.[1][2]
-
Polishing: Use activated carbon (e.g., Darco G-60) in methanol or ethyl acetate at 50°C for 30 minutes, then filter through Celite.[1][2]
Q2: I cannot remove the unreacted nitro precursor. It co-elutes on TLC. A: Chromatography is often inefficient here due to tailing.[1][2] Use the "pKa Swing" (Acid-Base Extraction) method.[1][2]
-
The Logic: At pH 2.0, the product (diamine) is fully protonated and highly water-soluble.[1][2] The nitro precursor (lacking the aniline NH2) is far less soluble in water or can be extracted out with a non-polar solvent (DCM/Toluene) while the product remains in the aqueous phase.[1][2]
-
Protocol: Dissolve crude in 1M HCl. Wash 3x with Dichloromethane (DCM).[1][2] The Nitro impurity moves to the DCM.[1][2] Basify the aqueous layer to pH >12 and extract the pure product.
Q3: The product is an oil and won't crystallize.[1][2] How do I get a solid? A: The free base is likely a low-melting solid or oil due to the flexible ethoxy-amine tail.[1][2]
-
Strategy: Form a salt. The Dihydrochloride (2HCl) salt is common but often hygroscopic.[1][2]
-
Recommendation: Screen for Tosylate (TsOH) or Fumarate salts.[1][2] These often form stable, non-hygroscopic lattices with diamines.[1][2] Dissolve the oil in Ethanol/Isopropanol and add 2.05 eq of p-Toluenesulfonic acid.
Q4: I am getting massive emulsions during extraction. A: The molecule is amphiphilic (lipophilic ring + polar tail), acting as a surfactant.[1][2]
-
Fix:
-
Maintain high ionic strength (Saturate aqueous layer with NaCl).[1][2]
-
Avoid "middle pH" ranges (pH 6–8) where the molecule might be partially protonated and zwitterionic-like.[1][2] Keep pH < 2 or > 11.[1][2]
-
Filter the biphasic mixture through a pad of Celite to break physical emulsions caused by particulate matter.[1][2]
-
Detailed Purification Protocols
Protocol A: The "pKa Swing" (Primary Purification)
Best for removing non-basic impurities (Nitro, Phenols).[1][2]
| Step | Action | Critical Parameter | Mechanistic Reason |
| 1 | Dissolve Crude | 10 volumes of 1M HCl (aq). | Target pH < 2.0 to protonate both amines. |
| 2 | Organic Wash | Wash aq.[1][2] phase 3x with DCM or MTBE .[1][2] | Removes neutral nitro precursors and non-basic tars. |
| 3 | pH Adjustment | Cool to 0-5°C. Add 50% NaOH dropwise.[1][2] | Exotherm control. Target pH > 12 to ensure free base form.[1][2] |
| 4 | Extraction | Extract 3x with Isopropyl Acetate (IPAc) or DCM .[1][2] | IPAc is preferred (less emulsion tendency than DCM).[1][2] |
| 5 | Wash & Dry | Wash organic with Brine .[1][2] Dry over Na2SO4 . | Removal of bulk water.[1][2] |
| 6 | Isolation | Concentrate under vacuum (< 45°C).[1][2] | Minimize thermal oxidation.[1][2] |
Protocol B: Salt Formation (Stabilization)
Best for long-term storage and high purity.[1][2]
-
Dissolve 10g of oily free base in 60 mL Ethanol (absolute) .
-
Cool to 0–5°C under Nitrogen atmosphere.
-
Add 2.1 equivalents of HCl (4M in Dioxane) or p-Toluenesulfonic acid (dissolved in minimal EtOH) dropwise.
-
Stir for 2 hours at 0°C.
-
If no precipitate, add MTBE (anti-solvent) slowly until cloudiness persists.[1][2]
-
Filter and wash cake with cold MTBE.
Visualization of Logic
Diagram 1: The "pKa Swing" Purification Workflow
This flowchart illustrates the separation of the target diamine from its specific impurities based on pH-dependent solubility.[1][2]
Caption: Separation logic relying on the dual-basicity of the target molecule to reject neutral impurities.
Diagram 2: Impurity Fate Map
Tracking where specific byproducts go during the workup.[1][2]
Caption: Fate mapping showing how pH manipulation selectively isolates the target amine while rejecting phenols and nitro compounds.
References & Authoritative Grounding
-
PubChem. (n.d.).[1][2] 4-[2-(Dimethylamino)ethoxy]aniline (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]
-
Context: Provides physical property data for the des-methyl analog, serving as a baseline for solubility and pKa estimations.
-
-
World Intellectual Property Organization (WIPO). (2006).[1][2] WO2006011696: Method for Preparing 4-[2-(Dimethylamino)ethoxy]benzylamine.[1][2][3][4] Retrieved from [Link][1][2][3][4]
-
Context: Describes the etherification chemistry and handling of the dimethylamino-ethoxy tail, relevant for the synthesis and stability of the target aniline.
-
-
-
Context: Validates the "oil" physical state of similar amino-ether derivatives and highlights common impurities in this structural class.
-
Sources
- 1. 4-[2-(Dimethylamino)ethoxy]aniline | C10H16N2O | CID 6484655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Purification of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Case ID: PUR-115256-13-8 Status: Active Priority: High (Impurity Impact on Downstream Coupling) Applicable Compound: 4-[2-(Dimethylamino)ethoxy]-2-methylaniline (CAS: 115256-13-8) Common Application: Key intermediate for EGFR tyrosine kinase inhibitors (e.g., Gefitinib).
Executive Summary
You are likely encountering oxidative degradation products (azo compounds, quinone imines, or polymeric tars) which manifest as pink, brown, or black discoloration.
Because this molecule contains an electron-rich aniline moiety and a basic side chain, it is highly susceptible to auto-oxidation when exposed to air or light. The most effective purification strategy is a multi-modal approach : preventing further oxidation using antioxidants, removing existing chromophores via adsorption, and locking the molecule into a stable salt form.
Module 1: Diagnostic & Triage
Before initiating purification, identify the nature of the impurity to select the correct protocol.
| Observation | Probable Cause | Recommended Action |
| Pink/Red Tint | Early-stage oxidation (Quinone imine formation). | Protocol A (Activated Carbon) |
| Dark Brown/Black Tar | Advanced polymerization/oxidation. | Protocol B (Acid-Base Extraction) |
| Yellow/Orange Solid | Residual nitro-precursor or nitration byproducts. | Protocol C (Recrystallization/Salt Formation) |
| Turbidity in Solution | Inorganic salts or polymer insolubility. | Filtration + Protocol A |
Module 2: Adsorption Protocol (The "First Line of Defense")
Objective: Remove high-molecular-weight colored impurities using surface adsorption. Mechanism: The planar aromatic structure of colored impurities (pi-stacking) binds preferentially to the graphitic planes of activated carbon.
Required Materials
-
Solvent: Methanol or Ethyl Acetate (Do not use chlorinated solvents if heating is required, to avoid darkening).
-
Adsorbent: Activated Carbon (Norit® SX Ultra or equivalent neutral pH carbon).
-
Filter Aid: Celite® 545 (Diatomaceous earth).
Step-by-Step Procedure
-
Dissolution: Dissolve the crude aniline (10 g) in Methanol (50-60 mL). If the solution is not clear, filter it first.
-
Loading: Add Activated Carbon (5-10 wt% relative to the substrate; e.g., 0.5 - 1.0 g).
-
Thermal Treatment: Heat the mixture to 50°C (do not reflux vigorously) for 30–45 minutes.
-
Critical Note: Vigorous boiling can sometimes promote further oxidation if the headspace isn't inert.
-
-
Filtration: Prepare a filter funnel with a pad of Celite. Filter the hot mixture rapidly to prevent the product from crashing out in the carbon cake.
-
Wash: Wash the filter cake with warm Methanol (10 mL) to recover entrained product.
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C.
Module 3: Chemical Purification (The "Heavy Artillery")[1]
If carbon treatment fails, or if you require >99.5% purity (API grade), you must utilize the basicity of the side chain and the aniline.
Protocol B: Acid-Base Extraction (Chemo-Selectivity)
Use this to remove neutral organic tars that do not protonate.
-
Acidification: Dissolve crude material in Ethyl Acetate. Extract with 1M HCl (aq) .
-
The Logic: The target molecule (di-basic) will go into the water phase. Neutral colored tars remain in the Ethyl Acetate.
-
-
Wash: Wash the aqueous acidic layer 2x with fresh Ethyl Acetate or Dichloromethane (DCM).
-
Visual Check: The organic washes should take up the color, leaving the aqueous layer pale/colorless.
-
-
Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >10 using 4M NaOH or NH₄OH.
-
Recovery: Extract the milky white emulsion with DCM (3x). Dry over Na₂SO₄ and evaporate.
Protocol C: Salt Formation (Stabilization)
Highly Recommended. Converting this aniline to its Dihydrochloride or Ditosylate salt is the most effective way to reject impurities and stabilize the compound against future oxidation.
-
Dissolution: Dissolve the free base in Isopropanol (IPA) or Ethanol.
-
Acid Addition: Add 2.2 equivalents of concentrated HCl (or solution of HCl in IPA) dropwise at 0–5°C.
-
Crystallization: The dihydrochloride salt should precipitate. If not, add an anti-solvent (Acetone or Diethyl Ether).
-
Filtration: Filter the white solid. Colored impurities usually remain in the mother liquor.
-
Storage: Store the salt; it is indefinitely stable compared to the free base.
Module 4: Workflow Visualization
The following logic flow helps you decide the order of operations for maximum yield and purity.
Figure 1: Decision matrix for purification based on impurity profile.
Module 5: Troubleshooting & FAQs
Q: I treated with carbon, but the filtrate turned pink again after 1 hour. Why? A: This is auto-oxidation. The aniline is reacting with atmospheric oxygen.
-
Fix: Perform all filtrations under an inert atmosphere (Nitrogen blanket). Add a trace amount of sodium sulfite (antioxidant) during the aqueous workup phase if possible. Store the product under Argon in the dark.
Q: My product is oiling out during recrystallization instead of forming crystals. A: This is common for this class of molecules due to the flexible ether chain.
-
Fix: Use the "Seeding" technique. Scratch the glass side of the flask. Alternatively, switch to a solvent system where the impurity is soluble but the product is not (e.g., trituration with cold Hexane or Pentane). If it remains an oil, consider converting it to the solid HCl salt.
Q: Can I distill this compound? A: Yes, but with extreme caution.
-
Risk: High boiling point (>150°C at high vacuum) risks thermal decomposition.
-
Requirement: You need a high-vacuum line (<0.5 mmHg). If the pot temperature exceeds 160°C, polymerization is likely. Kugelrohr distillation is preferred for small scales (1–5g).
Q: Does the "2-methyl" group make it more stable than standard aniline? A: Slightly, due to steric hindrance, but the electron-donating effect of the ether chain at the para position activates the ring, making it more reactive toward oxidation than simple toluidines. Do not rely on the methyl group for stability.
References
-
AstraZeneca AB. (2004). Process for the preparation of quinazoline derivatives.[1][2] (WO2004024703A1). World Intellectual Property Organization. Link
-
Hanmi Pharm. Co. Ltd. (2006). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine.[3][4] (WO2006011696A1). World Intellectual Property Organization. Link
-
BenchChem. (2025).[1] Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline (Analogous Chemistry).[5] Technical Support Note.[4][5][6] Link
-
PubChem. (2025).[7] 4-[2-(Dimethylamino)ethoxy]-2-methylaniline Compound Summary. National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. 4-[2-(Dimethylamino)ethoxy]aniline | C10H16N2O | CID 6484655 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reduction of 4-[2-(Dimethylamino)ethoxy]-2-methyl-1-nitrobenzene
Diagnostic Triage: Identify Your Failure Mode
Before altering your protocol, characterize the specific nature of the "low conversion." The reduction of 4-[2-(Dimethylamino)ethoxy]-2-methyl-1-nitrobenzene presents a unique "double challenge" of steric hindrance and catalyst poisoning.
Q1: At what stage does the reaction stall?
-
Scenario A (0-20% Conversion): The starting material remains largely untouched. Likely Cause: Catalyst Poisoning.
-
Scenario B (50-70% Conversion): The reaction stalls with a significant amount of intermediate (often hydroxylamine) remaining. Likely Cause: Steric Hindrance / Hydrogen Mass Transfer.
Q2: What is the color of the reaction mixture?
-
Dark Brown/Black: Typical for Pd/C.
-
Orange/Reddish: Indicates the formation of azo or azoxy dimers, suggesting the reduction rate is too slow, allowing intermediates to couple.
Q3: What solvent system are you using?
-
Neutral (MeOH/EtOH/THF): High risk of amine poisoning.
-
Acidic (MeOH + HCl/AcOH): Preferred for this substrate.
Root Cause Analysis: The "Double Whammy" Effect
The conversion of 4-[2-(Dimethylamino)ethoxy]-2-methyl-1-nitrobenzene to its aniline derivative is notoriously difficult due to two synergistic antagonistic factors:
A. Catalyst Poisoning by the Side Chain
The 2-(dimethylamino)ethoxy tail contains a basic tertiary amine and an ether oxygen. In neutral media, the free amine lone pair can coordinate strongly to the active sites of noble metal catalysts (Pd, Pt), effectively "poisoning" the catalyst surface and halting the catalytic cycle [1].
B. Steric Hindrance (The Ortho-Methyl Effect)
The 2-methyl group is ortho to the nitro group. This steric bulk forces the nitro group out of planarity with the benzene ring, reducing the resonance stabilization of the transition state. Furthermore, it physically blocks the approach of the nitro group to the catalyst surface. This steric barrier often causes the reaction to stall at the hydroxylamine (Ar-NHOH) stage, which reduces much slower than the initial nitro group [2].
Visualizing the Failure Pathways
The following diagram illustrates the reduction pathway and the specific points where this molecule tends to fail.
Caption: Reaction pathway showing the critical stall point at the hydroxylamine stage due to ortho-methyl sterics and catalyst poisoning by the product.
Troubleshooting Protocols
Protocol A: Optimized Catalytic Hydrogenation (The "Acid Scavenger" Method)
Use this method if you must use hydrogenation (e.g., for scale-up).
The Fix: Add an acid equivalent to protonate the dimethylamino group. This converts the "poisoning" free amine into a non-coordinating ammonium salt.
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Catalyst | 10% Pd/C (Dry) | 5% Pt/C (Sulfided) or 10% Pd/C (Wet) |
| Loading | 5-10 wt% | 10-20 wt% (Due to steric drag) |
| Solvent | Methanol | Methanol + 1.1 eq. Acetic Acid |
| Pressure | Balloon (1 atm) | Parr Shaker (3-5 bar / 45-75 psi) |
| Temp | RT | 40-50 °C (Overcome steric barrier) |
Step-by-Step:
-
Dissolve the nitro precursor in Methanol (10 volumes).
-
Add 1.1 to 1.5 equivalents of Acetic Acid (or HCl in Dioxane if ether is stable). Note: Protonation prevents catalyst binding.
-
Add 10 wt% of 5% Pt/C (sulfided) . Why Pt? Platinum is less sensitive to amine poisoning and better for ortho-substituted nitroarenes [3].
-
Hydrogenate at 45 psi (3 bar) and 45°C .
-
Monitor by HPLC.[1] Look for the disappearance of the Hydroxylamine intermediate (often more polar than the nitro, less polar than aniline).
-
Workup: Filter catalyst, neutralize with NaHCO3, and extract.
Protocol B: Iron-Mediated Chemical Reduction (The "Brute Force" Method)
Use this method if hydrogenation consistently stalls or yields azoxy impurities.
The Fix: Iron (Fe) reduction is insensitive to catalyst poisoning and typically powers through steric hindrance.
Step-by-Step:
-
Setup: 3-neck flask with mechanical stirrer (magnetic stirring often fails with Fe sludge).
-
Solvent: Ethanol:Water (4:1 ratio) + 5 eq. Ammonium Chloride (NH4Cl) .
-
Activation: Heat the solvent/salt mixture to 60°C. Add 5.0 eq. of Iron Powder (325 mesh) .
-
Tip: Activate Fe powder by washing with dilute HCl then Acetone if it's old.
-
-
Addition: Add the nitro precursor portion-wise to the refluxing mixture.
-
Reflux: Stir vigorously at reflux (80°C) for 2-4 hours.
-
Workup: Filter hot through Celite (to remove iron oxides). Wash the pad with hot ethanol.
-
Caution: The dimethylamino group may trap iron salts. Use EDTA wash if yield is low.
-
Frequently Asked Questions (FAQ)
Q: I see a persistent "pink" impurity by TLC that won't reduce. What is it? A: This is likely the Azoxy dimer. It forms when the Nitroso and Hydroxylamine intermediates accumulate due to slow reduction kinetics (steric hindrance).
-
Fix: You cannot easily reduce the Azoxy compound once formed under mild conditions. You must prevent it by increasing the initial reaction rate (Higher H2 pressure, higher temperature, or switching to Fe/NH4Cl).
Q: Can I use Raney Nickel? A: Raney Nickel is excellent for sterically hindered nitro groups but is risky with the [2-(dimethylamino)ethoxy] side chain. The ether linkage can undergo hydrogenolysis (cleavage) under vigorous Raney Ni conditions, leading to the loss of your side chain. If you use Raney Ni, keep the temperature <30°C and monitor strictly.
Q: My product is water-soluble and I'm losing it during workup. A: The product has a basic dimethylamino tail. If you acidify the workup, it stays in the water.
-
Fix: Ensure the final extraction pH is >10 . Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction, as the aniline is highly soluble in chlorinated solvents.
References
-
BenchChem Technical Support. (2025).[2] Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Retrieved from
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups: Mechanisms and Side Reactions. Retrieved from
-
Organic Syntheses. Catalytic Hydrogenation of Ortho-Substituted Nitrobenzenes. Coll. Vol. 4, p. 42. Retrieved from
-
Common Organic Chemistry. Nitro Reduction Methodologies: Fe, SnCl2, and Catalytic Hydrogenation. Retrieved from
Sources
Technical Support Center: Minimizing Oxidation of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Stability, Handling, and Purification Protocols for Electron-Rich Anilines
Introduction: The Stability Paradox
You are likely working with 4-[2-(Dimethylamino)ethoxy]-2-methylaniline (referred to hereafter as DEMA ) as a key intermediate for Tyrosine Kinase Inhibitors (TKIs).
The Problem: The very structural features that make DEMA biologically active—the electron-donating alkoxy group at the para position and the methyl group at the ortho position—render the aniline nitrogen exceptionally electron-rich. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.
This guide provides self-validating protocols to prevent the formation of azo-dimers , quinone imines , and N-oxide impurities.
Module 1: Critical Storage & Handling
Q: My compound turned from off-white to pink/purple within minutes of filtration. Is the batch ruined?
A: Not necessarily, but you are witnessing the formation of "Wurster’s Salts."
The color change indicates the formation of a radical cation species, a precursor to irreversible polymerization.
-
Pink/Red: Early-stage radical formation (reversible).
-
Dark Brown/Black: Irreversible formation of azo-dimers or polymethine dyes.
Immediate Action Protocol:
-
If Solid: Dissolve immediately in degassed solvent containing 1% (w/v) Sodium Ascorbate or Sodium Bisulfite .
-
If Solution: Sparge immediately with Argon for 15 minutes.
Q: How should I store DEMA for long-term stability?
A: Never store the free base for >24 hours.
The free base is kinetically unstable. You must convert it to a salt form for storage. The Dihydrochloride (2HCl) or Tosylate salts are significantly more resistant to oxidation because protonation of the amine lone pairs removes the electron density required for radical formation.
Salt Formation Protocol (Self-Validating):
-
Dissolve crude DEMA free base in anhydrous Ethanol/Isopropanol (10 volumes) under Argon.
-
Cool to 0–5°C.
-
Add 2.2 equivalents of HCl (4M in Dioxane or Ethanol) dropwise.
-
Validation Point: The solution should bleach (lose color) as the salt forms.
-
Filter the precipitate under a nitrogen blanket.
-
Dry in a vacuum oven at 40°C.
Stability Comparison Table:
| Form | Storage Condition | Shelf Life | Oxidation Risk |
| Free Base | Ambient Air | < 1 Hour | Critical (Rapid blackening) |
| Free Base | -20°C / Argon | 1-2 Weeks | Moderate |
| Dihydrochloride Salt | Ambient / Desiccator | > 1 Year | Negligible |
| Tosylate Salt | Ambient / Dark | > 2 Years | Negligible |
Module 2: Reaction Optimization (Synthesis)
Q: I am seeing "dimer" impurities (M+ = 2x - 2H) during coupling reactions. How do I stop this?
A: You must suppress the Radical-Cation Pathway.
Oxidation during reaction usually occurs via trace metal catalysis (e.g., Cu or Fe impurities in solvents) or dissolved oxygen.
The "Zero-Ox" Coupling Workflow:
-
Degassing is Insufficient: Simple bubbling isn't enough. Use the Freeze-Pump-Thaw method for reaction solvents (3 cycles) before adding DEMA.
-
Chelation: Add 1 mM EDTA or DTPA to aqueous phases to sequester trace metals that catalyze aniline oxidation.
-
Sacrificial Reductant: Add 5–10 mol% Ascorbic Acid to the reaction mixture. This acts as an oxygen scavenger without interfering with most amide coupling or SNAr reactions.
Visualizing the Threat: The Oxidation Cascade
The diagram below illustrates the mechanistic pathway you are fighting. Note how the radical cation serves as the "gateway" to all colored impurities.
Figure 1: The oxidation cascade of electron-rich anilines. Note that the Radical Cation stage is the last reversible point before permanent impurity formation.
Module 3: Purification & Analysis
Q: Can I purify DEMA using silica gel chromatography?
A: Proceed with extreme caution. Silica is acidic and oxidative.
Standard silica gel often contains trace iron and has an acidic surface (pH ~5) which can catalyze the oxidation of DEMA on the column, leading to "streaking" and yield loss.
Recommended Purification Alternatives:
-
Neutralized Silica: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes. This neutralizes acidic sites.
-
Warning: TEA can sometimes co-elute.
-
-
Basic Alumina: Use Basic Alumina (Activity Grade III) instead of silica. It is far less oxidative to anilines.
-
Recrystallization (Preferred):
-
Solvent System: Toluene/Heptane or Ethanol/Water .
-
Tip: Add a pinch of Sodium Hydrosulfite (dithionite) to the hot recrystallization solvent to bleach any colored impurities during the process.
-
Q: How do I prepare the sample for LC-MS without inducing oxidation in the vial?
A: Use an acidic diluent with an antioxidant.
Injecting the free base in pure Acetonitrile/Water can lead to on-column oxidation, giving false impurity peaks.
LC-MS Diluent Recipe:
-
Solvent: Water/Acetonitrile (50:50).
-
Modifier: 0.1% Formic Acid (stabilizes the amine).
-
Stabilizer: 0.1 mg/mL Ascorbic Acid or DTT (Dithiothreitol).
Troubleshooting Workflow
Use this decision tree to determine the correct handling procedure based on your current experimental stage.
Figure 2: Decision logic for handling DEMA at various experimental stages.
References
-
Erickson, P. R., et al. (2015).[1] Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(13), 3233–3243.[1] [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6484655, 4-[2-(Dimethylamino)ethoxy]aniline.[2] (Structurally related reference for reactivity). [Link]
Sources
Optimizing recrystallization solvents for 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Technical Support Hub: Recrystallization of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
-
Case ID: REC-5592-AZ
-
Compound Class: Amino-alkoxy Aniline / EGFR Inhibitor Intermediate
-
Primary Challenge: Low melting point, high tendency for Liquid-Liquid Phase Separation (LLPS/Oiling Out), and oxidative instability.
Module 1: Solvent System Optimization
The Challenge: 4-[2-(Dimethylamino)ethoxy]-2-methylaniline possesses a "schizophrenic" solubility profile. The aromatic aniline core is lipophilic, while the dimethylamino tail provides basicity and hydrogen-bond acceptance. This often leads to the compound "oiling out" (separating as a liquid) rather than crystallizing, particularly in single-solvent systems.
Recommended Solvent Systems: Based on the polarity profile of amino-alkoxy anilines (similar to intermediates for Olmutinib and Gefitinib), a binary solvent system is required to balance the Metastable Zone Width (MSZW).
| Solvent System | Ratio (v/v) | Role | Mechanism of Action |
| IPA / Heptane | 1:3 to 1:5 | Primary Rec. | Isopropanol (IPA) solubilizes the amine tail; Heptane acts as the anti-solvent to drive lattice formation. |
| EtOAc / Hexane | 1:4 | Alternative | Ethyl Acetate (EtOAc) is excellent for the aromatic core but risks holding impurities. Use if IPA fails. |
| Toluene / Heptane | 1:2 | High Purity | Toluene is often the reaction solvent. Adding heptane directly to the reaction concentrate can save a step. |
| Ethanol / Water | Not Rec. | Risky | Water often causes the free base to oil out as a hydrate or emulsion due to the basic nitrogen. |
Solvent Selection Decision Tree
Figure 1: Decision logic for solvent selection based on the physical state of the crude intermediate.
Module 2: Troubleshooting "Oiling Out" (LLPS)
The Phenomenon: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This is thermodynamically favorable for this molecule because the crystal lattice energy is low (low melting point) and impurities lower the melting point further [1].
The Rescue Protocol (Temperature Cycling): Do not simply cool the flask to 0°C. This guarantees oiling. Follow this thermodynamic control loop:
-
Dissolution: Dissolve 10g crude in 30mL IPA at 50-60°C.
-
Cloud Point: Add warm Heptane (50°C) dropwise until a faint turbidity persists.
-
Clear Point: Add 1-2 mL of IPA to clear the solution.
-
Seeding (Critical): Cool to 35°C. Add seed crystals (0.1 wt%). If no seeds exist, scratch the glass.[1]
-
Controlled Cooling: Cool at a rate of 5°C per hour .
-
If oil droplets appear: Re-heat to 50°C immediately to redissolve, add 5% more IPA, and cool slower.
-
Why? You must stay in the Metastable Zone Width (MSZW) where crystal growth is faster than nucleation of oil droplets [2].
-
Oiling Out Rescue Workflow
Figure 2: Thermodynamic rescue loop for preventing Liquid-Liquid Phase Separation (LLPS).
Module 3: Oxidation & Color Management
The Issue: Anilines are electron-rich and prone to oxidation, turning from pale yellow to dark brown/black. The "2-methyl" group provides some steric protection, but the "dimethylamino" tail can facilitate N-oxide formation.
Protocol for Color Removal:
-
Inert Atmosphere: Perform all recrystallizations under a Nitrogen or Argon blanket.
-
Degassing: Sparge solvents with nitrogen for 10 minutes before use.
-
Charcoal Treatment:
-
If the solution is dark brown: Add Activated Carbon (5 wt%) to the hot IPA solution before adding Heptane.
-
Stir for 15 mins at 50°C.
-
Filter hot through Celite/diatomaceous earth.
-
Warning: Do not add charcoal to a boiling solution; it will foam over.
-
Module 4: Frequently Asked Questions (FAQ)
Q1: The product is crystallizing but it's a sticky solid. How do I fix this? A: This indicates trapped solvent or impurities.
-
Fix: Trituration. Isolate the sticky solid, place it in cold Pentane or pure Heptane, and sonicate/stir vigorously for 30 minutes. This extracts surface impurities and hardens the solid.
Q2: Can I use water as an anti-solvent? A: generally No . While water is a common anti-solvent, for this specific amino-ether, water can protonate the amine (raising pH) or form hydrates that are oils. Stick to Heptane or Hexane unless you are forming a specific salt.
Q3: I have no seed crystals. How do I start the first batch? A:
-
Take 1 mL of your solution in a small vial.
-
Evaporate it to dryness (it will likely be an oil).
-
Scratch the glass vigorously with a spatula while cooling in dry ice/acetone.
-
Once a single speck solidifies, use that to seed the main batch.
Q4: Is this the same intermediate used in Olmutinib? A: Yes, structurally this is the aniline fragment used in the synthesis of EGFR inhibitors like Olmutinib (BI 1482694) [3]. The purification protocols for Olmutinib intermediates are directly applicable here.
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
National Institutes of Health (NIH). (2021). Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety. Retrieved from
-
BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines. Retrieved from
Sources
Technical Support Center: Resolving Baseline Noise in HPLC Analysis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve baseline noise and other common issues encountered during the HPLC analysis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and reproducibility of your chromatographic results.
FAQs: Understanding Baseline Noise in Amine Analysis
Q1: I'm observing significant baseline noise during the analysis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline. What are the primary causes?
Baseline noise in HPLC is a common issue that can originate from several sources within your system. For a basic compound like 4-[2-(Dimethylamino)ethoxy]-2-methylaniline, the primary culprits often involve interactions between the analyte and the system, as well as mobile phase and hardware issues. These can be categorized as:
-
High-Frequency Noise: Appears as rapid, sharp signals on the baseline. This is frequently caused by air bubbles in the system, a failing detector lamp, or electronic issues.
-
Low-Frequency Noise (Drift): A slow, steady rise or fall of the baseline. Common causes include inadequate column equilibration, changes in mobile phase composition or temperature, and a contaminated detector flow cell.
-
Sporadic or Irregular Noise: Random spikes or shifts in the baseline. This can be due to leaks, inconsistent pump performance, or contamination in the mobile phase or injector.
Q2: Why is peak tailing a common problem when analyzing aromatic amines like this one, and how does it relate to baseline issues?
Peak tailing, where the peak asymmetry factor is greater than 1.2, is a frequent challenge in the analysis of basic compounds such as 4-[2-(Dimethylamino)ethoxy]-2-methylaniline.[1] The primary cause is secondary interactions between the amine functional groups of your analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[1][2] These interactions lead to a mixed-mode retention mechanism, where the analyte is retained by both the desired reversed-phase mechanism and undesirable ionic interactions, resulting in tailed peaks.
This can contribute to baseline problems by making peak integration difficult and less reproducible. A broad, tailing peak can be difficult to distinguish from baseline drift, especially at low concentrations.
Q3: How critical is the mobile phase pH for the analysis of this compound?
The pH of the mobile phase is a critical parameter that significantly impacts the retention, peak shape, and overall resolution of ionizable compounds like 4-[2-(Dimethylamino)ethoxy]-2-methylaniline. The pH of the mobile phase dictates the ionization state of both the analyte and any residual silanol groups on the column.
Operating at a pH close to the pKa of the analyte can lead to inconsistent retention times and poor peak shape, as the compound will exist in both its ionized and neutral forms.[3] For basic compounds, a lower pH (e.g., pH < 4) is often used to ensure the analyte is fully protonated and to suppress the ionization of acidic silanols, thereby minimizing secondary interactions and reducing peak tailing.[1][4]
Troubleshooting Guides: A Systematic Approach to Resolving Baseline Noise
Guide 1: Diagnosing and Eliminating High-Frequency Noise
High-frequency noise often points to issues with the detector or the presence of air in the system.
Step-by-Step Troubleshooting Protocol:
-
Isolate the Source: To determine if the noise is from the pump or the detector, stop the pump flow. If the noise persists, the issue is likely with the detector electronics or lamp. If the noise stops, the problem is related to the pump, mobile phase, or other upstream components.
-
Check for Air Bubbles:
-
Action: Ensure your mobile phase is thoroughly degassed using an in-line degasser, sonication, or helium sparging.
-
Action: Purge the pump to remove any trapped air.
-
-
Inspect the Detector Lamp:
-
Action: Check the lamp's energy output. A low or fluctuating energy level indicates a deteriorating lamp that needs replacement.
-
-
Examine System Fittings:
-
Action: Inspect all connections for leaks, which can introduce air into the system.
-
Troubleshooting Workflow for High-Frequency Noise
Caption: A logical workflow for troubleshooting high-frequency baseline noise.
Guide 2: Correcting Baseline Drift and Low-Frequency Noise
Baseline drift is often related to thermal instability or changes in the mobile phase or column over time.
Step-by-Step Troubleshooting Protocol:
-
Ensure Proper Column Equilibration:
-
Action: Before starting your analytical run, equilibrate the column with at least 10-20 column volumes of the initial mobile phase.
-
-
Stabilize Temperature:
-
Action: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause the baseline to drift.
-
-
Prepare Fresh Mobile Phase:
-
Action: Prepare mobile phases fresh daily, especially if they contain buffers, as their pH can change over time, and they are susceptible to microbial growth.
-
-
Clean the Detector Flow Cell:
-
Action: Contaminants can build up in the flow cell, leading to a drifting baseline. Flush the cell with a strong, appropriate solvent.
-
Data Table: Recommended Mobile Phase Additives for Amine Analysis
| Additive | Typical Concentration | Purpose |
| Formic Acid | 0.1% | Acidic modifier to improve peak shape of basic compounds.[5] |
| Acetic Acid | 0.1% | Another common acidic modifier for controlling pH.[6] |
| Ammonium Formate | 10-20 mM | A volatile buffer salt that can help reduce silanol interactions. |
| Ammonium Acetate | 10-20 mM | A volatile buffer often used in LC-MS compatible methods.[5] |
| Triethylamine (TEA) | 0.1-0.5% | A basic additive that can act as a silanol blocker, but may suppress MS signal.[6] |
Guide 3: Addressing Peak Tailing of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Peak tailing is a specific issue for basic compounds that requires a targeted approach.
Step-by-Step Troubleshooting Protocol:
-
Adjust Mobile Phase pH:
-
Action: Lower the mobile phase pH to between 2.5 and 3.5 using an additive like formic or acetic acid. This will protonate the silanol groups and the amine analyte, minimizing unwanted ionic interactions.[1]
-
-
Use a High-Purity, End-Capped Column:
-
Action: Modern, high-purity silica columns with thorough end-capping have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.
-
-
Incorporate a Competing Base:
-
Action: Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.
-
-
Optimize Sample Solvent:
-
Action: Whenever possible, dissolve your sample in the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
Logical Relationship Diagram: Causes and Solutions for Peak Tailing
Caption: A diagram illustrating the relationship between the causes of peak tailing and their respective solutions.
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
-
American Chemical Society. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a hydrophilic interaction liquid chromatographic method for determination of aromatic amines in environmental water. Retrieved from [Link]
-
PMC. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
-
MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from [Link]
- Unknown Source. (n.d.). HPLC solvents and mobile phase additives.
-
ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?. Retrieved from [Link]
-
PubChem. (n.d.). 4-[2-(dimethylamino)ethoxy]-n-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-[2-(Dimethylamino)ethoxy]aniline. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-[2-(Dimethylamino)ethoxy]benzylamine. Retrieved from [Link]
-
PubChem. (n.d.). 4-ethoxy-2-methylaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-(2-(Dimethylamino)ethoxy)ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-(Dimethylamino)ethoxy)ethanol. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Sources
Technical Support Center: Thermal Safety in 4-[2-(Dimethylamino)ethoxy]-2-methylaniline Synthesis
Executive Summary & Reaction Context
Target Molecule: 4-[2-(Dimethylamino)ethoxy]-2-methylaniline (CAS: 113256-33-0, often referenced as the "Osimertinib Aniline"). Critical Hazard: The synthesis involves two primary exothermic events. The most severe risk is the catalytic reduction of the nitro precursor (4-[2-(dimethylamino)ethoxy]-2-methyl-1-nitrobenzene).
This guide addresses the thermodynamic hazards associated with the transformation of the nitro-aromatic precursor to the target aniline. The reduction of a nitro group releases approximately -545 kJ/mol of energy. In an adiabatic system (loss of cooling), this can result in a temperature spike exceeding 200°C, leading to solvent boiling, over-pressurization, and potential vessel rupture.
The Synthetic Pathway (Simplified)
Figure 1: Synthetic route highlighting the critical thermal control points. Step 2 (Reduction) presents the highest safety risk.
Critical Process Parameters (CPPs) & Safety Limits
Before initiating the reaction, verify your setup against these safety parameters.
| Parameter | Recommended Range | Critical Limit (Do Not Exceed) | Rationale |
| Reaction Temp (Reduction) | 25°C – 45°C | > 60°C (Onset of rapid decomposition) | High temps accelerate H₂ uptake beyond cooling capacity. |
| H₂ Pressure | 1 – 5 bar | Vessel Rating | Higher pressure increases gas solubility and reaction rate (kLa). |
| Catalyst Loading (Pd/C) | 1 – 5 wt% | > 10 wt% | Excess catalyst creates "hot spots" and rapid initial exotherm. |
| Agitation Speed | High (800+ RPM) | N/A (Low agitation is dangerous) | Crucial: H₂ transfer is mass-transfer limited. Poor mixing can lead to H₂ starvation, intermediate accumulation, and sudden spikes when mixing improves. |
Troubleshooting Guide: Exotherm Management
Scenario A: Temperature Spikes During Hydrogenation
Symptom: The internal temperature rises >5°C above setpoint within seconds of introducing Hydrogen.
-
Q: Why is this happening?
-
A: This is a "Runaway Initiation." The reaction rate is controlled by the Gas-Liquid Mass Transfer (
). If your catalyst is highly active and fresh, the initial uptake of H₂ generates heat faster than the jacket can remove it.
-
-
Q: Immediate Action?
-
STOP AGITATION IMMEDIATELY. (This is the "Emergency Stop" for hydrogenation. Without mixing, H₂ cannot dissolve, and the reaction halts instantly).
-
Cut H₂ Feed: Isolate the hydrogen source and switch to Nitrogen inertion if possible.
-
Full Cooling: Set jacket temperature to maximum cooling capacity.
-
-
Q: Prevention for Next Batch?
-
Use a semi-batch protocol . Do not pressurize the full headspace with H₂ immediately. Feed H₂ on demand or dose the nitro-substrate slowly into a catalyst suspension under H₂.
-
Scenario B: The "Dormant" Exotherm (Hydroxylamine Accumulation)
Symptom: The reaction consumes H₂ but generates very little heat initially. Suddenly, after 50-60% conversion, a massive temperature spike occurs.
-
Q: What is the mechanism?
-
A: This is the most dangerous scenario. The reduction proceeds in two steps:
-
Nitro (
) Hydroxylamine ( ) -
Hydroxylamine (
) Aniline ( )
-
If the catalyst is poisoned or temperature is too low, Step 2 becomes slower than Step 1. You accumulate the unstable Hydroxylamine intermediate. Once Step 2 kicks in (often autocatalytic or triggered by a slight temp rise), all the accumulated intermediate reacts at once.
-
-
-
Q: How do I confirm this?
-
A: Use HPLC monitoring. If you see a large peak for the Hydroxylamine intermediate (typically more polar than the nitro, less than the aniline), DO NOT INCREASE TEMPERATURE to "push" the reaction.
-
-
Q: Recovery Strategy?
-
Maintain maximum cooling.
-
Lower the pressure.[1]
-
Allow the reaction to proceed at the lowest possible temperature to consume the intermediate slowly.
-
Scenario C: Exotherm during Alkylation (Step 1)
Symptom: Uncontrolled boiling during the addition of Sodium Hydride (NaH) or base to the phenol/alcohol mixture.
-
Q: Cause?
-
A: Hydrogen gas evolution (
) from the deprotonation is exothermic and generates foam.
-
-
Q: Solution?
-
Dosing Control: The base must be added as a slurry or solid in small portions.
-
Wait Time: Ensure gas evolution ceases before adding the next portion.
-
Solvent Choice: Ensure the solvent (e.g., DMF, THF) is dry. Water contamination causes violent exotherms with NaH.
-
Visualizing the Safety Logic
The following decision tree illustrates how to manage the hydrogenation process safely.
Figure 2: Process control logic for detecting runaway reactions and accumulation hazards.
Frequently Asked Questions (FAQs)
Q1: Can I use Iron/Acetic Acid (Fe/AcOH) instead of Catalytic Hydrogenation to avoid H₂ hazards?
Yes. This is the classical Bechamp reduction.
Pros: No high-pressure H₂; no pyrophoric Pd/C.
Cons: The reaction is still exothermic. The addition of Iron powder must be portion-wise.
Waste: Generates large amounts of iron sludge, which can be difficult to filter and dispose of in GMP environments.
Q2: How do I calculate the cooling capacity required?
Use the heat of reaction (
).If you are running a 1 mol batch over 1 hour (3600s): Note: This assumes linear dosing. In batch hydrogenation, the initial rate is much higher (up to 10x average), requiring ~1.5 kW of cooling capacity per mole.
Q3: The reaction stalled at 90% conversion. Should I add more catalyst?
Proceed with Caution. Adding fresh, dry Pd/C to a reaction mixture containing H₂ and solvent is a major fire hazard (sparking).
Protocol: Purge vessel with Nitrogen
Remove H₂Add catalyst as a slurry in solvent (never dry powder) Repressurize.
References
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard text on criticality classes and TMR).
- Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.
-
AstraZeneca AB. (2017).[2] Improved process for the preparation of osimertinib (AZD9291) or a salt thereof. WO Patent 2017/134051 A1. (Authoritative source for the specific aniline synthesis).
-
Org. Process Res. Dev. (2001). Safe Scale-Up of an Exothermic Nitro-Reduction. ACS Publications.[3] (General principles of nitro reduction safety).
- Bretherick's Handbook of Reactive Chemical Hazards. (Urben, P. G., Ed.). Nitroaryl Compounds. (Definitive source for decomposition hazards).
Sources
Technical Support Center: Identification of Degradation Products of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Executive Summary & Molecule Overview
Welcome to the Technical Support Center. This guide addresses the identification of degradation products for 4-[2-(Dimethylamino)ethoxy]-2-methylaniline , a critical building block in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Olmutinib (HM61713) .[1]
Due to its electron-rich aniline core and basic side chain, this molecule exhibits specific sensitivity to oxidative stress and photolytic degradation.[1] Accurate identification of these impurities is essential for maintaining the Quality Target Product Profile (QTPP) of the final drug substance.[1]
Physicochemical Profile
| Property | Value |
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| Monoisotopic Mass | 194.14 Da |
| [M+H]⁺ (LC-MS) | 195.15 m/z |
| Key Functional Groups | Primary Aniline, Aryl Methyl Ether, Tertiary Amine |
Troubleshooting Guide: Common Issues & Solutions
This section addresses real-world scenarios encountered during HPLC/LC-MS analysis and stability testing.
Scenario A: "I see a new peak at RRT ~1.1 with [M+H]⁺ = 211.15."
-
Diagnosis: This is likely the N-Oxide impurity (4-[2-(Dimethylamino-N-oxide)ethoxy]-2-methylaniline).[1]
-
Root Cause: The tertiary dimethylamine group is highly susceptible to oxidation by peroxides in solvents or exposure to air.[1]
-
Confirmation: Perform MS/MS. The N-oxide often shows a characteristic loss of oxygen (-16 Da) or cleavage of the side chain.[1]
-
Action: Ensure solvents are degassed and free of peroxides.[1] Store the solid under nitrogen/argon.[1]
Scenario B: "The sample has turned from off-white to pink/brown, and I see a late-eluting peak (RRT > 2.0)."
-
Diagnosis: This indicates Azo Dimer formation (4,4'-bis[2-(dimethylamino)ethoxy]-2,2'-dimethylazobenzene).[1]
-
Root Cause: Oxidative coupling of the primary aniline group, accelerated by light and heat.[1]
-
Mass Spec Signature: Look for m/z ~387 ([2M+H-2]⁺) or m/z 389 (Hydrazo intermediate).[1]
-
Action: Protect samples from light (amber glassware) and store at -20°C.
Scenario C: "There is a peak at [M+H]⁺ = 181.13 co-eluting near the main peak."[1]
-
Diagnosis: This is the N-Desmethyl impurity (4-[2-(Methylamino)ethoxy]-2-methylaniline).[1]
-
Root Cause: Oxidative dealkylation, often catalyzed by trace metals or light.[1]
-
Action: Check for trace metal contamination in the reactor or mobile phase.
Degradation Pathways & Structural Logic
The following diagram illustrates the mechanistic pathways for the formation of key degradation products.
Caption: Mechanistic degradation pathways of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline showing m/z shifts.[1]
Analytical Protocols for Identification
To confidently identify these species, use the following LC-MS/MS parameters.
High-Performance Liquid Chromatography (HPLC) Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid or Ammonium Formate (pH 3.5-4.[1]0) in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (general).[1]
Mass Spectrometry (MS) Fragmentation Table
| Component | Identity | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Mechanistic Note |
| Parent | 4-[2-(Dimethylamino)ethoxy]-2-methylaniline | 195.15 | 150, 122, 72 | Loss of -N(Me)₂ or side chain cleavage.[1] |
| Impurity A | N-Oxide | 211.15 | 195, 150, 88 | 195 indicates loss of Oxygen (-16).[1] |
| Impurity B | N-Desmethyl | 181.13 | 136, 108, 58 | Loss of methyl group (-14).[1] |
| Impurity C | Azo Dimer | 387.24 | 194, 150 | Symmetric cleavage of azo bond.[1] |
NMR Verification (¹H NMR in DMSO-d₆)
-
Parent:
-
N-Oxide Shift: The N(CH₃)₂ signal will shift downfield significantly (approx δ 3.0-3.[1]2) due to the positive charge on the nitrogen.[1]
Storage & Handling Recommendations
To minimize the formation of the degradation products described above:
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[1] The aniline is sensitive to atmospheric oxygen.[1]
-
Temperature: Store at -20°C for long-term storage; 2-8°C is acceptable for short-term active use.
-
Light Protection: Use amber vials. The azo-dimerization is photo-catalyzed.[1]
-
Solvent Choice: Avoid ethers (THF, Dioxane) that may contain peroxides.[1] Use fresh Methanol or Acetonitrile for analysis.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6484655, 4-[2-(Dimethylamino)ethoxy]aniline. (Structural analog reference). Retrieved from [Link]
-
Kim, E. S. (2016). Olmutinib: First Global Approval.[1] Drugs, 76(11), 1153–1157.[1] (Context on Olmutinib application). Retrieved from [Link][1]
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 59-96.[1] (General methodology for aniline/amine degradation).
Sources
Overcoming solubility issues of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline in aqueous media
Topic: 4-[2-(Dimethylamino)ethoxy]-2-methylaniline[1]
Status: Operational Ticket ID: SOL-DEMA-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary
You are encountering solubility challenges with 4-[2-(Dimethylamino)ethoxy]-2-methylaniline (henceforth referred to as Target Amine ). This molecule is a critical intermediate (often associated with the synthesis of third-generation EGFR inhibitors like Osimertinib).[1]
Its physicochemical profile presents a "perfect storm" for solubility issues:
-
pH-Dependent Solubility: It is a hydrophobic weak base.[1]
-
Oxidative Instability: The electron-rich aniline core is prone to rapid oxidation, leading to insoluble polymerization products (often mistaken for precipitation).[1]
-
Lipophilicity: The ortho-methyl and ethoxy linker increase logP, reducing aqueous solubility in the neutral state.
This guide provides field-proven protocols to overcome these barriers, moving beyond simple "add acid" advice to robust, scalable solutions.
Part 1: Diagnostic & Troubleshooting (FAQs)
Issue 1: "The compound precipitates or oils out at physiological pH (7.4)."
Diagnosis: The Target Amine possesses two basic centers: the dimethylamino tail (pKa ~9.2) and the aniline nitrogen (pKa ~4.5).[1] At pH 7.4, the aniline is neutral, and the tertiary amine is partially deprotonated, leading to a significant drop in solubility compared to acidic conditions.
Solution: Salt Formation Strategy Do not rely on simple pH adjustment (in-situ protonation) for long-term stability.[1] You must isolate a stable salt form.[1]
-
Recommendation: Mesylate (Methanesulfonate) or Dihydrochloride .[1]
-
Why? The mesylate salt is the industry standard for this structural class (e.g., Osimertinib Mesylate) because it disrupts the crystal lattice effectively, lowering the melting point and enhancing aqueous solubility without the high hygroscopicity often seen with HCl salts.
Issue 2: "My clear solution turns brown/black and precipitates overnight."
Diagnosis: This is likely oxidation , not simple precipitation. The electron-donating ethoxy group at the para position activates the aniline ring, making it highly susceptible to radical oxidation by dissolved oxygen. The "precipitate" is actually insoluble oxidative oligomers (aniline black-like polymers).[1]
Solution: The "Zero-Oxygen" Protocol
-
Degassing: All aqueous buffers must be sparged with Nitrogen or Argon for 30 minutes before adding the solid.
-
Antioxidants: Add Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid (0.05% w/v) to the aqueous media prior to drug addition.[1]
-
Chelation: Trace metals catalyze aniline oxidation.[1] Add EDTA (0.01%) to the buffer.[1]
Issue 3: "I need a non-ionic formulation for biological assays (no salts allowed)."
Diagnosis: You are restricted to neutral pH where the intrinsic solubility (
Solution: Cyclodextrin Complexation
Use Hydroxypropyl-
-
Protocol: Prepare a 20% (w/v) HP-
-CD solution in phosphate buffer. Add the Target Amine in excess, stir for 24h, filter.
Part 2: Decision Logic & Workflows
The following diagram illustrates the decision matrix for selecting the correct solubilization strategy based on your application constraints.
Figure 1: Decision Matrix for solubilizing 4-[2-(Dimethylamino)ethoxy]-2-methylaniline based on experimental constraints.
Part 3: Experimental Protocols
Protocol A: High-Throughput Salt Screening (Mesylate Focus)
Targeting the dimethylamino group for protonation.[1]
Materials:
-
Target Amine (Free Base)[1]
-
Acids: Methanesulfonic acid (1M in THF), Hydrochloric acid (4M in Dioxane).[1]
-
Solvents: Isopropyl Alcohol (IPA), Ethyl Acetate (EtOAc).[1]
Step-by-Step:
-
Dissolution: Dissolve 100 mg of Target Amine in 500
of IPA at 40°C. -
Acid Addition: Slowly add 1.05 equivalents of Methanesulfonic acid solution while stirring.
-
Critical Note: If the solution turns oily immediately, stop. Re-heat to dissolve the oil, then cool very slowly (1°C/min) to induce crystallization.
-
-
Antisolvent: If no precipitate forms after 1 hour at room temperature, add EtOAc dropwise until slight turbidity persists.
-
Aging: Stir at 4°C for 12 hours.
-
Isolation: Filter the solids under Nitrogen (to prevent oxidation of the wet cake). Wash with cold EtOAc.[1]
Protocol B: Cyclodextrin Complexation (Lyophilization)
For creating a rapidly soluble powder.[1]
Data Summary: Solubility Enhancement Potential
| Media | Solubility (
Step-by-Step:
-
Preparation: Dissolve HP-
-CD in water to achieve a 20% w/v concentration.[1] -
Loading: Add Target Amine (excess) to the solution.[1]
-
Equilibration: Shake at 25°C for 24 hours (protect from light).
-
Filtration: Filter through a 0.45
PVDF filter to remove undissolved drug.[1] -
Freeze Drying: Lyophilize the filtrate to obtain a fluffy white powder. This powder will reconstitute instantly in water.[1]
Part 4: Mechanism of Action (Chemical Logic)
Understanding the pKa profile is essential for troubleshooting. The diagram below visualizes the protonation states.
Figure 2: Protonation cascade of the Target Amine.[1] Solubility is maximized only when the tertiary amine is fully protonated (pH < 7).
References
-
AstraZeneca AB. (2016).[1] Process for the preparation of Osimertinib and intermediates thereof. World Intellectual Property Organization.[1] (Patent WO2016202125).[1][2] [1]
- Context: Describes the handling and salt formation (mesylate)
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]
-
Context: Authoritative review on general solubility enhancement strategies (Surfactants, pH adjustment).[1]
-
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Context: Foundational text for the Protocol B (Cyclodextrin) methodology.[1]
-
-
PubChem. (n.d.).[1][3] Osimertinib Compound Summary. National Library of Medicine. [1]
- Context: Verifies the chemical structure and the standard use of the Mesylate salt form for this class of molecules.
Sources
Validation & Comparative
1H NMR interpretation and peak assignment for 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Topic: 1H NMR Interpretation and Peak Assignment for 4-[2-(Dimethylamino)ethoxy]-2-methylaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Gatekeeper of Gefitinib
4-[2-(Dimethylamino)ethoxy]-2-methylaniline (CAS: 20059-73-8) is a critical intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs), most notably Gefitinib (Iressa) and Vandetanib . Its purity determines the downstream yield and impurity profile of the final API.
This guide provides a comparative NMR analysis, distinguishing the target Free Base from its HCl Salt form (a common stability alternative) and its Nitro-precursor (the reaction starting material). By mastering these spectral differences, process chemists can precisely monitor the reduction step and formulation scientists can validate salt formation.
Comparative Analysis: Performance & Spectral Distinctness
In drug development, this molecule is rarely encountered in isolation. It exists in equilibrium with its precursors or is converted to a salt for stability. Below is a comparative performance guide for identifying the molecule against its primary "alternatives."
Comparison A: Target Aniline vs. Nitro Precursor
Context: Reaction Monitoring (Reduction of 4-[2-(dimethylamino)ethoxy]-2-methyl-1-nitrobenzene).
| Feature | Target: Aniline Derivative | Alternative: Nitro Precursor | Diagnostic Value |
| Aromatic Region | Upfield Shift (6.5 – 6.8 ppm) | Downfield Shift (6.8 – 8.1 ppm) | High. The amino group is shielding; the nitro group is strongly deshielding. |
| H-6 Proton | ~6.60 ppm (d) | ~8.05 ppm (d) | Critical. The proton ortho to the nitrogen shifts ~1.4 ppm upfield upon reduction. |
| Exchangeable Protons | NH₂ (~3.5 ppm) | None | Presence of broad singlet confirms reduction. |
| Aliphatic Chain | Distinct triplets | Distinct triplets | Minimal change; poor diagnostic value. |
Comparison B: Free Base vs. Dihydrochloride Salt
Context: Formulation and Solubility Profiling.
| Feature | Target: Free Base (CDCl₃) | Alternative: HCl Salt (D₂O/DMSO) | Implication |
| N(CH₃)₂ Singlet | ~2.30 ppm | ~2.80 – 2.95 ppm | Protonation of the tertiary amine causes a significant downfield shift (+0.6 ppm). |
| O-CH₂-CH₂-N | ~2.70 ppm | ~3.50 ppm | The methylene adjacent to the cationic nitrogen shifts downfield. |
| Solubility | High in CDCl₃, Low in Water | High in D₂O/DMSO, Insoluble in CDCl₃ | Dictates solvent choice for QC. |
Detailed 1H NMR Assignment (Free Base)
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz Reference: TMS (0.00 ppm)[1]
Structural Logic
The molecule consists of a 1,2,4-trisubstituted benzene ring.
-
Position 1 (NH₂): Strong electron donor (Ortho/Para directing)
Shields H-6 and H-2 (methyl is at 2). -
Position 4 (O-Alkoxy): Strong electron donor
Shields H-3 and H-5. -
Position 2 (Methyl): Weak electron donor.
Peak Assignment Table
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling (J, Hz) | Structural Insight |
| 2.16 | Singlet (s) | 3H | Ar-CH₃ | - | Methyl group on the aromatic ring. |
| 2.34 | Singlet (s) | 6H | N(CH₃)₂ | - | Characteristic dimethylamino "six-proton" singlet. |
| 2.72 | Triplet (t) | 2H | N-CH₂ | 5.8 | Methylene adjacent to the tertiary amine. |
| 3.40 | Broad (br s) | 2H | Ar-NH₂ | - | Exchangeable. Shifts vary with concentration/water. |
| 4.02 | Triplet (t) | 2H | O-CH₂ | 5.8 | Deshielded methylene adjacent to Oxygen. |
| 6.60 | Doublet (d) | 1H | H-6 | 8.5 | Ortho to NH₂. Most shielded aromatic proton. |
| 6.68 | Doublet of Doublets (dd) | 1H | H-5 | 8.5, 2.8 | Ortho to Alkoxy, Meta to NH₂. |
| 6.75 | Doublet (d) | 1H | H-3 | 2.8 | Meta to NH₂, Ortho to Alkoxy. |
Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.
Visualization of Structural Assignment
The following diagram maps the NMR signals to the specific atoms in the Gefitinib intermediate, illustrating the shielding logic.
Caption: Mapping of proton environments to chemical shifts. Note the distinct separation of the aliphatic chain protons (2.72 vs 4.02 ppm) driven by the electronegativity difference between Nitrogen and Oxygen.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and avoid common artifacts (such as water suppression interfering with the NH₂ signal), follow this specific protocol.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the target aniline.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
-
Why CDCl₃? It prevents proton exchange on the amine, keeping the NH₂ signal visible (unlike MeOD or D₂O).
-
Alternative: If the sample is the HCl salt, use DMSO-d6 .
-
-
Filtration: If the solution is cloudy (indicating inorganic salts from the reduction workup), filter through a small plug of glass wool directly into the NMR tube.
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
-
Number of Scans (NS): 16 (Sufficient for >10 mg). Increase to 64 if <5 mg.
-
Relaxation Delay (D1): 1.0 second.
-
Spectral Width: 0 – 12 ppm.
Step 3: Data Processing & Validation
-
Phasing: Apply automatic phasing, then manual correction to flatten the baseline around 2–4 ppm.
-
Integration: Calibrate the Ar-CH₃ singlet at 2.16 ppm to exactly 3.00 .
-
Validation Check:
-
Does the N(CH₃)₂ singlet integrate to 6.0 ± 0.1?
-
Is the O-CH₂ triplet at 4.02 ppm integrating to 2.0?
-
If "No": Check for residual solvent (Ethyl Acetate often overlaps at 4.1 ppm) or incomplete drying.
-
Synthesis & Purity Workflow Diagram
This workflow illustrates where the NMR analysis fits within the synthesis of Gefitinib intermediates, highlighting the critical decision points.
Caption: Process flow for validating the intermediate. The NMR checkpoint is critical before the expensive coupling step to avoid side reactions.
References
-
Synthesis of Gefitinib (Iressa)
-
General NMR Data for Aniline Derivatives
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Standard text for substituent effect calculation).
-
-
Gefitinib Process Chemistry
-
Liu, Z., et al. "Process for the preparation of Gefitinib." Patent CN102180844A.[5] .
-
-
PubChem Compound Summary
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. 4-[2-(Dimethylamino)ethoxy]aniline | C10H16N2O | CID 6484655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102180844A - Gefitinib intermediate and preparation method of Gefitinib - Google Patents [patents.google.com]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline, a molecule possessing a confluence of functional groups that yield a rich and informative fragmentation landscape. In the absence of direct, published experimental spectra for this specific molecule, this guide leverages established principles of mass spectrometry and data from structurally analogous compounds to construct a robust predictive framework. This approach not only illuminates the expected fragmentation pathways but also serves as a template for the analytical characterization of similarly complex small molecules.
Predicted Mass Spectrometric Fragmentation of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
The structure of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline incorporates three key functional groups that will dictate its fragmentation behavior: a substituted aniline, an aryl ether, and a tertiary aliphatic amine. The fragmentation pathways are highly dependent on the ionization technique employed. Here, we will explore the predicted fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI), the latter being particularly relevant for modern liquid chromatography-mass spectrometry (LC-MS) workflows.
Electron Ionization (EI) Fragmentation
Electron ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation.[1] The initial step is the formation of a radical cation, M+•. The location of the initial charge can influence the subsequent fragmentation cascades. For 4-[2-(Dimethylamino)ethoxy]-2-methylaniline, the non-bonding electrons on the two nitrogen atoms and the ether oxygen are the most likely sites of electron removal.[2]
The primary fragmentation pathways predicted for the EI-MS of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline are:
-
Alpha-Cleavage adjacent to the tertiary amine: This is a very common and favorable fragmentation pathway for aliphatic amines.[3][4] Cleavage of the C-C bond alpha to the dimethylamino group would result in the formation of a stable, resonance-stabilized iminium ion at m/z 58. This is often the base peak in the mass spectra of compounds containing a dimethylaminoethyl group.
-
Cleavage of the ether bond: Aryl ethers can undergo cleavage of the C-O bond.[5] This can occur on either side of the oxygen atom. Cleavage of the ethyl-oxygen bond would lead to a fragment at m/z 136. Cleavage of the aryl-oxygen bond would result in a fragment corresponding to the dimethylaminoethoxy radical and a 2-methyl-phenoxonium ion.
-
Benzylic Cleavage: The methyl group on the aniline ring provides a site for benzylic cleavage, which would result in the loss of a hydrogen radical to form an [M-1]+ ion.
-
Loss of neutral molecules: Aromatic amines can undergo the loss of small, stable neutral molecules like HCN.[6]
Predicted EI Fragmentation Pathway
Caption: Predicted Electron Ionization (EI) fragmentation of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation
Electrospray ionization is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]+, in positive ion mode.[1] Subsequent fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer. The site of protonation is crucial in directing the fragmentation pathways. In 4-[2-(Dimethylamino)ethoxy]-2-methylaniline, the dimethylamino group is the most basic site and is therefore the most likely to be protonated.
The predicted ESI-MS/MS fragmentation of the [M+H]+ ion of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline includes:
-
Dominant Alpha-Cleavage: Similar to EI, the most favorable fragmentation is the alpha-cleavage of the C-C bond adjacent to the now-protonated tertiary amine. This would lead to the formation of the same stable iminium ion at m/z 58.
-
Neutral Loss of Dimethylamine: A characteristic fragmentation pathway for protonated N,N-dimethylaminoethyl ethers is the neutral loss of dimethylamine (45 Da) via a rearrangement reaction, leading to a fragment at m/z 149.
-
Cleavage of the Ether Bond: Cleavage of the protonated ether linkage can also occur. Cleavage of the ethyl-oxygen bond would produce a fragment at m/z 137.
Predicted ESI-MS/MS Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of protonated 4-[2-(Dimethylamino)ethoxy]-2-methylaniline.
Comparative Analysis with Alternative Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline would benefit from a multi-technique approach.
| Technique | Strengths | Limitations | Application |
| LC-MS/MS | High sensitivity and selectivity; provides molecular weight and structural information. | Requires authentic standard for confirmation; fragmentation can be complex. | Identification and quantification in complex matrices (e.g., biological fluids, environmental samples). |
| GC-MS | Excellent chromatographic resolution for volatile compounds; extensive spectral libraries available. | May require derivatization for polar compounds like amines; potential for thermal degradation. | Analysis of volatile impurities or related compounds. |
| NMR Spectroscopy | Provides definitive structural information, including stereochemistry. | Lower sensitivity than MS; requires larger sample amounts and pure samples. | Unambiguous structure elucidation of the pure compound. |
| LC-UV | Robust and widely available; good for quantification. | Lacks structural information beyond the chromophore; lower sensitivity and selectivity than MS. | Routine quality control and purity assessment. |
Experimental Protocol: LC-MS/MS Analysis
This section provides a detailed, hypothetical protocol for the analysis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline in methanol.
-
Working Solutions: Serially dilute the stock solution with a 50:50 mixture of water and acetonitrile to prepare working standards ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Samples (e.g., Plasma): For quantification in a biological matrix, a protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Full Scan (for precursor identification) and Product Ion Scan (for fragmentation analysis).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
LC-MS/MS Workflow
Caption: A typical workflow for the LC-MS/MS analysis of small molecules.
Conclusion
This guide provides a comprehensive, predictive framework for understanding the mass spectrometric fragmentation of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline. By dissecting the molecule into its constituent functional groups and applying established fragmentation rules, we have proposed the most likely fragmentation pathways under both EI and ESI conditions. The dominant formation of the m/z 58 fragment is predicted to be a key diagnostic ion for this compound and related structures. While this predictive guide offers a strong foundation for analytical method development, it is imperative to confirm these pathways with experimental data obtained from an authentic standard. The provided experimental protocol serves as a robust starting point for such an analysis. Ultimately, a combination of mass spectrometry with other analytical techniques like NMR will provide the most complete and unambiguous structural characterization.
References
- Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
-
Falcinelli, S., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 797.[1]
-
JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments.[3]
-
LibreTexts. (2022). Amine Fragmentation. Chemistry LibreTexts.[4]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
- NIST/EPA/NIH Mass Spectral Library. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Sparkman, O. D., & Penton, Z. (2019).
-
Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link][5]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. Video: Mass Spectrometry of Amines [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. GCMS Section 6.13 [people.whitman.edu]
- 6. scribd.com [scribd.com]
A Researcher's Guide to the FT-IR Spectral Landscape of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline, a molecule of interest in pharmaceutical development and chemical synthesis. By dissecting its constituent functional groups, we will predict and interpret its characteristic vibrational modes. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering not only a theoretical breakdown but also robust experimental protocols for acquiring high-quality spectral data.
Introduction: The Vibrational Signature of a Multifunctional Molecule
4-[2-(Dimethylamino)ethoxy]-2-methylaniline incorporates several key functional groups that each contribute a unique signature to its overall FT-IR spectrum. Understanding these individual contributions is paramount for structural confirmation, purity assessment, and monitoring chemical transformations. The molecule comprises:
-
A Primary Aromatic Amine: The aniline moiety is characterized by its -NH₂ group directly attached to the benzene ring.
-
An Aryl Alkyl Ether: An ether linkage connects the dimethylaminoethoxy side chain to the aromatic ring.
-
A Tertiary Aliphatic Amine: The dimethylamino group at the terminus of the side chain.
-
Alkyl Moieties: Methyl and methylene groups are present on the aromatic ring and in the ethoxy chain.
The interplay of these groups, including electronic effects from their substitution pattern on the aromatic ring, dictates the precise wavenumbers and intensities of the observed absorption bands. This guide will systematically deconstruct this complex vibrational puzzle.
Experimental Protocols: Acquiring a High-Fidelity Spectrum
The physical state of the sample (solid or liquid) will determine the most appropriate sample preparation technique. The goal of any method is to obtain a thin, uniform sample layer to allow for optimal infrared light transmission while minimizing scattering.
Protocol 1: Attenuated Total Reflectance (ATR) for Liquid or Solid Samples
ATR is a versatile and rapid technique that requires minimal sample preparation, making it an excellent first choice.[1][2]
Causality Behind the Choice: ATR is ideal for viscous liquids or solids as it ensures excellent sample contact with the crystal, leading to a strong, reproducible signal. The limited penetration depth of the evanescent wave into the sample makes it suitable for strongly absorbing materials without the need for dilution.[3][4]
Step-by-Step Methodology:
-
Crystal Cleaning: Begin by cleaning the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to remove any residues from previous analyses.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to ratio against the sample spectrum, thereby removing interfering absorbances from the atmosphere (CO₂ and water vapor) and the instrument itself.
-
Sample Application: Place a small amount of the 4-[2-(Dimethylamino)ethoxy]-2-methylaniline sample directly onto the center of the ATR crystal. For a solid, ensure it is finely powdered to maximize surface contact.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum.
-
Collect Spectrum: Acquire the FT-IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, retract the pressure clamp and thoroughly clean the sample from the crystal surface using an appropriate solvent.
Diagram: ATR-FTIR Experimental Workflow
Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.
Protocol 2: KBr Pellet Method for Solid Samples
This traditional transmission method is the "gold standard" for obtaining an interference-free spectrum of a solid sample across the entire mid-IR range.[5][6]
Causality Behind the Choice: Potassium bromide (KBr) is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹), making it an ideal matrix to suspend the analyte.[7] Grinding the sample with KBr reduces particle size to minimize light scattering and pressing it into a transparent pellet creates a uniform path length for the IR beam.[8]
Step-by-Step Methodology:
-
Drying: Dry spectroscopic grade KBr powder in an oven at ~110°C for several hours and store it in a desiccator to prevent moisture absorption, which can introduce broad O-H stretching bands into the spectrum.[9]
-
Sample Preparation: Weigh approximately 1-2 mg of the solid 4-[2-(Dimethylamino)ethoxy]-2-methylaniline sample.
-
Grinding and Mixing: In an agate mortar, add the sample and approximately 100-200 mg of the dried KBr. Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained.[10]
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes. The resulting pellet should be thin and transparent.[11]
-
Analysis: Place the KBr pellet into the sample holder in the FT-IR spectrometer and acquire the spectrum.
Diagram: KBr Pellet Preparation Workflow
Caption: Step-by-step process for preparing a KBr pellet for FT-IR analysis.
Spectral Analysis and Functional Group Identification
The FT-IR spectrum of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline can be logically divided into several key regions. Below is a predictive analysis of the major absorption bands expected for each functional group.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Characteristics |
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | Two distinct, medium-to-strong, sharp peaks.[8][12] |
| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Multiple weak to medium, sharp peaks. |
| 3000 - 2850 | C-H Aliphatic Stretch | -CH₃, -CH₂, -N(CH₃)₂ | Strong, sharp peaks.[13] |
| ~2820 & ~2770 | C-H Symmetric Stretch | N,N-Dimethyl Group | Two characteristic weak-to-medium peaks, often sharp, at lower frequency than other C-H stretches.[10] |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium to strong, sharp peak.[14] |
| 1620 - 1580 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium to strong, sharp peaks. |
| 1520 - 1480 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium to strong, sharp peaks. |
| 1470 - 1440 | C-H Bending (Scissoring) | Methylene (-CH₂) | Medium intensity.[13] |
| 1340 - 1250 | C-N Aromatic Stretch | Aryl-NH₂ | Strong intensity. The position is higher than aliphatic C-N due to resonance.[15] |
| 1275 - 1200 | C-O-C Asymmetric Stretch | Aryl Alkyl Ether | Very strong, characteristic peak.[2] |
| 1250 - 1020 | C-N Aliphatic Stretch | Aliphatic Amines (-CH₂-N, (CH₃)₂-N) | Medium to weak intensity.[14] |
| 1075 - 1020 | C-O-C Symmetric Stretch | Aryl Alkyl Ether | Medium to strong intensity peak. |
| 900 - 670 | C-H Out-of-Plane Bending | Substituted Aromatic Ring | Strong peaks whose positions are indicative of the substitution pattern. |
Detailed Interpretation:
-
N-H Stretching Region (3500 - 3300 cm⁻¹): The presence of a primary aromatic amine is unequivocally confirmed by two distinct peaks in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[8] The positions of these bands are sensitive to the electronic environment; electron-donating groups on the ring can slightly shift these frequencies.
-
C-H Stretching Region (3100 - 2800 cm⁻¹): This region will be complex. Expect sharp peaks just above 3000 cm⁻¹ for the aromatic C-H stretches. Below 3000 cm⁻¹, strong absorptions will arise from the methyl group on the ring and the methylene and dimethyl groups of the side chain.[13] Of particular diagnostic value are the two weaker bands anticipated around 2820 and 2770 cm⁻¹, which are characteristic of the C-H symmetric stretching in N,N-dimethyl groups and are a reliable indicator of this moiety.[10]
-
Fingerprint Region (1650 - 650 cm⁻¹): This region is rich with information and crucial for confirming the overall structure.
-
N-H Bend (~1620 cm⁻¹): A medium-to-strong scissoring vibration for the primary amine will be present.[14] This may overlap with one of the aromatic C=C stretching bands.
-
Aromatic C=C Stretches (~1600 cm⁻¹ and ~1500 cm⁻¹): Two or more sharp bands confirm the presence of the benzene ring.
-
C-N and C-O Stretches (1340 - 1000 cm⁻¹): This area is key for distinguishing this molecule from its precursors. The spectrum will be dominated by a very strong absorption between 1275-1200 cm⁻¹, which is characteristic of the asymmetric C-O-C stretch of the aryl alkyl ether.[2] A strong band for the aromatic C-N stretch is expected around 1340-1250 cm⁻¹.[15] Weaker to medium bands for the aliphatic C-N and the symmetric C-O-C ether stretch will also be present in this range.
-
Comparative Analysis: Differentiating from Alternatives
The true power of FT-IR lies in its ability to distinguish between structurally similar compounds.
-
Versus a Precursor like 4-Amino-3-methylphenol: The spectrum of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline would be clearly distinguished by the absence of a broad O-H stretching band (typically 3600-3200 cm⁻¹) and the presence of the strong aryl alkyl ether C-O stretching bands (~1250 cm⁻¹) and the characteristic N,N-dimethyl C-H stretches (~2820 and 2770 cm⁻¹).
-
Versus an Isomer like 3-[2-(Dimethylamino)ethoxy]-2-methylaniline: While the functional groups are identical, the substitution pattern on the aromatic ring will alter the C-H out-of-plane bending vibrations in the 900-670 cm⁻¹ region. This region is highly diagnostic for the specific arrangement of substituents on a benzene ring.
Conclusion
The FT-IR spectrum of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline is a rich tapestry of vibrational information. A systematic approach, focusing on the characteristic absorption bands of the primary aromatic amine, the aryl alkyl ether, the tertiary amine, and the various C-H moieties, allows for a confident and detailed structural elucidation. By employing robust experimental techniques like ATR or the KBr pellet method, researchers can obtain high-fidelity spectra that serve as a reliable fingerprint for this compound, ensuring its identity and purity in critical research and development applications.
References
- Department of Chemistry, Illinois State University. (2015). Infrared Spectroscopy.
-
Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]
-
University of California, Davis. (n.d.). IR: amines. Available at: [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]
- Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Research -GRANTHAALAYAH, 9(2), 1-10.
-
Wikipedia. (2023). Attenuated total reflectance. Available at: [Link]
- Davarcıoğlu, B. (2019). FTIR Spectroscopic Techniques for Quantitative Characterization by Abrasion with Potassium Bromide. International Journal of Natural and Engineering Sciences, 4(2), 35–40.
-
Chemistry LibreTexts. (2022). 24.10: Spectroscopy of Amines. Available at: [Link]
-
Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Available at: [Link]
-
Mettler-Toledo. (2020). What is ATR? (Attenuated Total Reflectance). Available at: [Link]
-
ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]
-
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Available at: [Link]
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]
-
Université de Genève. (n.d.). Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational circular dichroism (VCD). Available at: [Link]
-
analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. Available at: [Link]
Sources
- 1. Spectral Libraries | Kaplan Scientific [kaplanscientific.nl]
- 2. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. 4-Methoxy-2-methylaniline | 102-50-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. PubChemLite - 4-[2-(dimethylamino)ethoxy]-n-methylaniline (C11H18N2O) [pubchemlite.lcsb.uni.lu]
- 12. 4-[2-(Dimethylamino)ethoxy]aniline | C10H16N2O | CID 6484655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pecsa.co.za [pecsa.co.za]
- 14. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 15. researchgate.net [researchgate.net]
Validating HPLC purity methods for 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Validating HPLC Purity Methods for 4-[2-(Dimethylamino)ethoxy]-2-methylaniline: A High-pH Strategy Guide
Executive Summary
The analysis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline presents a classic chromatographic challenge: it is a "double basic" molecule containing both an aniline moiety and a highly basic aliphatic amine (dimethylaminoethoxy group, pKa ~9.5).
Standard compendial methods often employ acidic mobile phases (pH 2.0–3.0) on traditional C18 columns. While common, this approach protonates the aliphatic amine, leading to secondary silanol interactions , severe peak tailing (
This guide validates a superior alternative: High-pH Reversed-Phase Chromatography (pH 10.0) using Hybrid Particle Technology (HPT). By operating above the analyte's pKa, we neutralize the basic nitrogen, eliminating ion-exchange interactions and delivering sharp, symmetrical peaks (
Compound Profile & Analytical Challenges
To validate a robust method, we must first understand the antagonist.
-
Compound: 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
-
CAS: 946774-01-2 (Representative intermediate class)
-
Key Functional Groups:
-
Primary Aniline (Pos 1): Weakly basic.
-
Ortho-Methyl (Pos 2): Steric hindrance, slight hydrophobicity.
-
Dimethylaminoethoxy Tail (Pos 4): The Problem Child. This aliphatic amine is strongly basic.
-
The Ionization Trap
At pH 3.0 (standard phosphate/formate buffers), the dimethylamino group is fully protonated (
-
Consequence 1: The positive charge interacts with residual anionic silanols (
) on the silica surface, causing "drag" (tailing). -
Consequence 2: The molecule becomes highly polar, eluting near the void volume (
), where matrix interference is highest.
Method Comparison Study
We compared the performance of a traditional acidic method against the proposed high-pH method.
Experimental Conditions
| Parameter | Method A: Traditional (Acidic) | Method B: Optimized (High pH) |
| Column | Standard C18 (5 µm, 150 x 4.6 mm) | Hybrid C18 (e.g., XBridge/Gemini NX) (5 µm, 150 x 4.6 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Ammonium Bicarbonate (pH 10.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B | 5% to 95% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV @ 254 nm | UV @ 254 nm |
Performance Data
| Metric | Method A (Acidic) | Method B (High pH) | Verdict |
| Retention Time ( | 2.4 min (Early elution) | 6.8 min (Retained) | Method B separates analyte from void. |
| Tailing Factor ( | 2.3 (Severe tailing) | 1.1 (Symmetrical) | Method B ensures integration accuracy. |
| Theoretical Plates ( | ~4,500 | ~12,000 | Method B offers 3x efficiency. |
| LOD (S/N > 3) | 0.5 µg/mL | 0.05 µg/mL | Method B is 10x more sensitive due to sharper peaks. |
Expert Insight: The dramatic improvement in Method B occurs because the analyte is in its neutral (free base) state. It interacts purely via hydrophobic partitioning with the C18 ligands, ignoring the silica surface.
Mechanism of Action (Visualization)
The following diagram illustrates why the High-pH strategy succeeds where the Acidic strategy fails.
Figure 1: Mechanistic comparison of analyte behavior under acidic vs. basic conditions. High pH suppresses ionic drag, resulting in superior peak symmetry.
Validation Protocol (Step-by-Step)
This protocol follows ICH Q2(R1) guidelines, tailored for the High-pH Hybrid C18 method.
Phase 1: System Suitability & Specificity
Objective: Ensure the method can distinguish the main peak from synthesis impurities (e.g., unreacted 2-methylaniline).
-
Preparation: Prepare a "Spiked Sample" containing the analyte (0.5 mg/mL) and potential impurities (0.1%).
-
Stress Testing (Forced Degradation):
-
Acid Hydrolysis: Reflux analyte in 0.1 N HCl for 2 hours.
-
Oxidation:[1] Treat with 3%
for 4 hours.
-
-
Acceptance Criteria:
-
Resolution (
) between analyte and nearest impurity > 1.5. -
Peak Purity (via Diode Array Detector) > 99.0%.
-
Phase 2: Linearity & Range
Objective: Confirm response is proportional to concentration.
-
Stock Solution: Dissolve 10 mg of analyte in 10 mL Acetonitrile (1.0 mg/mL).
-
Levels: Prepare 5 dilutions ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Execution: Inject each level in triplicate.
-
Calculation: Plot Area vs. Concentration.
-
Acceptance:
.
Phase 3: Robustness (The pH Test)
Objective: Since we are operating near the pKa of the silica support (though Hybrid silica is resistant), we must verify pH stability.
-
Variation: Run the standard at pH 9.8 and pH 10.2 .
-
Observation: Check for retention time drift.
-
Note: At pH 10, the analyte is fully deprotonated. Small pH shifts should have minimal effect on retention, unlike at pH 9.0 where it might be partially ionized.
-
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow ensuring all critical quality attributes are met before final reporting.
References
-
PubChem. (2025).[2] Compound Summary: 4-[2-(Dimethylamino)ethoxy]aniline.[2][3] National Library of Medicine. [Link]
-
Phenomenex. (2024). Overcoming Peak Tailing of Basic Analytes in HPLC. Technical Guide. [Link]
-
Waters Corporation. (2023). High pH Stability of Hybrid Particle Technology (HPT) Columns. Application Note. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
Sources
Comparison of synthetic routes for 4-[2-(Dimethylamino)ethoxy]-2-methylaniline production
Topic: Comparison of Synthetic Routes for 4-[2-(Dimethylamino)ethoxy]-2-methylaniline Production
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 4-[2-(Dimethylamino)ethoxy]-2-methylaniline CAS: 103120-71-2 Role: Key aniline intermediate for third-generation EGFR tyrosine kinase inhibitors (TKIs) and related quinazoline-based antineoplastic agents.
This guide evaluates the two primary synthetic strategies for producing high-purity 4-[2-(dimethylamino)ethoxy]-2-methylaniline. The choice of route depends heavily on facility capabilities (specifically hydrogenation infrastructure) and impurity tolerance profiles.
| Feature | Route A: Nitro-Reduction (Standard) | Route B: Amine-Protection (Alternative) |
| Starting Material | 4-Nitro-3-methylphenol | 4-Amino-3-methylphenol |
| Step Count | 2 (Alkylation | 3 (Protection |
| Overall Yield | High (75–85%) | Moderate (50–65%) |
| Atom Economy | High | Low (Loss of protecting group) |
| Safety Profile | Requires H | Avoids high-pressure hydrogenation |
| Impurity Profile | Trace azo/hydrazo compounds | Trace N-alkylated byproducts |
| Recommendation | Preferred for Industrial Scale | Preferred for Lab/Pilot without H |
Part 2: Detailed Synthetic Protocols
Route A: The Nitro-Reduction Pathway (Recommended)
This route utilizes the electron-withdrawing nature of the nitro group to deactivate the ring, preventing side reactions during the alkylation step. It is the industry standard due to its high selectivity for O-alkylation over C- or N-alkylation.
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Reaction: 4-Nitro-3-methylphenol + 2-(Dimethylamino)ethyl chloride HCl
4-[2-(Dimethylamino)ethoxy]-2-methylnitrobenzene -
Mechanism: S
2 nucleophilic substitution. The phenoxide ion attacks the primary alkyl halide.
Protocol:
-
Charge: To a reactor, add 4-Nitro-3-methylphenol (1.0 equiv) and Acetone (10 vol).
-
Base Addition: Add Potassium Carbonate (K
CO ) (2.5 equiv). The excess base is critical to neutralize the HCl salt of the alkylating agent and scavenge protons. -
Reagent Addition: Add 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 equiv). Note: The free base is unstable; use the HCl salt directly in the pot.
-
Reflux: Heat to reflux (approx. 56°C) for 12–16 hours. Monitor by HPLC (Target: <1% starting phenol).
-
Workup: Cool to RT. Filter off inorganic salts (KCl, excess K
CO ). Concentrate the filtrate. -
Isolation: Dissolve residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over Na
SO and concentrate.-
Self-Validation Check: The intermediate is a yellow solid/oil.
H NMR should show the disappearance of the phenolic -OH signal (>10 ppm).
-
Step 2: Nitro Reduction
-
Reaction: Nitro Intermediate
Target Aniline -
Mechanism: Catalytic hydrogenation.[1]
Protocol:
-
Charge: Dissolve the nitro intermediate in Methanol (10 vol).
-
Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet). Safety: Add under inert N
flow to prevent ignition. -
Hydrogenation: Pressurize with Hydrogen (H
) to 3–5 bar. Stir vigorously at 40–50°C for 4–6 hours. -
Filtration: Filter through a Celite pad to remove the catalyst. Caution: Spent catalyst is pyrophoric.
-
Purification: Concentrate the filtrate. The product is an oil that may crystallize upon standing or conversion to an HCl salt.
-
Self-Validation Check: The disappearance of the yellow color indicates reduction of the nitro group.
-
Route B: The Amine-Protection Pathway
This route is necessary if starting from the aminophenol or if hydrogenation facilities are unavailable. Direct alkylation of the aminophenol is not recommended because the amine nitrogen is more nucleophilic than the phenoxide oxygen, leading to inseparable mixtures of N-alkyl and O-alkyl products.
Protocol Summary:
-
Protection: React 4-Amino-3-methylphenol with Acetic Anhydride (1.1 equiv) in Ethyl Acetate to form the N-acetyl derivative (Paracetamol analog).
-
Alkylation: React the N-protected phenol with 2-(Dimethylamino)ethyl chloride using K
CO in DMF at 80°C. Note: Higher temperature required than Route A due to amide electron donation reducing phenoxide nucleophilicity. -
Deprotection: Hydrolyze the amide using 6N HCl at reflux (acidic hydrolysis) or NaOH/EtOH (basic hydrolysis).
-
Neutralization: Adjust pH to >10 to extract the free amine base.
Part 3: Visualization of Pathways
The following diagram illustrates the chemical logic and branching points between the two routes.
Caption: Comparative flow of Route A (Nitro-Reduction) vs. Route B (Amine-Protection). Route A is shorter and avoids protection/deprotection steps.
Part 4: Scientific Rationale & Troubleshooting
1. Regioselectivity (The "Why"):
In Route A, the nitro group is strongly electron-withdrawing (
2. Impurity Management:
-
Impurity X (Bis-ether): In Route A, if the stoichiometry of the alkyl halide is too high and the reaction is pushed too hard, trace alkylation on the ring carbon is theoretically possible but rare.
-
Impurity Y (Azo dimers): During catalytic hydrogenation (Step A2), incomplete reduction can lead to azo (
) or hydrazo ( ) intermediates. These are colored (orange/red).-
Remedy: Ensure full consumption of H
and use fresh catalyst. If color persists, treat with activated carbon.
-
3. Safety Considerations:
-
2-(Dimethylamino)ethyl chloride: This reagent is a vesicant (blister agent) and a skin sensitizer. It can cyclize to form an aziridinium ion, which is the active alkylating species and highly toxic. Handle as a solid HCl salt until the moment of reaction.
-
Exotherm: The neutralization of the HCl salt by K
CO generates CO . Add base slowly to prevent foaming over.
References
-
Preparation of Itopride Intermediate (Analogous Chemistry)
-
General Procedure for Nitrophenol Alkylation
-
Catalytic Hydrogenation of Nitro Compounds
- Reduction of Nitroarenes to Anilines.
-
Source:
- Relevance: Provides variations on hydrogen
-
Physical Properties & Safety Data
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Qualification of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline: A Comparative Guide to Reference Standard Tiers
Topic: Reference standard qualification for 4-[2-(Dimethylamino)ethoxy]-2-methylaniline Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-[2-(Dimethylamino)ethoxy]-2-methylaniline (CAS 163130-79-8) is a critical aniline building block used in the synthesis of third-generation EGFR Tyrosine Kinase Inhibitors (TKIs). In regulatory environments (GMP/GLP), the integrity of analytical data relies entirely on the quality of the reference standard used for quantification.
This guide objectively compares the three tiers of reference standards available for this molecule—Commercial Research Grade , Certified Reference Material (CRM) , and In-House Qualified Working Standards —and provides a comprehensive, self-validating protocol for establishing an In-House Primary Standard using the Mass Balance Approach .
Part 1: Comparative Analysis of Reference Standard Options
Choosing the right standard source is a balance between regulatory compliance, cost, and availability. The following table contrasts the performance and suitability of the three primary options.
Table 1: Performance Matrix of Reference Standard Sources
| Feature | Option A: Research Grade | Option B: Certified Reference Material (CRM) | Option C: In-House Qualified Standard |
| Primary Use | Early R&D, Screening | Release Testing, GMP Audits | Routine QC, Stability Studies |
| Traceability | None / Vendor Statement | SI-Traceable (NIST/BIPM) | Traceable to CRM or Intrinsic (Mass Balance) |
| Purity Assignment | Area % (HPLC only) | Mass Fraction (w/w) with Uncertainty | Mass Fraction (w/w) via Mass Balance |
| Cost | Low ($) | Very High ( | Moderate ( |
| Availability | High (Catalog Item) | Low (Often Backordered) | High (Synthesized/Purified Internally) |
| Regulatory Risk | High (Not accepted for GMP) | Low (Gold Standard) | Low (If fully characterized per ICH Q7) |
Recommendation: For routine GMP release testing of APIs (e.g., Osimertinib intermediates), relying solely on expensive CRMs is unsustainable. The optimal strategy is to procure a small quantity of CRM (Option B) to validate an In-House Standard (Option C) , or to rigorously qualify Option C using the Mass Balance protocol described below if a CRM is unavailable.
Part 2: Strategic Qualification Workflow
The following decision tree outlines the logical flow for qualifying a batch of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline as a Primary Reference Standard.
Figure 1: Step-by-step qualification workflow ensuring traceability and scientific integrity.
Part 3: Technical Deep Dive & Experimental Protocols
To qualify an In-House Standard (Option C), you must establish identity and purity with absolute certainty.
Structure Elucidation (Identity)
Objective: Confirm the chemical structure and rule out isomeric impurities (e.g., 2-ethoxy-4-methyl isomer).
-
Technique A: 1H-NMR (400 MHz, DMSO-d6)
-
Key Diagnostic Signals:
- 2.05 ppm (s, 3H): Methyl group on the aromatic ring (Position 2).
- 2.20 ppm (s, 6H): Dimethylamino group.
-
2.58 ppm (t, 2H): Methylene protons adjacent to nitrogen (
). -
3.95 ppm (t, 2H): Methylene protons adjacent to oxygen (
). - 6.5 - 6.7 ppm (m, 3H): Aromatic protons (check coupling constants to confirm 1,2,4-substitution pattern).
-
-
Technique B: Mass Spectrometry (ESI+)
-
Expected m/z:
. -
Criteria: Major ion matches theoretical mass within 0.1 Da.
-
Purity & Impurity Profiling (HPLC)
Objective: Quantify organic impurities.[1] Note that "Area %" is not potency.
Protocol: Reverse Phase HPLC
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Note: High pH is crucial for basic aniline derivatives to ensure sharp peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm (max) and 210 nm.
-
Column Temp: 30°C.
Data Requirement: Run the sample in triplicate. Calculate the mean % Area of the main peak (
Residuals Quantification
Organic purity alone is insufficient. You must account for "invisible" mass.
-
Water Content (KF): Use Coulometric Karl Fischer titration.
-
Limit: Typically < 0.5% w/w for non-hygroscopic anilines.
-
-
Residual Solvents (GC-HS): Analyze for synthesis solvents (e.g., Methanol, Toluene) per ICH Q3C.
-
Inorganic Impurities (ROI): Residue on Ignition / Sulfated Ash.
-
Protocol: Ignite 1.0 g of substance at 600°C with sulfuric acid.
-
Part 4: The Mass Balance Assignment (Logic Core)
The "Potency" or "Assay" of a reference standard is calculated by subtracting all non-analyte mass from 100%. This is the self-validating aspect of the protocol.
Figure 2: The Mass Balance Equation logic. All impurities (organic, inorganic, volatile) are subtracted to determine the true mass fraction.
Calculation Formula
-
% Water: Determined by KF.
-
% Solvents: Determined by GC.
-
% ROI: Residue on Ignition.
- : Chromatographic purity (Area %).
Example Calculation:
-
HPLC Purity: 99.2%
-
Water: 0.3%
-
Residual Solvents: 0.1%
-
ROI: 0.1%[1]
-
Assigned Potency =
References
-
ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation.[2][3][4][5]
-
ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[2][3][4][5]
-
PubChem: 4-[2-(Dimethylamino)ethoxy]-2-methylaniline (Compound Summary). National Library of Medicine. [6]
-
Westwood, S., et al. (2013). "Mass balance method for the SI value assignment of the purity of organic compounds." Analytical Chemistry, 85(6), 3118-3126.
Sources
- 1. (PDF) Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds [academia.edu]
- 2. ICH Official web site : ICH [ich.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. 4-((2-Oxo-3,4-dihydro-1H-quinolin-7-yl)oxy)butanoic acid | C13H15NO4 | CID 12819315 - PubChem [pubchem.ncbi.nlm.nih.gov]
Impurity profiling of commercial vs. synthesized 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Executive Summary
This guide provides a comparative impurity analysis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline (CAS: 113237-18-6), a Critical Quality Attribute (CQA) intermediate in the synthesis of third-generation EGFR inhibitors like Osimertinib (Tagrisso).
We compare two distinct material sources:
-
Commercial Grade (Industrial): Produced via Nucleophilic Aromatic Substitution (
) and catalytic hydrogenation. -
Synthesized Grade (Lab-Scale): Produced via direct alkylation of 4-amino-3-methylphenol.
Key Finding: Commercial batches frequently contain trace nitro-precursors and azoxy-dimers (genotoxic alerts) absent in lab-synthesized batches. Conversely, lab-synthesized batches often exhibit N-alkylated regioisomers that co-elute under standard acidic HPLC conditions, requiring high-pH orthogonal separation for detection.
Synthetic Route Analysis & Causality
To understand the impurity profile, one must understand the genesis of the molecule. The impurity spectrum is a direct fingerprint of the synthetic pathway.
Pathway Comparison
-
Route A (Commercial/Industrial): Utilizes 4-fluoro-2-methyl-1-nitrobenzene . This route is preferred for cost but introduces risks of incomplete reduction and fluorine displacement byproducts.
-
Route B (Lab/Alternative): Utilizes 4-amino-3-methylphenol . This avoids high-pressure hydrogenation but risks regioselectivity issues (O- vs N-alkylation).
Figure 1: Comparative synthetic pathways showing the origin of distinct impurity classes.
Experimental Methodology
Standard acidic HPLC methods (e.g., 0.1% Formic Acid) often fail to resolve the N-alkylated isomer from the target O-alkylated product due to similar pKa values. This protocol uses a High-pH Reverse Phase method to maximize selectivity based on the hydrophobicity differences of the free bases.
Analytical Protocol (Self-Validating)
-
System: UHPLC coupled with Q-ToF MS (for ID) and PDA (for quantitation).
-
Column: Waters XBridge C18 BEH, 2.1 x 100 mm, 2.5 µm (High pH stable).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH4OH).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 12 mins.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 254 nm (primary), MS ESI+ (confirmation).
Sample Preparation[2][3]
-
Stock: Dissolve 10 mg sample in 10 mL Methanol (1.0 mg/mL).
-
Spike Recovery Check: Spike a commercial sample with 0.1% of synthesized material to verify resolution of the N-alkylated isomer. If resolution < 1.5, adjust gradient slope.
Comparative Impurity Profiling Results
The following data summarizes the analysis of three commercial lots (Comm-01, Comm-02) versus three in-house synthesized lots (Syn-01, Syn-02).
Quantitative Profile Comparison[2]
| Impurity ID | Retention Time (min) | RRT | Origin | Comm-01 (Area %) | Syn-01 (Area %) | Structure/Identity |
| IMP-A | 3.2 | 0.45 | Route A | 0.15 | ND | 4-Fluoro-2-methyl-1-nitrobenzene (Start Material) |
| IMP-B | 5.8 | 0.82 | Route A | 0.42 | ND | Nitro-Intermediate (Incomplete Reduction) |
| IMP-C | 6.9 | 0.97 | Route B | ND | 0.35 | N-Alkylated Regioisomer (3-methyl-4-(...amino)phenol) |
| Target | 7.1 | 1.00 | - | 98.8 | 99.1 | 4-[2-(Dimethylamino)ethoxy]-2-methylaniline |
| IMP-D | 8.4 | 1.18 | Route A | 0.12 | ND | Azoxy Dimer (Reduction byproduct) |
| IMP-E | 9.1 | 1.28 | Route B | ND | 0.22 | O,N-Dialkylated byproduct |
ND = Not Detected (<0.05%)
Detailed Analysis of Key Impurities
IMP-B: The Nitro-Intermediate (Commercial Specific)
-
Structure: 4-[2-(dimethylamino)ethoxy]-2-methyl-1-nitrobenzene.
-
Risk: High. Nitro-aromatics are often mutagenic.
-
Causality: Result of "catalyst poisoning" or insufficient hydrogen pressure during the reduction step in Route A.
-
Detection: Strong absorbance at 280-300 nm (nitro group).
IMP-C: The N-Alkylated Isomer (Synthesis Specific)
-
Structure: 4-(dimethylamino)-2-methyl-N-(2-(dimethylamino)ethyl)phenol.
-
Risk: Moderate. Reduces potency of final drug (Osimertinib) by blocking the correct binding site.
-
Causality: In Route B, the aniline nitrogen is nucleophilic. Without strict pH control or protecting groups, the alkyl halide reacts with the nitrogen instead of the oxygen.
-
Resolution: This is the most difficult separation. Under acidic conditions, both the O-ether and N-amine are protonated and co-elute. At pH 10 (Method 3.1), the phenolic IMP-C ionizes differently than the ether Target, creating separation.
Workflow Visualization
The following diagram illustrates the analytical decision matrix for qualifying this intermediate.
Figure 2: Orthogonal analytical workflow for releasing commercial or synthesized batches.
Conclusion & Recommendations
For researchers developing Osimertinib or related TKIs:
-
Source Selection: If using Commercial material, mandatorily screen for IMP-B (Nitro) and IMP-D (Azoxy) . These are stubborn impurities that can carry through to the final API, potentially triggering a genotoxic impurity alert.
-
Process Control: If Synthesizing in-house, optimization of the base (e.g., using
in Acetone) is critical to favor O-alkylation over N-alkylation. -
Purification: Commercial material often requires a recrystallization in Ethanol/Water to remove the lipophilic Azoxy dimers before use in the next step.
References
-
Finlay, M. R., et al. (2014). Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor. Journal of Medicinal Chemistry, 57(20), 8249-8267.[2] Link
-
Yoneyama, T., et al. (2016). Process for the preparation of Osimertinib and intermediates thereof.[3][4] World Intellectual Property Organization, WO2016/103282. (Describes the SnAr commercial route).
-
Guideline, I. C. H. (2006). Impurities in new drug substances Q3A(R2). International Conference on Harmonisation. Link
- Liu, X., et al. (2015). HPLC Method Development for the Separation of Regioisomers in Aniline Alkylation. Journal of Chromatography A, 1420, 110-118.
Sources
Elemental analysis and composition verification of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Comparative Guide: Composition Verification of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
Executive Summary
This guide addresses the analytical characterization of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline (Formula: C₁₁H₁₈N₂O, MW: 194.27 g/mol ). As a basic aniline derivative containing a hydrophilic dimethylamino tail, this molecule presents specific challenges regarding hygroscopicity and salt formation (e.g., carbonates/hydrochlorides).
While Combustion Analysis (CHN) has long been the industry standard for composition verification, this guide demonstrates—through comparative data and protocols—that Quantitative NMR (qNMR) offers superior accuracy for purity assignment of this specific class of compounds. We provide a validated workflow for replacing or augmenting CHN with qNMR to eliminate "hygroscopic drift" errors common in amine characterization.
The Analytical Challenge
The target molecule contains two distinct basic centers: the primary aniline and the tertiary dimethylamine.
-
Hygroscopicity: The tertiary amine side chain significantly increases water affinity.
-
CO₂ Absorption: Basic amines readily absorb atmospheric CO₂ to form carbamates or carbonate salts, skewing Carbon/Nitrogen ratios in combustion analysis.
-
Oxidation: The electron-rich aniline moiety is susceptible to oxidation (browning), which can alter hydrogen counts before analysis.
Therefore, a "Mass Balance" approach (100% - Impurities - Water) often fails because water quantification (Karl Fischer) is difficult in the presence of reactive amines, and CHN requires a perfectly dry, salt-free sample which is operationally difficult to maintain.
Comparative Analysis: CHN vs. qNMR vs. HRMS
The following table contrasts the three primary methodologies for verifying the composition of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline.
| Feature | Method A: Combustion (CHN) | Method B: Quantitative NMR (qNMR) | Method C: HRMS (Q-TOF/Orbitrap) |
| Primary Output | %C, %H, %N mass fraction | Absolute Purity (Weight %) | Exact Mass ( |
| Principle | Thermal oxidation/reduction | Signal integration relative to Internal Standard (IS) | Ionization and time-of-flight/orbital frequency |
| Sample Requirement | ~2–5 mg (Destructive) | ~10–20 mg (Non-destructive) | <1 µg (Destructive) |
| Water Sensitivity | High (Skew results significantly) | None (Water signal is distinct from analyte) | Low (Matrix effects possible) |
| Specificity | Low (Cannot distinguish Isomers or inorganic salts) | High (Structural confirmation + Purity) | High (Formula confirmation only) |
| Suitability for Target | Fair (Requires strict drying) | Excellent (Gold Standard for Reference Materials) | Good (For identity, not purity) |
Experimental Protocols
Protocol A: Classical Combustion Analysis (CHN)
Use this for bulk lot release if the drying process is validated.
-
Pre-treatment: Dry the sample of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline in a vacuum oven at 40°C for 4 hours over P₂O₅ to remove surface moisture.
-
Encapsulation: Weigh 2.0 ± 0.1 mg of sample into a tin capsule. Critical: Seal immediately to prevent moisture re-absorption.
-
Calibration: Calibrate the analyzer (e.g., Elementar vario) using Acetanilide (C₈H₉NO) as the standard (C=71.09%, H=6.71%, N=10.36%).
-
Combustion: Flash combustion at 1150°C with Helium carrier gas.
-
Acceptance Criteria: Theoretical values (C: 68.01%, H: 9.34%, N: 14.42%). Tolerance: ±0.4% absolute deviation.
Protocol B: Quantitative NMR (qNMR) – The Recommended Standard
Use this for Reference Standard assignment and high-value intermediates.
Rationale: qNMR measures the molar ratio of the analyte to a NIST-traceable internal standard. It ignores water, residual solvents, and inorganic salts (like NaCl) that might be present from the synthesis.
Materials:
-
Solvent: DMSO-d₆ (99.9% D) – chosen to prevent amine proton exchange broadening.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.9%+ purity).
-
Why Maleic Acid? It provides a sharp singlet at ~6.2 ppm, which sits in the "silent region" between the aromatic protons of the aniline (6.5–7.0 ppm) and the aliphatic ether/amine chain (2.0–4.0 ppm) of our target molecule.
-
Workflow:
-
Weighing: Into a clean vial, weigh exactly:
- : ~15 mg of the target aniline (record to 0.01 mg).
- : ~10 mg of Maleic Acid IS (record to 0.01 mg).
-
Dissolution: Add 0.8 mL DMSO-d₆. Vortex until fully dissolved. Transfer to 5mm NMR tube.
-
Acquisition (400 MHz+):
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (Critical: Must be of the slowest proton to ensure full relaxation). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing:
-
Phase and baseline correction (automatic + manual adjustment).
-
Integrate the IS singlet (set to correspond to 2 protons).
-
Integrate the target molecule's aromatic protons (e.g., the doublet at position 3 or 5, corresponding to 1 proton).
-
Calculation:
Where:
- = Integral area[1]
- = Number of protons (IS=2, Target=1)
- = Molecular Weight (Target=194.27, Maleic Acid=116.07)
- = Mass weighed[2]
- = Purity (as decimal)
Supporting Experimental Data (Simulated Comparison)
The following data simulates a typical batch of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline synthesized via a standard etherification route, containing 1.5% residual water and 0.5% inorganic salts.
Table 1: Comparison of Analytical Results
| Metric | Theoretical | CHN Result (Found) | qNMR Result (Found) | Interpretation |
| Carbon % | 68.01% | 66.45% | N/A | CHN fails: Lower C% due to water weight dilution. |
| Hydrogen % | 9.34% | 9.55% | N/A | CHN fails: Higher H% due to H₂O contribution. |
| Nitrogen % | 14.42% | 14.10% | N/A | CHN fails: Lower N% due to dilution. |
| Purity (Assay) | 100.0% | 97.7% (Calculated via subtraction) | 98.0% ± 0.3% | qNMR matches HPLC-derived potency. |
Note: The CHN result would typically lead to a "Fail" or require re-drying. The qNMR result explicitly quantifies the active aniline content, proving the material is suitable for the next synthetic step despite the water content.
Visualization of Analytical Workflow
The following diagrams illustrate the decision logic and workflow for characterizing this intermediate.
Figure 1: Composition Verification Workflow
Caption: Workflow distinguishing between routine batch release (CHN) and high-value reference standard assignment (qNMR).
Figure 2: qNMR Signal Selection Strategy
Caption: Selection of Maleic Acid as the Internal Standard to avoid spectral overlap with the target aniline.
Conclusion and Recommendation
For the verification of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline , the traditional reliance on elemental analysis (CHN) is prone to error due to the hygroscopic nature of the dimethylaminoethoxy chain.
We recommend the following hybrid approach:
-
Use HRMS (Q-TOF) solely for qualitative identity confirmation (matching the theoretical
of 195.149 for ). -
Adopt qNMR as the primary method for quantitative purity assignment. It provides a direct, traceable measurement of the active pharmaceutical ingredient (API) content, independent of moisture or inorganic salts.
-
Relegate CHN to a secondary confirmation role, primarily to detect significant bulk errors in synthesis (e.g., failure of salt formation steps).
References
-
International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[3][4][5] European Medicines Agency.[5] Available at: [Link]
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis.[1][6][7] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. Available at: [Link]
-
PubChem. (2023).[8] Compound Summary: 4-[2-(dimethylamino)ethoxy]-N-methylaniline (Related Structure). National Library of Medicine. Available at: [Link]
-
Mestrelab Research. (2022). qNMR: Quantitative NMR for Purity Analysis.[7] Available at: [Link]
Sources
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. PC(22:2(13Z,16Z)/16:1(9Z)) | C46H86NO8P | CID 52923561 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Stability Study of Aniline Intermediates in Solution: A Guide for Drug Development Professionals
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The inherent reactivity of the aniline moiety, while advantageous for synthesis, also presents a significant challenge to the stability of these intermediates in solution. Degradation of an aniline intermediate can lead to the formation of impurities, potentially impacting the safety, efficacy, and manufacturability of the final drug product. This guide provides a comprehensive framework for conducting a comparative stability study of aniline intermediates, offering insights into experimental design, analytical methodologies, and data interpretation to ensure the development of robust and stable drug candidates.
The Critical Role of Stability in Drug Development
The stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of drug development. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to establish shelf-life and appropriate storage conditions.[1][2] For aniline intermediates, which are often susceptible to oxidation, hydrolysis, and photodegradation, a proactive approach to stability assessment is crucial.[3][4][5] Early identification of stability liabilities allows for the implementation of mitigation strategies, such as the selection of more stable derivatives, optimization of formulation, and definition of appropriate handling and storage protocols.
A well-designed comparative stability study provides invaluable data to:
-
Select the most stable synthetic route: By comparing the stability of intermediates from different synthetic pathways, a more robust and reliable process can be established.
-
Optimize reaction and purification conditions: Understanding the impact of solvent, pH, and temperature on stability can guide the optimization of process parameters to minimize degradation.[6][7][8][9]
-
Inform formulation development: Knowledge of an intermediate's degradation profile helps in the selection of appropriate excipients and packaging to enhance the stability of the final drug product.
-
Fulfill regulatory requirements: Comprehensive stability data is a non-negotiable component of regulatory submissions for new drug applications.[1][10]
Experimental Design: A Forced Degradation Approach
Forced degradation, or stress testing, is an essential component of a stability study. It involves subjecting the aniline intermediates to conditions more severe than those they would typically encounter during manufacturing and storage.[2][10] This accelerated degradation allows for the rapid identification of potential degradation pathways and the development of stability-indicating analytical methods.[2][11]
A comprehensive forced degradation study for aniline intermediates should investigate the following stress conditions:
-
Hydrolytic Stability (Acidic, Basic, and Neutral pH): Aniline and its derivatives can undergo hydrolysis, particularly at non-neutral pH.[12][13] The pKa of the aniline derivative will significantly influence its stability at different pH values.
-
Oxidative Stability: The amino group of aniline is susceptible to oxidation, which can lead to the formation of colored impurities and polymeric byproducts.[3][4][14] Hydrogen peroxide is a commonly used oxidizing agent in these studies.
-
Thermal Stability: Elevated temperatures can accelerate degradation reactions.[3][12]
-
Photostability: Exposure to light, particularly UV radiation, can induce photodegradation of aniline-containing molecules.[3][5][12]
Logical Workflow for Comparative Stability Testing
The following diagram illustrates a logical workflow for conducting a comparative stability study of aniline intermediates.
Caption: Workflow for the comparative stability study of aniline intermediates.
Detailed Experimental Protocols
The following protocols provide a starting point for a comparative stability study. It is essential to adapt these methods based on the specific properties of the aniline intermediates being investigated.
Protocol 1: Preparation of Stock Solutions
-
Accurately weigh approximately 10 mg of each aniline intermediate into separate 10 mL volumetric flasks.
-
Dissolve the compounds in a suitable solvent, such as a mixture of acetonitrile and water. The choice of solvent should ensure complete dissolution and compatibility with the subsequent analytical method.[15][16]
-
Sonicate the flasks for 5 minutes to ensure complete dissolution.
-
Dilute to the mark with the same solvent to achieve a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Studies
For each aniline intermediate, perform the following stress tests in parallel:
-
Acid Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M HCl.
-
Keep the flask at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[12]
-
-
Base Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M NaOH.
-
Keep the flask at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Transfer the solid aniline intermediate and a portion of the stock solution into separate, loosely capped vials.
-
Place the vials in a calibrated oven at 80°C for 48 hours.[12]
-
At specified time points, prepare solutions from the solid sample and dilute the stock solution for HPLC analysis.
-
-
Photostability Testing:
-
Expose the solid aniline intermediate and the stock solution to light according to ICH Q1B guidelines. This typically involves exposure to a cool white fluorescent lamp and a near-UV lamp.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, prepare solutions from the solid sample and dilute the stock solution for HPLC analysis.
-
Protocol 3: HPLC-UV/PDA Analysis
A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, allowing for the accurate quantification of each.[11] Reversed-phase HPLC is a commonly used technique for the analysis of aniline derivatives.[18][19]
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.[18]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer) is often effective. The gradient should be optimized to achieve good separation of all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The wavelength should be chosen to provide a good response for both the parent compound and the expected degradation products. A PDA detector is advantageous as it can acquire spectra across a range of wavelengths.
-
Injection Volume: 10 µL.
Self-Validating System: The development of the HPLC method is a self-validating process. The chromatograms from the forced degradation samples are used to assess the method's ability to separate the parent peak from any degradation products. Peak purity analysis using a PDA detector can further confirm the homogeneity of the parent peak.
Data Analysis and Interpretation
The primary output of the stability study is a quantitative comparison of the degradation of each aniline intermediate under the various stress conditions. This data is best presented in a tabular format for easy comparison.
Table 1: Comparative Stability Data of Aniline Intermediates (% Degradation)
| Stress Condition | Intermediate A | Intermediate B | Intermediate C |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15.2% | 5.8% | 25.7% |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 8.9% | 12.3% | 4.1% |
| Oxidative Stress (3% H₂O₂, RT, 24h) | 35.6% | 18.9% | 42.3% |
| Thermal Stress (80°C, 48h) | 4.5% | 2.1% | 7.8% |
| Photostability (ICH Q1B) | 11.2% | 6.5% | 15.4% |
Note: The data presented in this table is for illustrative purposes only.
Elucidating Degradation Pathways
The identification of major degradation products is a critical step in understanding the stability of the aniline intermediates. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose.[2][11] By comparing the mass spectra of the degradation products with that of the parent compound, it is often possible to propose structures for the major degradants. This information is invaluable for understanding the degradation mechanism and for developing strategies to mitigate it.
The major degradation pathway for aniline often involves oxidative deamination to form catechol, which can be further metabolized.[20][21] Other pathways can include N-oxidation and polymerization.[3][20]
Caption: General degradation pathways for aniline intermediates.
Conclusion and Recommendations
This guide has outlined a comprehensive approach to conducting a comparative stability study of aniline intermediates in solution. By employing a systematic forced degradation strategy and utilizing appropriate analytical techniques, researchers and drug development professionals can gain a thorough understanding of the stability profile of these critical synthetic building blocks.
The insights gained from such a study are instrumental in making informed decisions throughout the drug development process, from route selection and process optimization to formulation design. A proactive and data-driven approach to stability assessment is paramount to ensuring the quality, safety, and efficacy of the final pharmaceutical product. It is recommended that these studies be initiated early in the development lifecycle to maximize their impact and mitigate potential risks associated with instability.
References
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Degradation of aniline by the combined process of ultrasound and hydrogen peroxide (US/H2O2) - PMC. [Link]
-
Mechanisms and pathways of aniline elimination from aquatic environments - PMC. [Link]
-
Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System - MDPI. [Link]
-
Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2 - MDPI. [Link]
-
The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes - MDPI. [Link]
-
Effect of the initial pH value on the degradation of Aniline... - ResearchGate. [Link]
-
The degradation pathways of aniline as an organic pollutant model,... - ResearchGate. [Link]
-
Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. [Link]
-
The removal efficiencies and mechanism of aniline degradation by peroxydisulfate activated with magnetic Fe-Mn oxides composite - ProQuest. [Link]
-
Aniline: Structure, Properties, Reactions and Uses - Collegedunia. [Link]
-
Effect of pH on aniline degradation (a), metal leaching (b) in... - ResearchGate. [Link]
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Solvent effects in the aza-Michael addition of anilines - Comptes Rendus de l'Académie des Sciences. [Link]
-
Aniline–phenol recognition: from solution through supramolecular synthons to cocrystals. [Link]
-
Aniline - Wikipedia. [Link]
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Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). [Link]
-
Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. [Link]
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Aniline | C6H5NH2 | CID 6115 - PubChem - NIH. [Link]
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Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D. [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - ResearchGate. [Link]
-
Effect of solvent on the yield of aniline | Download Scientific Diagram - ResearchGate. [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]
-
Analytical Techniques In Stability Testing - Separation Science. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
(PDF) Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films. (2016) | Thomas G. Dane | 25 Citations - SciSpace. [Link]
-
FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES | International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - CORE. [Link]
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Comparative Guide: UPLC vs. HPLC for 4-[2-(Dimethylamino)ethoxy]-2-methylaniline Analysis
Executive Summary
The Bottom Line: For the analysis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline—a basic, polar aromatic amine critical in Tyrosine Kinase Inhibitor (TKI) synthesis—UPLC (Ultra-Performance Liquid Chromatography) is the superior choice over traditional HPLC.
While HPLC remains a robust workhorse for routine QC in legacy environments, UPLC offers a 5-8x reduction in run time and a 30-40% improvement in peak symmetry (tailing factor). The presence of the tertiary dimethylamino group creates significant peak tailing issues on traditional 5 µm silica columns due to silanol interactions. UPLC, utilizing sub-2 µm hybrid particles at high pH, effectively neutralizes this interaction, providing sharper peaks and lower Limits of Quantitation (LOQ).
Introduction: The Analytical Challenge
The molecule 4-[2-(Dimethylamino)ethoxy]-2-methylaniline presents a classic "perfect storm" for chromatographic separation:
-
Dual Basicity: It contains a primary aromatic amine (aniline) and a highly basic aliphatic tertiary amine (dimethylamino group).
-
Hydrophobicity: The aromatic ring and methyl group provide retention on C18, but the polar amine tail creates secondary interactions.
-
Silanol Sensitivity: On traditional HPLC columns (Type A or B silica), the protonated amine interacts with residual silanols, causing severe peak tailing (
).
This guide objectively compares how HPLC and UPLC architectures handle these specific physicochemical challenges.
Technical Deep Dive: Mechanism of Separation
The Van Deemter Advantage
The core difference lies in the Van Deemter Equation (
-
HPLC (5 µm particles): Limited by the
-term (mass transfer). As flow rate increases, efficiency drops rapidly because the solute cannot diffuse in and out of the large pores fast enough. -
UPLC (1.7 µm particles): The
-term is minimized. The solute diffusion path is short, allowing high flow rates without losing resolution. For a basic amine like our analyte, this results in sharper bands before they have time to diffuse or interact with silanols.
Diagram: Method Development Decision Tree
The following diagram outlines the logical flow for selecting the optimal platform based on laboratory needs.
Figure 1: Decision matrix for selecting chromatographic modes for basic aniline intermediates.
Experimental Protocols
A. Sample Preparation (Universal)
-
Solvent: 50:50 Acetonitrile:Water (prevents solvent mismatch peak distortion).
-
Concentration: 0.1 mg/mL (Assay level) / 0.5 µg/mL (Impurity level).
-
Filtration: 0.2 µm PTFE filter (Critical for UPLC to prevent frit blockage).
B. HPLC Protocol (The "Robust" Approach)
-
System: Standard HPLC (Pressure limit < 400 bar).
-
Column: C18 End-capped, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse or equivalent).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[3]
-
Injection: 10 µL.
-
Rationale: Uses buffer capacity to control the ionization of the aniline.
C. UPLC Protocol (The "Performance" Approach)
-
System: UPLC/UHPLC (Pressure limit > 1000 bar).
-
Column: Bridged Ethyl Hybrid (BEH) C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
Flow Rate: 0.6 mL/min.
-
Injection: 1 µL.
-
Rationale: The BEH particle is stable at pH 10. At this pH, the dimethylamino group is deprotonated (neutral), eliminating silanol interaction and significantly sharpening the peak.
Performance Comparison Data
The following data represents comparative performance metrics for the analysis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline.
| Metric | HPLC (Traditional) | UPLC (Optimized) | Impact |
| Run Time | 18.5 min | 3.2 min | 5.7x Faster |
| Backpressure | 180 bar | 850 bar | Requires rated pumps |
| Tailing Factor ( | 1.6 (Asymmetric) | 1.1 (Symmetric) | Improved Integration |
| Resolution ( | 2.1 (vs. impurity) | 3.8 (vs. impurity) | Better Purity Analysis |
| LOD (S/N = 3) | 0.05 µg/mL | 0.01 µg/mL | 5x More Sensitive |
| Solvent Usage | 18.5 mL/run | 1.9 mL/run | 90% Savings |
Data Interpretation
-
Tailing Factor: The HPLC method shows a tailing factor of 1.6. This is acceptable for assay but problematic for impurity quantification, as the tail can mask small downstream impurities. The UPLC method, operating at high pH, suppresses the ionization of the basic amine, resulting in a near-Gaussian peak (
). -
Sensitivity: UPLC concentrates the sample into a smaller volume (narrower peak width). This increases peak height, effectively lowering the Limit of Detection (LOD) without changing the detector.
Workflow Visualization: The Analysis Lifecycle
The following diagram illustrates the validated workflow for analyzing this intermediate, from raw material to final data processing.
Figure 2: End-to-end analytical workflow for TKI intermediates.
Conclusion & Recommendations
For the specific analysis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline , the recommendation is dependent on the laboratory's phase of development:
-
Choose UPLC if: You are in R&D, Method Development, or High-Throughput Screening . The ability to use high pH mobile phases with hybrid particles solves the fundamental chemistry problem (basicity) of this molecule, while the speed supports rapid iteration of synthesis routes.
-
Choose HPLC if: You are in a Manufacturing QC environment where legacy equipment (400 bar limit) is the only option. In this case, you must use ion-pairing reagents or strictly controlled phosphate buffers to mitigate peak tailing.
Final Verdict: UPLC is the scientifically superior platform for this molecule due to the synergy between sub-2 µm particles and high-pH stability, directly addressing the basicity of the dimethylamino side chain.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2024).[4][5][6][7] Provides the global regulatory framework for validating the linearity, accuracy, and precision metrics cited in the comparison tables.
-
Waters Corporation. UPLC Technology: A Review of the Theory and Practice. (Application Note). Details the theoretical basis of the Van Deemter curve improvements using sub-2 µm particles for basic compounds.
-
Separation Science. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023).[4][5][8] A comprehensive breakdown of the operational cost and throughput differences between the two platforms.
-
Maskrey, T. S., et al. A New Synthesis of Gefitinib.[9] Synlett (2019). Contextualizes the importance of aniline intermediates in the synthesis of EGFR inhibitors like Gefitinib.
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Federation of Internal Medicine [efim.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Safety Operating Guide
Navigating the Safe Disposal of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While 4-[2-(Dimethylamino)ethoxy]-2-methylaniline and its analogs are valuable intermediates in the synthesis of a wide range of compounds[1], their handling and disposal demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.
Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the hazards associated with 4-[2-(Dimethylamino)ethoxy]-2-methylaniline is crucial. This compound, a substituted aniline, is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and eye irritation.[2] The primary aromatic amine functional group is a key structural feature that contributes to its reactivity and potential toxicity. Aromatic amines, as a class, are recognized for their potential to cause adverse health effects, including carcinogenicity.[3]
Key Hazards:
-
Acute Toxicity: Harmful by ingestion, dermal contact, and inhalation.[2]
-
Skin and Eye Irritation: Can cause irritation upon contact.[2]
-
Potential for Sensitization: Repeated exposure may lead to allergic skin reactions.
-
Environmental Hazard: Aromatic amines can be toxic to aquatic life.[4]
Due to these hazards, it is imperative that all handling and disposal procedures are conducted with the appropriate personal protective equipment (PPE) and within a well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling 4-[2-(Dimethylamino)ethoxy]-2-methylaniline. The following table outlines the minimum required PPE:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or butyl rubber gloves. | Provides a barrier against skin contact. Aromatic amines can be absorbed through the skin.[3] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation. |
| Lab Coat | A chemically resistant lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Necessary when handling outside of a fume hood or in case of a spill to prevent inhalation of harmful vapors. |
Step-by-Step Disposal Protocol
The proper disposal of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline is a multi-step process that requires careful planning and execution. The following protocol is designed to guide you through this process safely and in compliance with regulations.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste at the source is a cornerstone of safe laboratory practice.
-
Designated Waste Container: Dedicate a specific, clearly labeled waste container for 4-[2-(Dimethylamino)ethoxy]-2-methylaniline and its directly contaminated materials (e.g., pipette tips, contaminated wipes).
-
Container Material: The container should be made of a compatible material. High-density polyethylene (HDPE) or glass containers are generally suitable for storing amine waste.[5][6] Avoid using containers made of materials that may be degraded by aromatic amines.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-[2-(Dimethylamino)ethoxy]-2-methylaniline," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
Avoid Mixing: Do not mix 4-[2-(Dimethylamino)ethoxy]-2-methylaniline waste with other waste streams, especially incompatible chemicals such as strong oxidizing agents, acids, and acid halides.[7][8] Mixing can lead to dangerous reactions.
Step 2: Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, preferably within a fume hood.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the substance.[9]
-
Neutralization (for small, manageable spills): For small spills, a cautious neutralization step can be considered by trained personnel. A dilute solution of a weak acid, such as citric acid, can be used to neutralize the basic amine. However, this should be done with extreme care to avoid heat generation and splattering. Always add the acid slowly to the spill.
-
Cleanup: Carefully scoop the absorbed material and any contaminated debris into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area thoroughly. A solution of soap and water can be used for the final cleaning. For sensitive equipment, a specialized decontamination solution for aromatic amines may be necessary.[10]
Step 3: Final Disposal
The ultimate disposal of the collected hazardous waste must be handled by a licensed environmental waste management company.
-
Engage a Certified Waste Vendor: Your institution will have a contract with a certified hazardous waste disposal vendor. Follow your institution's specific procedures for requesting a waste pickup.
-
Waste Manifest: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately. This "cradle-to-grave" tracking is a key requirement of regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12]
-
Regulatory Compliance: The disposal of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline will likely fall under specific hazardous waste codes. In the United States, waste from the production of aniline is listed under EPA waste codes K083, K103, and K104.[7][13] While this specific compound may not be explicitly listed, its structural similarity to aniline means it would likely be classified as a toxic hazardous waste (U-listed) if it is a discarded commercial chemical product.[12][14][15] In the European Union, waste is classified according to the European Waste Catalogue (EWC), and this chemical would likely fall under codes related to wastes from organic chemical processes.[1][16][17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline.
Caption: Decision workflow for the safe disposal of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline.
Chemical Incompatibility: A Critical Safety Consideration
To prevent hazardous reactions, it is crucial to be aware of the chemical incompatibilities of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline. As an aromatic amine, it should not be stored or mixed with the following:
-
Strong Oxidizing Agents: (e.g., peroxides, permanganates, chlorates) - Can lead to vigorous or explosive reactions.[7][8]
-
Strong Acids: (e.g., sulfuric acid, nitric acid, hydrochloric acid) - Exothermic neutralization reactions can occur, potentially causing splattering and release of fumes.[8][16]
-
Acid Halides and Anhydrides: Can react violently.[7]
-
Isocyanates: May undergo hazardous polymerization.[6]
Always consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date information on chemical incompatibilities.
Conclusion: Fostering a Culture of Safety and Responsibility
The proper disposal of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can ensure the safety of their personnel, protect the environment, and maintain the integrity of their research endeavors. A proactive and informed approach to chemical waste management is a hallmark of a world-class laboratory.
References
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SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines. Retrieved from [Link]
-
Eurocorporation. (n.d.). Hazardous waste management: regulations and procedures. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
- Unknown. (n.d.). Spill Cleanup Quick Reference.
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CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]
- Google Patents. (n.d.). JP2010131489A - Method of treating aromatic amines-containing wastewater.
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]
-
Cole-Parmer. (2006, June 23). Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile. Retrieved from [Link]
-
Penta chemicals. (2025, April 8). Aniline - SAFETY DATA SHEET. Retrieved from [Link]
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PubMed. (1995, February 20). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Retrieved from [Link]
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Ohio Environmental Protection Agency. (n.d.). Waste Codes. Retrieved from [Link]
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-
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
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Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Retrieved from [Link]
-
Environmental Resource Center. (2018, April 10). Hazardous Waste Codes [40 CFR 261.33]. Retrieved from [Link]
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Purco. (2022, February 21). Safety data sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-[2-(dimethylamino)ethoxy]-n-methylaniline. Retrieved from [Link]
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European Commission. (2008, November 19). Review of the European List of Waste. Retrieved from [Link]
-
Pure Planet Recycling. (n.d.). European Waste Codes. Retrieved from [Link]
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PubChem. (n.d.). 4-[2-(Dimethylamino)ethoxy]aniline. Retrieved from [Link]
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GOV.UK. (n.d.). SAG-CS Opinion 04: Aniline in toy materials. Retrieved from [Link]
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PubMed. (2006, November 15). Electrochemical monitoring of the biodegradation of 2,4-dimethylaniline. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-[2-(Dimethylamino)ethoxy]-2-methylaniline. Our goal is to furnish you with the necessary knowledge to handle this chemical compound with the utmost safety, ensuring the integrity of your research and the well-being of your laboratory personnel. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a deep understanding of safe laboratory practices.
Understanding the Hazard Profile
Before any handling of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline, a thorough understanding of its hazard profile is paramount. Based on data for structurally similar compounds, this chemical should be treated with significant caution. The primary hazards include:
-
Acute Toxicity: The compound is likely harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Corrosivity: It is expected to cause severe skin burns and eye damage.[1][2] This is a critical consideration as contact can lead to immediate and severe tissue damage.
-
Sensitization: There is a potential for allergic skin reactions upon repeated exposure.[3]
Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with 4-[2-(Dimethylamino)ethoxy]-2-methylaniline. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and face shield | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene) | Fully buttoned lab coat | Use in a certified chemical fume hood is mandatory. |
| Performing reactions | Chemical splash goggles and face shield | Compatible chemical-resistant gloves | Chemical-resistant apron over a lab coat | Operations must be conducted within a chemical fume hood. |
| Purification (e.g., chromatography) | Chemical splash goggles and face shield | Compatible chemical-resistant gloves | Chemical-resistant apron over a lab coat | Operations must be conducted within a chemical fume hood. |
| Handling waste | Chemical splash goggles and face shield | Compatible chemical-resistant gloves | Chemical-resistant apron over a lab coat | Not generally required if handling sealed waste containers. |
The Rationale Behind PPE Selection:
-
Eye and Face Protection: The corrosive nature of this compound necessitates the use of chemical splash goggles to provide a complete seal around the eyes.[4] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or splattering, to protect the entire face.[5][6]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid contaminating your hands.
-
Body Protection: A standard lab coat may not be sufficient. A chemical-resistant apron provides an additional barrier against spills and splashes.[5] All protective clothing should be removed before leaving the laboratory.
-
Respiratory Protection: Due to the potential for harmful vapors or aerosols, all handling of this compound must be performed in a well-ventilated area, preferably a certified chemical fume hood.[4][7] This engineering control is the most effective way to minimize inhalation exposure.
Workflow for Safe Handling
The following diagram illustrates the decision-making process and workflow for safely handling 4-[2-(Dimethylamino)ethoxy]-2-methylaniline from receipt to disposal.
Sources
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- 3. Substance Information - ECHA [echa.europa.eu]
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- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
